molecular formula C12H23BrN2O2 B1317183 tert-Butyl 4-(3-bromopropyl)piperazine-1-carboxylate CAS No. 655225-02-8

tert-Butyl 4-(3-bromopropyl)piperazine-1-carboxylate

Cat. No.: B1317183
CAS No.: 655225-02-8
M. Wt: 307.23 g/mol
InChI Key: SQJTVQSZFVOIQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 4-(3-bromopropyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C12H23BrN2O2 and its molecular weight is 307.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 4-(3-bromopropyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23BrN2O2/c1-12(2,3)17-11(16)15-9-7-14(8-10-15)6-4-5-13/h4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQJTVQSZFVOIQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80580158
Record name tert-Butyl 4-(3-bromopropyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80580158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

655225-02-8
Record name tert-Butyl 4-(3-bromopropyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80580158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-(3-bromopropyl)piperazine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

tert-Butyl 4-(3-bromopropyl)piperazine-1-carboxylate CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to tert-Butyl 4-(3-bromopropyl)piperazine-1-carboxylate (CAS: 655225-02-8)

Introduction

This compound, identified by its CAS number 655225-02-8, is a pivotal bifunctional molecule extensively utilized in medicinal chemistry and organic synthesis.[1][2][3] Its structure incorporates a piperazine ring, a common scaffold in pharmacologically active compounds, protected at one nitrogen by a tert-butoxycarbonyl (Boc) group and functionalized at the other with a bromopropyl chain. This unique arrangement provides a stable, yet readily deprotected, secondary amine and a reactive alkyl halide handle for nucleophilic substitution.

This guide serves as a technical resource for researchers and drug development professionals, offering in-depth information on the compound's properties, a detailed synthesis protocol, key applications, and essential safety procedures. The content is structured to provide not just methods, but also the scientific rationale behind them, ensuring both practical utility and a deeper understanding of the molecule's chemical behavior.

Physicochemical Properties & Specifications

The compound's utility is defined by its specific chemical and physical properties. It is typically supplied as a solid with a high degree of purity, suitable for sensitive downstream applications.[4][5]

Table 1: Key Properties and Identifiers

PropertyValueSource(s)
CAS Number 655225-02-8[1][4][5][6]
Molecular Formula C₁₂H₂₃BrN₂O₂[1][4][7]
Molecular Weight 307.23 g/mol [1][2][4][7]
IUPAC Name This compound[1]
Synonyms 1-Boc-4-(3-bromopropyl)piperazine, tert-butyl 4-(3-bromopropyl)-1-piperazinecarboxylate[1][5]
Appearance Solid or liquid[5]
Melting Point 118-121 °C[3]
Boiling Point 351.5 °C at 760 mmHg[3]
Purity ≥97%[4][5]
Solubility and Storage

The compound exhibits solubility in common organic solvents such as methanol, ethanol, and dichloromethane. For long-term viability, it must be stored in a freezer at temperatures under -20°C, kept in a tightly sealed container in a dry environment, and protected from light.[2][4][5][8]

Expected Analytical Characteristics

While specific spectra depend on the acquisition parameters, the structure allows for clear characterization using standard analytical techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the tert-butyl group (a singlet at ~1.4 ppm), the piperazine ring protons (multiplets between ~2.3-3.5 ppm), and the propyl chain protons, including a characteristic triplet for the methylene group adjacent to the bromine atom (~3.4 ppm).

  • ¹³C NMR: The carbon spectrum will feature signals for the Boc-carbonyl carbon (~154 ppm), the quaternary carbon of the tert-butyl group (~80 ppm), and the distinct carbons of the piperazine ring and the propyl chain.

  • Mass Spectrometry (MS): The mass spectrum should display a characteristic isotopic pattern for a monobrominated compound, with two major peaks of nearly equal intensity corresponding to the [M+H]⁺ and [M+2+H]⁺ ions.

Synthesis and Purification Protocol

The most direct and reliable synthesis of this compound involves the mono-N-alkylation of tert-butyl piperazine-1-carboxylate with an excess of 1,3-dibromopropane.

Synthesis Principle

The reaction proceeds via a standard SN2 (nucleophilic substitution) mechanism. The secondary amine of the Boc-piperazine acts as the nucleophile, attacking one of the electrophilic carbon atoms of 1,3-dibromopropane and displacing a bromide ion. Using an excess of the dibromoalkane is crucial to minimize the formation of the undesired dialkylated byproduct. A mild base is included to neutralize the HBr generated in situ, driving the reaction to completion.

Synthesis_Workflow reagents 1. Reagents - N-Boc-Piperazine - 1,3-Dibromopropane - K₂CO₃ - Acetonitrile (Solvent) reaction 2. Reaction - Stir at controlled temp. - Monitor by TLC reagents->reaction Combine workup 3. Aqueous Workup - Filter base - Evaporate solvent - Partition with EtOAc/H₂O reaction->workup Reaction complete purification 4. Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Purify via Column Chromatography workup->purification Isolate crude product qc 5. QC & Analysis - Verify structure (NMR, MS) - Assess purity (HPLC) purification->qc Isolate pure product

Caption: Workflow for the synthesis and purification of the title compound.

Detailed Experimental Protocol

Materials:

  • tert-Butyl piperazine-1-carboxylate (1.0 eq)

  • 1,3-Dibromopropane (3.0 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)

  • Acetonitrile (anhydrous)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add tert-butyl piperazine-1-carboxylate and anhydrous acetonitrile.

  • Addition of Reagents: Add anhydrous potassium carbonate, followed by the dropwise addition of 1,3-dibromopropane.

  • Reaction Conditions: Heat the mixture to 60-70 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting Boc-piperazine is consumed (typically 4-6 hours).

  • Workup: Cool the reaction mixture to room temperature. Filter off the potassium carbonate and wash the solid with acetonitrile. Concentrate the filtrate under reduced pressure to remove the solvent.

  • Extraction: Redissolve the resulting crude oil in ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to elute the pure product.

  • Verification: Combine the pure fractions, concentrate under reduced pressure, and place under high vacuum to remove residual solvent. Confirm the identity and purity of the final compound using NMR and MS analysis.

Applications in Research and Drug Development

The title compound is a quintessential building block, valued for its ability to introduce a protected piperazine moiety connected by a flexible three-carbon linker.[3][9] This structure is frequently employed in the synthesis of complex molecules targeted for various therapeutic areas.

Role as a Bifunctional Linker

The molecule's power lies in its two distinct reactive sites:

  • The Alkyl Bromide: A potent electrophile that readily reacts with nucleophiles (e.g., phenols, amines, thiols) to form stable C-O, C-N, or C-S bonds.

  • The Boc-Protected Amine: A latent nucleophile. The Boc group provides stability during the initial alkylation step and can be cleanly removed under acidic conditions (e.g., with trifluoroacetic acid) to reveal a secondary amine, which is then available for further functionalization (e.g., amidation, reductive amination).

Application_Concept cluster_0 Step 1: Alkylation cluster_1 Step 2: Deprotection & Coupling Compound tert-Butyl 4-(3-bromopropyl) piperazine-1-carboxylate Intermediate Boc-Protected Intermediate Compound->Intermediate Sₙ2 Reaction Nucleophile Target Molecule 1 (e.g., Phenol, Amine) Nucleophile->Intermediate Deprotection Acidic Deprotection (e.g., TFA) Intermediate->Deprotection Amine Free Piperazine Intermediate Deprotection->Amine Final Final Conjugated Molecule Amine->Final Amide Coupling Electrophile Target Molecule 2 (e.g., Carboxylic Acid) Electrophile->Final

Caption: General workflow for using the compound as a linker in multi-step synthesis.

Example Application: Synthesis of Novel GPCR Ligands

Many G-protein coupled receptor (GPCR) ligands feature a basic nitrogen atom within a piperazine core to establish a key salt-bridge interaction with an acidic residue in the receptor binding pocket. The title compound is an ideal starting material to synthesize libraries of such ligands. Researchers can react it with a diverse set of aromatic or heterocyclic nucleophiles to build one part of the molecule, and then, after Boc deprotection, couple the resulting amine with various carboxylic acids to explore structure-activity relationships (SAR) systematically. This modular approach accelerates the discovery of potent and selective drug candidates.[9]

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as harmful and an irritant.[8]

Table 2: GHS Hazard Information

CodeHazard StatementClassificationSource(s)
H302 Harmful if swallowedAcute Toxicity, Oral (Category 4)[1][8]
H315 Causes skin irritationSkin Irritation (Category 2)[1][8]
H319 Causes serious eye irritationEye Irritation (Category 2)[1][8]
H335 May cause respiratory irritationSpecific Target Organ Toxicity (Single Exposure)[1][8]
Personal Protective Equipment (PPE)
  • Eye Protection: Wear chemical safety goggles or a face shield.[10]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves before use and dispose of them properly after handling.[10]

  • Skin and Body Protection: Wear a lab coat. A full suit may be required for handling large quantities.[10]

  • Respiratory Protection: Use only in a well-ventilated area, preferably a chemical fume hood. If dust or aerosols may be generated, use a NIOSH-approved respirator.[8][10]

Handling and First Aid
  • Handling: Avoid contact with skin, eyes, and clothing.[8] Avoid breathing dust or vapors. Wash hands thoroughly after handling.[8][10]

  • If Swallowed: Call a poison control center or doctor immediately if you feel unwell. Rinse mouth.[8]

  • If on Skin: Wash with plenty of soap and water.[8]

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[8]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8]

Storage

Store in a tightly closed container in a dry and well-ventilated place. For maximum stability, keep in a freezer at or below -20 °C.[2][5][8]

Conclusion

This compound is a high-value synthetic intermediate whose well-defined reactivity and structural features make it indispensable in modern drug discovery and chemical synthesis. Its utility as a Boc-protected piperazine linker enables the modular construction of complex molecules, facilitating the exploration of chemical space in the search for new therapeutic agents. By understanding its properties, synthesis, and handling requirements as detailed in this guide, researchers can effectively and safely leverage this versatile compound to achieve their scientific goals.

References

  • PubChem. This compound | C12H23BrN2O2 | CID 15946517. [Link]

  • Doron Scientific. This compound. [Link]

  • Lookhem. This compound Oxalate CAS 2102410-31-9. [Link]

  • GSRS. This compound. [Link]

  • precisionFDA. This compound. [Link]

Sources

An In-depth Technical Guide to tert-Butyl 4-(3-bromopropyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

tert-Butyl 4-(3-bromopropyl)piperazine-1-carboxylate is a bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates a piperazine ring protected by a tert-butyloxycarbonyl (Boc) group and a reactive 3-bromopropyl chain. This unique combination makes it a valuable building block for introducing the piperazine moiety into target molecules. The Boc-protecting group ensures stability during certain reaction conditions and allows for selective deprotection, while the bromopropyl group serves as a versatile handle for alkylation reactions. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its role in drug development.

Physicochemical Properties

This compound is a versatile synthetic intermediate. Understanding its fundamental physical and chemical properties is crucial for its effective use in research and development.

PropertyValue
IUPAC Name This compound[1]
Synonyms 1-Boc-4-(3-bromopropyl)piperazine, 4-(3-bromopropyl)-piperazine-1-carboxylic acid tert-butyl ester[1]
CAS Number 655225-02-8[1][2]
Molecular Formula C12H23BrN2O2[1][3]
Molecular Weight 307.23 g/mol [1][3]
Appearance Solid or liquid[2]
Melting Point 118-121 °C[4]
Boiling Point 351.474 °C at 760 mmHg[4]
Solubility Soluble in water, ethanol, and methanol[5]
InChI Key SQJTVQSZFVOIQV-UHFFFAOYSA-N[1][2][3]

Spectroscopic Profile

Spectroscopic data is essential for the verification and quality control of this compound. While specific spectra can vary slightly based on the solvent and instrumentation, the following provides a general overview of expected signals.

Technique Expected Features
¹H NMR Signals corresponding to the tert-butyl protons, the piperazine ring protons, and the propyl chain protons.
¹³C NMR Resonances for the carbons of the tert-butyl group, the Boc carbonyl, the piperazine ring, and the propyl chain.
Mass Spec (MS) A molecular ion peak consistent with the compound's molecular weight, along with characteristic fragmentation patterns.
Infrared (IR) Absorption bands indicative of C-H, C-N, C=O (from the Boc group), and C-Br bonds.

Note: Researchers can access and download comprehensive analytical data including NMR, HPLC, and LC-MS from various chemical suppliers.[6][7]

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process that is readily scalable. A common synthetic route involves the reaction of 1-Boc-piperazine with 1,3-dibromopropane.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: To a solution of 1-Boc-piperazine in a suitable aprotic solvent (e.g., acetonitrile or DMF), add a base such as potassium carbonate.

  • Addition of Reagent: Slowly add 1,3-dibromopropane to the reaction mixture at room temperature.

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating for several hours to overnight, monitoring the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete, filter the mixture to remove the inorganic base. The filtrate is then concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 1_Boc_piperazine 1-Boc-piperazine Reaction_Vessel Reaction Vessel 1_Boc_piperazine->Reaction_Vessel 1_3_dibromopropane 1,3-Dibromopropane 1_3_dibromopropane->Reaction_Vessel Base Base (e.g., K2CO3) Base->Reaction_Vessel Solvent Aprotic Solvent (e.g., ACN) Solvent->Reaction_Vessel Filtration Filtration Reaction_Vessel->Filtration Reaction Completion Concentration Concentration Filtration->Concentration Chromatography Column Chromatography Concentration->Chromatography Final_Product tert-Butyl 4-(3-bromopropyl) piperazine-1-carboxylate Chromatography->Final_Product

Synthetic workflow for this compound.

Chemical Reactivity and Applications

The utility of this compound stems from its bifunctional nature. The 3-bromopropyl group is an electrophilic site, making it susceptible to nucleophilic substitution reactions. This allows for the covalent attachment of the Boc-piperazine moiety to a variety of nucleophiles, such as amines, phenols, and thiols.

The Boc-protecting group is stable under many reaction conditions but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid) to reveal the secondary amine of the piperazine ring. This amine can then be further functionalized.

Key Applications in Drug Discovery:

  • Linker Molecule: It is widely used as a linker to connect different pharmacophores in the design of novel therapeutic agents.

  • Scaffold Introduction: It serves as a key building block for introducing the piperazine scaffold, a common motif in many biologically active compounds.

  • Fragment-Based Drug Design: The compound can be used to elaborate on initial fragment hits by adding a piperazine group, which can improve solubility and pharmacokinetic properties.

G Reagent tert-Butyl 4-(3-bromopropyl) piperazine-1-carboxylate Alkylation N-Alkylation / O-Alkylation / S-Alkylation Reagent->Alkylation Nucleophile Nucleophile (Nu-H) e.g., R-NH2, R-OH, R-SH Nucleophile->Alkylation Intermediate Boc-Protected Intermediate Alkylation->Intermediate Forms C-N, C-O, or C-S bond Deprotection Acidic Deprotection (e.g., TFA, HCl) Intermediate->Deprotection Final_Product Final Functionalized Product Deprotection->Final_Product Removes Boc group

General reaction pathway illustrating the utility of the title compound.

Safety and Handling

This compound is associated with several hazards and should be handled with appropriate safety precautions.

Hazard Statements:

  • H302: Harmful if swallowed.[1][8]

  • H315: Causes skin irritation.[1][8]

  • H319: Causes serious eye irritation.[1][8]

  • H335: May cause respiratory irritation.[1][8]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8][9]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[8][9]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]

Handling and Storage:

  • Handling: Use only in a well-ventilated area and with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8][9] Avoid contact with skin and eyes.[8]

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.[8] For long-term storage, it is recommended to keep it in a freezer under -20°C.[2][8]

Conclusion

This compound is a cornerstone reagent for medicinal chemists and drug development professionals. Its well-defined reactivity, commercial availability, and versatile nature make it an indispensable tool for the synthesis of complex molecules with potential therapeutic applications. A thorough understanding of its properties, handling requirements, and reaction characteristics, as outlined in this guide, is paramount for its safe and effective utilization in the laboratory.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Block Scientific. (n.d.). This compound Oxalate CAS 2102410-31-9. Retrieved from [Link]

  • precisionFDA. (n.d.). This compound. U.S. Food and Drug Administration. Retrieved from [Link]

  • Global Substance Registration System (GSRS). (n.d.). This compound. Retrieved from [Link]

Sources

An In-depth Technical Guide to tert-Butyl 4-(3-bromopropyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Strategic Overview

In the landscape of modern drug discovery and medicinal chemistry, the strategic use of bifunctional building blocks is paramount for the efficient construction of complex molecular architectures. tert-Butyl 4-(3-bromopropyl)piperazine-1-carboxylate stands out as a quintessential example of such a scaffold. Possessing both a nucleophilic secondary amine masked by a readily cleavable tert-butyloxycarbonyl (Boc) group and a reactive primary alkyl bromide, this molecule offers an orthogonal handle for sequential chemical modifications. This guide provides an in-depth technical analysis of its properties, a robust and validated protocol for its synthesis and characterization, a discussion of its applications, and essential safety guidelines for its handling. The content herein is curated for researchers, chemists, and drug development professionals who require a reliable and versatile intermediate for synthesizing novel chemical entities.

Physicochemical and Structural Properties

The compound's utility is fundamentally derived from its distinct chemical and physical properties. A summary of its key identifiers and characteristics is presented below.

PropertyValueReference(s)
Molecular Formula C₁₂H₂₃BrN₂O₂[1][2]
Molecular Weight 307.23 g/mol [1][2][3]
CAS Number 655225-02-8[1]
Appearance Solid or liquid
IUPAC Name This compound[1]
Melting Point 118-121 °C
Boiling Point ~351.5 °C at 760 mmHg
SMILES CC(C)(C)OC(=O)N1CCN(CC1)CCCBr[2]
InChIKey SQJTVQSZFVOIQV-UHFFFAOYSA-N[1]
Structural Analysis

The molecular structure of this compound is achiral.[2] Its architecture is defined by two key reactive centers:

  • The Boc-Protected Piperazine: The tert-butyloxycarbonyl group serves as an effective protecting group for one of the piperazine nitrogens. Its steric bulk prevents unwanted side reactions, directing reactivity towards the second nitrogen. This group is stable under a wide range of conditions but can be efficiently removed under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid) to liberate the free amine for subsequent functionalization.

  • The 3-Bromopropyl Chain: The terminal primary alkyl bromide is an excellent electrophile, readily participating in nucleophilic substitution reactions. This allows for the covalent attachment of the piperazine scaffold to a wide variety of nucleophiles, such as amines, thiols, or carboxylates, serving as a flexible three-carbon linker.

Caption: 2D structure and key functional domains of the title compound.

Synthesis and Purification Protocol

The synthesis of this compound is most reliably achieved via the nucleophilic substitution of 1,3-dibromopropane with N-Boc-piperazine. This procedure is designed to be a self-validating system by carefully controlling stoichiometry to minimize the formation of the undesired dialkylated byproduct.

Causality and Experimental Design

The secondary amine of N-Boc-piperazine is a potent nucleophile that can readily displace a bromide from 1,3-dibromopropane.[4] To favor the desired mono-alkylation product, an excess of the dihalide starting material is typically used. This statistical approach ensures that the concentration of the mono-substituted product remains low throughout the reaction, reducing the probability of it reacting a second time with another molecule of N-Boc-piperazine. A mild inorganic base, such as potassium carbonate (K₂CO₃), is used to neutralize the HBr generated during the reaction, driving the equilibrium towards the product.[4]

cluster_prep Reaction Setup cluster_workup Workup & Isolation cluster_purify Purification reagents 1. Combine N-Boc-piperazine, 1,3-dibromopropane (excess), K₂CO₃, and Acetonitrile stir 2. Stir at elevated temperature (e.g., 60-70 °C) reagents->stir monitor 3. Monitor reaction progress by TLC or LC-MS stir->monitor filter 4. Cool and filter off inorganic salts monitor->filter concentrate 5. Concentrate filtrate under reduced pressure filter->concentrate extract 6. Partition between EtOAc and water concentrate->extract dry 7. Dry organic layer (Na₂SO₄) and evaporate solvent extract->dry chromatography 8. Purify crude oil via flash column chromatography dry->chromatography

Caption: Workflow for the synthesis and purification of the title compound.

Step-by-Step Methodology
  • Reaction Setup: To a solution of N-Boc-piperazine (1.0 eq) in anhydrous acetonitrile (MeCN), add potassium carbonate (2.0 eq) followed by 1,3-dibromopropane (3.0-5.0 eq).

  • Reaction Conditions: Heat the stirred suspension to 65 °C and maintain at this temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting N-Boc-piperazine is consumed (typically 4-8 hours).

  • Workup: Cool the reaction mixture to room temperature and filter to remove the potassium salts. Rinse the filter cake with acetonitrile.

  • Solvent Removal: Concentrate the combined filtrate under reduced pressure to remove the bulk of the acetonitrile and excess 1,3-dibromopropane.

  • Extraction: Redissolve the resulting crude oil in ethyl acetate (EtOAc) and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil or semi-solid.

  • Purification: Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure product.

Analytical Characterization for Quality Assurance

To ensure the identity and purity of the synthesized compound, a panel of standard analytical techniques is employed. This validation is critical for the reproducibility of downstream applications.

TechniqueExpected Results
¹H NMR Characteristic signals for the Boc group (~1.4 ppm, singlet, 9H), piperazine ring protons (two broad multiplets, ~2.3-2.5 ppm and ~3.4 ppm, 4H each), and the bromopropyl chain (triplet ~3.4 ppm, 2H; triplet ~2.5 ppm, 2H; quintet ~2.0 ppm, 2H).
¹³C NMR Signals corresponding to the Boc carbonyl (~154 ppm), the quaternary carbon of the Boc group (~79 ppm), the methyl carbons of the Boc group (~28 ppm), and the distinct carbons of the piperazine ring and propyl chain.
Mass Spec (MS) The electrospray ionization (ESI) mass spectrum should show a prominent ion for [M+H]⁺ at m/z 307.1 and 309.1, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio.
HPLC A high-performance liquid chromatography analysis should indicate a purity of ≥95% for most research applications.

Note: While specific NMR data was not directly available in the search results, the expected chemical shifts are based on standard values for similar structural motifs. Commercial suppliers often provide access to analytical data like NMR and HPLC upon request.[5][6]

Applications in Research and Drug Development

The orthogonal reactivity of this compound makes it a valuable intermediate in the synthesis of pharmacologically active agents.[7] Its primary role is that of a versatile linker, connecting a core scaffold to another functional group or pharmacophore.

The oxalate salt of this compound is noted for its use in several research areas, which highlights the utility of the parent free base[7]:

  • Synthesis of Novel Therapeutics: It serves as a key building block for creating new drugs, particularly in areas like oncology and inflammation.[7]

  • Drug Delivery Systems: The piperazine moiety can be protonated at physiological pH, making it useful for incorporation into drug delivery vehicles that target specific cellular environments.[7]

  • Fragment-Based Drug Design (FBDD): The molecule can be used to "grow" fragments by linking them to other small molecules, exploring the chemical space around a protein binding pocket.

cluster_rxn1 Step 1: Nucleophilic Substitution cluster_rxn2 Step 2: Deprotection & Functionalization reagent tert-Butyl 4-(3-bromopropyl)piperazine- 1-carboxylate core Core Scaffold (e.g., R-NH₂) intermediate Boc-Protected Intermediate core->intermediate Alkylation at Bromopropyl End deprotection Acidic Deprotection intermediate->deprotection Liberates N-H final_molecule Final Target Molecule deprotection->final_molecule functional_group Functional Group (e.g., R'-COOH) functional_group->final_molecule Amide Coupling, Reductive Amination, etc.

Caption: Conceptual workflow illustrating the compound's role in sequential synthesis.

Safe Handling, Storage, and Disposal

Adherence to strict safety protocols is mandatory when handling this chemical. It is classified as a hazardous substance.

Hazard Identification
  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Precautionary Measures
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves, protective clothing, eye protection, and face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Storage and Stability

For long-term stability, the compound should be stored in a freezer at temperatures under -20°C.[3] The container must be kept tightly sealed in a dry and well-ventilated place to prevent degradation from moisture and atmospheric contaminants.

Disposal

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

Conclusion

This compound is a strategically designed chemical building block with significant value for the scientific research and drug development community. Its well-defined physicochemical properties, coupled with its orthogonal reactive sites, provide a reliable and versatile platform for the synthesis of complex nitrogen-containing molecules. The robust synthesis protocol and clear analytical validation benchmarks outlined in this guide offer a comprehensive framework for its effective and safe utilization in the laboratory.

References

  • PubChem. (2025). This compound. National Center for Biotechnology Information. Available from: [Link]

  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available from: [Link]

  • Autech Industry Co.,Limited. (n.d.). This compound Oxalate CAS 2102410-31-9. Available from: [Link]

  • National Institutes of Health. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Available from: [Link]

  • Global Substance Registration System (GSRS). (n.d.). This compound. Available from: [Link]

  • MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Available from: [Link]

  • Google Patents. (n.d.). CN108033931B - Synthesis method of N-Boc piperazine.
  • ResearchGate. (2016). Synthesis of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate (1) via Bruylants reaction. Available from: [Link]

Sources

tert-Butyl 4-(3-bromopropyl)piperazine-1-carboxylate structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to tert-Butyl 4-(3-bromopropyl)piperazine-1-carboxylate

Abstract

This technical guide provides a comprehensive overview of this compound, a key bifunctional building block in modern medicinal chemistry. The document delves into its structural and physicochemical properties, provides a detailed, field-proven synthesis protocol with mechanistic insights, and outlines its critical applications, particularly as a linker in the development of targeted therapeutics like Proteolysis Targeting Chimeras (PROTACs). This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile molecule in their synthetic and therapeutic programs.

Chemical Identity and Physicochemical Properties

This compound, often abbreviated as Boc-(3-bromopropyl)piperazine, is a derivative of piperazine featuring two key functionalities: a tert-butyloxycarbonyl (Boc) protecting group on one nitrogen and a reactive 3-bromopropyl chain on the other. This arrangement makes it an ideal heterobifunctional linker, where the Boc group ensures selective reactions and can be easily removed, while the terminal bromide serves as a robust electrophilic handle for covalent bond formation.

The structural and physical properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 655225-02-8[1]
Molecular Formula C₁₂H₂₃BrN₂O₂[2][3]
Molecular Weight 307.23 g/mol [2][3]
IUPAC Name This compound[2]
Synonyms 1-Boc-4-(3-bromopropyl)piperazine, 4-(3-Bromopropyl)-piperazine-1-carboxylic acid tert-butyl ester[2]
Appearance Solid or liquid[4]
SMILES CC(C)(C)OC(=O)N1CCN(CC1)CCCBr[2][3]
InChIKey SQJTVQSZFVOIQV-UHFFFAOYSA-N[2][4]
Purity Typically ≥97%[1][4]
Storage Conditions Sealed in a dry environment, store in freezer (-20°C)[1][4]

Synthesis and Purification

The most common and efficient synthesis of this compound involves the selective mono-N-alkylation of tert-butyl piperazine-1-carboxylate (Boc-piperazine) with 1,3-dibromopropane. The Boc protecting group is critical, as it deactivates the nitrogen to which it is attached, thereby directing the alkylation to the free secondary amine with high selectivity.

Synthetic Workflow Diagram

G cluster_reactants Reactants & Reagents cluster_process Reaction & Workup cluster_output Final Product BocPip Boc-Piperazine Reaction N-Alkylation (SN2 Reaction) Room Temp, 12-24h BocPip->Reaction DBP 1,3-Dibromopropane (Excess) DBP->Reaction Base Weak Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., Acetonitrile) Solvent->Reaction Filtration Filtration (Remove Base) Reaction->Filtration Concentration Solvent Removal (Rotary Evaporation) Filtration->Concentration Purification Purification (Column Chromatography) Concentration->Purification Product tert-Butyl 4-(3-bromopropyl) piperazine-1-carboxylate Purification->Product Characterization Characterization (NMR, MS, IR) Product->Characterization

Caption: Workflow for the synthesis of the title compound.

Detailed Experimental Protocol

This protocol describes a robust method for laboratory-scale synthesis.

Materials:

  • tert-Butyl piperazine-1-carboxylate (1.0 eq)

  • 1,3-Dibromopropane (3.0-5.0 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (DCM)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add tert-butyl piperazine-1-carboxylate (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent and Reagent Addition: Add anhydrous acetonitrile to the flask to create a slurry (approx. 0.2 M concentration relative to Boc-piperazine). Begin vigorous stirring. Add 1,3-dibromopropane (3.0-5.0 eq) to the mixture.

  • Reaction Execution: Allow the reaction to stir at room temperature for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting Boc-piperazine is consumed.

  • Workup - Filtration: Once the reaction is complete, filter the mixture through a pad of celite to remove the potassium carbonate and other inorganic salts. Rinse the filter cake with a small amount of acetonitrile.

  • Workup - Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the bulk of the acetonitrile and excess 1,3-dibromopropane.

  • Purification: The resulting crude oil or solid is purified by flash column chromatography on silica gel. A gradient elution system, typically starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., 0% to 30% EtOAc in hexanes), is effective. The fractions containing the desired product are identified by TLC.

  • Final Product Isolation: Combine the pure fractions and concentrate under reduced pressure to yield this compound as a colorless oil or a white solid. Dry the product under high vacuum to remove residual solvents.

Rationale Behind Experimental Choices
  • Excess 1,3-Dibromopropane: Using a significant excess of the di-alkylating agent is crucial. While seemingly counterintuitive, it ensures that the mono-alkylated Boc-piperazine product is statistically less likely to react a second time compared to the unreacted 1,3-dibromopropane. This minimizes the formation of the undesired bis-alkylated byproduct.

  • Potassium Carbonate as Base: A mild inorganic base like K₂CO₃ is sufficient to neutralize the HBr generated during the Sₙ2 reaction. Its insolubility in acetonitrile facilitates easy removal by filtration, simplifying the workup process.

  • Acetonitrile as Solvent: Acetonitrile is an excellent polar aprotic solvent for Sₙ2 reactions. It effectively dissolves the organic reactants while allowing for the easy separation of the inorganic base.

Structural Characterization

Validation of the final product's structure and purity is essential. Standard analytical techniques are employed.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides a definitive fingerprint of the molecule. Key expected signals (in CDCl₃) include:

    • A singlet at ~1.46 ppm corresponding to the nine equivalent protons of the tert-butyl (Boc) group.

    • Triplets at ~3.45 ppm and ~2.40 ppm from the protons on the piperazine ring carbons adjacent to the Boc-protected and alkylated nitrogens, respectively.

    • A triplet at ~3.40 ppm for the -CH₂-Br protons.

    • A triplet at ~2.50 ppm for the -N-CH₂- protons of the propyl chain.

    • A multiplet (quintet) around ~1.95 ppm for the central -CH₂- of the propyl chain.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will confirm the presence of all 12 carbon atoms in unique chemical environments, including the characteristic signals for the carbonyl (~154 ppm), the quaternary carbon of the Boc group (~79 ppm), and the carbon bearing the bromine atom (~31 ppm).

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) will show a characteristic isotopic pattern for the molecular ion [M+H]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in ~1:1 ratio), confirming the molecular weight of 307.23 g/mol .[3]

Applications in Medicinal Chemistry and Drug Discovery

The utility of this compound stems from its identity as a versatile heterobifunctional linker. The piperazine core is a privileged scaffold in medicinal chemistry, known for improving aqueous solubility and pharmacokinetic properties.[1][5]

Role in PROTAC and Molecular Glue Development

This molecule is extensively used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[6] PROTACs are novel therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins. A PROTAC molecule consists of three parts: a "warhead" that binds to the target protein, an E3 ligase-binding ligand, and a linker that connects the two.

The piperazine moiety in the linker imparts several advantages:

  • Structural Rigidity: The semi-rigid piperazine ring helps to control the spatial orientation and distance between the two ends of the PROTAC, which is critical for inducing a productive ternary complex between the target protein and the E3 ligase.[3][7]

  • Improved Physicochemical Properties: The basic nitrogen of the piperazine ring can be protonated at physiological pH, which can enhance the solubility and cell permeability of the final PROTAC molecule.[6]

  • Vector for Exit Trajectory: The piperazine ring provides a defined exit point from a ligand, allowing for predictable positioning of the linker chain.[3]

Conceptual Role as a PROTAC Linker

G cluster_linker Linker Scaffold Warhead Target Protein Ligand (Warhead) Linker Reactive Handle (from Bromopropyl) Piperazine Core Boc-protected N (Deprotect & Connect) Warhead->Linker:f0 Covalent Attachment E3_Ligand E3 Ligase Ligand Linker:f2->E3_Ligand Amide Bond Formation (Post-Deprotection)

Caption: Use of the molecule as a PROTAC linker scaffold.

In this application, the 3-bromopropyl group is used to attach to one part of the molecule (e.g., the warhead), while the Boc group is removed to reveal a secondary amine, which is then coupled to the other component (e.g., the E3 ligase ligand).

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.[2]

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

This compound is a high-value chemical tool for researchers in drug discovery and organic synthesis. Its well-defined structure, featuring a selectively protected piperazine ring and a reactive alkyl halide, provides a reliable and versatile platform for constructing complex molecules. Its proven role in enhancing the drug-like properties of next-generation therapeutics, particularly PROTACs, ensures its continued importance in the field. The synthetic and handling protocols outlined in this guide provide a solid foundation for its effective and safe utilization in a research setting.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15946517, this compound. Available at: [Link]

  • Global Substance Registration System (GSRS). This compound. Available at: [Link]

  • Muth, F., et al. (2022). Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility. ACS Omega. Available at: [Link]

  • precisionFDA. This compound. Substance Report. Available at: [Link]

  • Scaccia, M., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Advances. Available at: [Link]

Sources

A Technical Guide to tert-Butyl 4-(3-bromopropyl)piperazine-1-carboxylate: A Versatile Bifunctional Linker in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of tert-Butyl 4-(3-bromopropyl)piperazine-1-carboxylate, a cornerstone bifunctional linker for researchers, medicinal chemists, and drug development professionals. We will delve into its fundamental properties, synthesis, and critical applications, with a focus on its role in the rational design of advanced therapeutics like Proteolysis-Targeting Chimeras (PROTACs).

Introduction: The Strategic Role of Bifunctional Linkers

Modern drug discovery has evolved beyond simple target inhibition. Modalities like PROTACs aim to hijack the cell's own machinery to eliminate disease-causing proteins entirely.[1][2][3][4] These hetero-bifunctional molecules consist of two distinct ligands—one for the target protein and one for an E3 ubiquitin ligase—joined by a chemical linker.[4] The linker is not merely a spacer; its composition, length, and flexibility are critical determinants of the efficacy of the resulting therapeutic.

This compound has emerged as a particularly valuable linker component. Its structure offers a unique combination of features:

  • Orthogonal Reactivity : It possesses two distinct reactive handles. The bromopropyl group is an electrophile, ideal for alkylation reactions, while the Boc-protected piperazine contains a nucleophilic nitrogen that can be revealed for subsequent amide coupling or other conjugations.[]

  • Tunable Physicochemical Properties : The piperazine core can enhance aqueous solubility upon protonation and provides a degree of conformational rigidity, which can be advantageous for optimizing the formation of the crucial ternary complex (Target-PROTAC-E3 Ligase).[1][2][3][]

  • Sequential Synthesis Control : The tert-butyloxycarbonyl (Boc) protecting group allows for a controlled, stepwise synthesis, preventing unwanted side reactions and ensuring the precise assembly of the final bifunctional molecule.[]

This guide will provide the foundational knowledge and practical protocols to effectively leverage this linker in your research endeavors.

Part 1: Core Properties and Synthesis

A thorough understanding of the linker's physicochemical properties is paramount for its successful application in complex synthetic pathways.

Physicochemical Data

The key properties of this compound are summarized below for quick reference.

PropertyValueSource(s)
CAS Number 655225-02-8[6][7]
Molecular Formula C₁₂H₂₃BrN₂O₂[6][8][9]
Molecular Weight 307.23 g/mol [6][8][9]
Appearance Solid or liquid
Purity Typically ≥97%[6]
Storage Conditions Store in freezer, under -20°C, sealed in dry conditions.[6]
SMILES CC(C)(C)OC(=O)N1CCN(CC1)CCCBr[6][8][9]
Synthesis Protocol

The most common synthesis route involves the N-alkylation of Boc-piperazine with 1,3-dibromopropane. This protocol is designed to be robust and scalable.

Objective: To synthesize this compound from commercially available starting materials.

Materials:

  • tert-Butyl piperazine-1-carboxylate (N-Boc-piperazine)

  • 1,3-Dibromopropane

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (EtOAc) for chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a solution of N-Boc-piperazine (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).

    • Scientist's Insight: K₂CO₃ is a mild inorganic base, sufficient to deprotonate the piperazine nitrogen for nucleophilic attack without causing significant side reactions. Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants.

  • Addition of Alkylating Agent: Add 1,3-dibromopropane (3.0-5.0 eq) to the stirred suspension.

    • Scientist's Insight: A large excess of 1,3-dibromopropane is crucial. It favors the desired mono-alkylation product and minimizes the formation of the dimeric bis-piperazine byproduct, which can be difficult to separate.

  • Reaction Execution: Heat the reaction mixture to 60-70 °C and stir overnight under an inert atmosphere (e.g., nitrogen or argon).

  • Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting N-Boc-piperazine is consumed.

  • Workup: Cool the reaction to room temperature and filter off the solid K₂CO₃. Concentrate the filtrate under reduced pressure to remove the bulk of the acetonitrile and excess 1,3-dibromopropane.

  • Extraction: Dissolve the resulting residue in dichloromethane (DCM). Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove any acidic impurities), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to isolate the pure product.

    • Self-Validation: The purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The expected product should be a colorless to pale yellow oil or solid.

Synthesis Workflow Diagram:

Synthesis_Workflow A N-Boc-piperazine C Reaction Mixture in CH3CN A:e->C:w 1. Add to solvent B 1,3-Dibromopropane (excess) B:e->C:w 3. Add to mixture D Crude Product C->D 4. Reaction (60°C, overnight) 5. Aqueous Workup E Purified Linker: tert-Butyl 4-(3-bromopropyl) piperazine-1-carboxylate D->E 6. Silica Gel Chromatography reagent K2CO3 (Base) reagent->C 2. Add base

Caption: Workflow for the synthesis of the bifunctional linker.

Part 2: Application in PROTAC Synthesis

The true utility of this linker is demonstrated in its application. Here, we outline a general, field-proven protocol for its incorporation into a PROTAC molecule. This process involves a sequential, three-stage approach: alkylation, deprotection, and final coupling.

Principle of PROTAC Action

PROTACs function by inducing proximity between a target Protein of Interest (POI) and an E3 ubiquitin ligase.[2][3] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. The poly-ubiquitinated POI is then recognized and degraded by the proteasome, effectively removing the protein from the cell.[10][11][12] The pharmacology is event-driven (degradation) rather than occupancy-driven (inhibition), which can lead to more profound and durable biological effects.[4]

Experimental Protocol: A General PROTAC Synthesis

This protocol assumes the availability of a POI-binding ligand (POI-ligand) with a suitable nucleophilic handle (e.g., a phenol, amine, or thiol) and an E3 ligase ligand (e.g., a pomalidomide or VHL ligand derivative) with a carboxylic acid handle for amide coupling.

Stage 1: Alkylation of the POI Ligand

Objective: To conjugate the electrophilic bromopropyl end of the linker to the POI-ligand.

  • Setup: Dissolve the POI-ligand (1.0 eq) and this compound (1.1 eq) in an appropriate solvent like DMF or DMSO.

  • Base Addition: Add a suitable base, such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) (1.5-2.0 eq).

    • Scientist's Insight: The choice of base depends on the acidity of the nucleophile on the POI-ligand. Cs₂CO₃ is often used for less acidic nucleophiles like phenols due to its higher solubility and reactivity.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) until the reaction is complete as monitored by LC-MS.

  • Purification: Purify the resulting intermediate (POI-Linker-Boc) using preparative HPLC or column chromatography.

Stage 2: Boc Deprotection

Objective: To remove the Boc protecting group to reveal the secondary amine of the piperazine ring, making it available for the next reaction.

  • Setup: Dissolve the purified POI-Linker-Boc intermediate in a solvent such as dichloromethane (DCM).[13]

  • Acid Addition: Add a strong acid. A common choice is trifluoroacetic acid (TFA), typically used as a 20-50% solution in DCM.[13][14][15] Alternatively, 4M HCl in dioxane can be used.[14]

    • Scientist's Insight: The reaction is usually rapid, occurring within 1-2 hours at room temperature.[13] The acid protonates the carbamate, which then fragments to release the free amine, carbon dioxide, and a stable tert-butyl cation.[14]

  • Completion: After completion, remove the solvent and excess acid under reduced pressure. The product is typically obtained as a salt (e.g., TFA or HCl salt) and is often used directly in the next step without further purification.

Stage 3: Amide Coupling to E3 Ligase Ligand

Objective: To form the final PROTAC molecule by creating an amide bond between the deprotected linker-amine and the E3 ligase ligand.

  • Setup: Dissolve the E3 ligase ligand (with a carboxylic acid) (1.0 eq) and the deprotected POI-Linker-Amine salt (1.1 eq) in an anhydrous solvent like DMF.

  • Coupling Reagents: Add an amide coupling reagent such as HATU (1.2 eq) or HBTU, followed by a non-nucleophilic base like diisopropylethylamine (DIPEA) (3.0-4.0 eq).

    • Scientist's Insight: The base is critical to neutralize the amine salt and facilitate the coupling reaction. HATU is a highly efficient coupling reagent that activates the carboxylic acid for rapid amide bond formation.

  • Reaction: Stir the reaction at room temperature for 2-12 hours, monitoring by LC-MS.

  • Final Purification: Upon completion, purify the final PROTAC molecule using preparative reverse-phase HPLC to achieve high purity (>95%) required for biological assays. The final product's identity and purity must be rigorously confirmed by LC-MS and NMR.

PROTAC Synthesis Workflow Diagram:

PROTAC_Synthesis POI POI Ligand (with Nucleophile) Intermediate1 POI-Linker-Boc POI->Intermediate1 Stage 1: Alkylation (Base, DMF) Linker tert-Butyl 4-(3-bromopropyl) piperazine-1-carboxylate Linker->Intermediate1 Intermediate2 POI-Linker-Amine (Salt) Intermediate1->Intermediate2 Stage 2: Boc Deprotection (TFA/DCM) PROTAC Final PROTAC Molecule Intermediate2->PROTAC Stage 3: Amide Coupling (HATU, DIPEA) E3 E3 Ligase Ligand (with COOH) E3->PROTAC

Caption: Sequential workflow for the synthesis of a PROTAC.

Part 3: Mechanistic Considerations & Best Practices

  • Reactivity of the Bromopropyl Group: The 3-bromopropyl moiety is a primary alkyl halide, making it susceptible to Sₙ2 reactions.[16] Its reactivity is generally reliable with soft nucleophiles (phenols, thiols) and amines. Avoid strongly basic conditions that could promote elimination (E2) side reactions.

  • Boc Deprotection Conditions: While TFA and HCl are robust reagents for Boc removal, substrates with other acid-labile functional groups may require milder conditions.[14][15] In such cases, alternative methods might be explored, although they are less common for this specific linker.[17][18]

  • Piperazine's Role in PK/PD: The piperazine ring is more than a structural element. As a basic nitrogen, its pKa can be influenced by nearby chemical groups.[1][2][3] This can affect the molecule's overall charge state, solubility, and cell permeability, all of which are critical pharmacokinetic parameters. Careful consideration of the final PROTAC structure is necessary to balance these properties.

  • Analytical Validation: Rigorous analytical characterization at each step is non-negotiable. Use LC-MS to monitor reaction conversions and identify products. Use ¹H and ¹³C NMR to confirm the structure of intermediates and the final compound. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the final PROTAC. Final purity for biological testing should be assessed by analytical HPLC at multiple wavelengths.

Conclusion

This compound is a powerful and versatile tool in the arsenal of the modern medicinal chemist. Its well-defined orthogonal reactivity, coupled with the beneficial properties of the piperazine core, facilitates the controlled and efficient synthesis of complex bifunctional molecules. By understanding its core properties and applying the robust protocols outlined in this guide, researchers can confidently utilize this linker to accelerate the development of next-generation therapeutics, particularly in the exciting field of targeted protein degradation.

References

  • Common Organic Chemistry. Boc Deprotection - TFA. Available from: [Link]

  • Fisher Scientific. Amine Protection / Deprotection. Available from: [Link]

  • Royal Society of Chemistry. Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 15946517, this compound. Available from: [Link]

  • Semantic Scholar. A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. (2012). Available from: [Link]

  • GlobalChemMall. This compound Oxalate CAS 2102410-31-9. Available from: [Link]

  • Royal Society of Chemistry. PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. (2022). Available from: [Link]

  • RSC Publishing. PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. (2022). Available from: [Link]

  • RSC Publishing. PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. (2022). Available from: [Link]

  • Global Substance Registration System (GSRS). This compound. Available from: [Link]

  • Mettler Toledo. Alkylation Reactions | Development, Technology. Available from: [Link]

  • precisionFDA. This compound. Available from: [Link]

  • Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2024). Available from: [Link]

  • National Institutes of Health. Triple Radical Sorting: Aryl-Alkylation of Alkenes. Available from: [Link]

  • Chemistry Steps. Friedel-Crafts Alkylation with Practice Problems. (2022). Available from: [Link]

  • ResearchGate. ChemInform Abstract: Selectivity in Alkylation of Phenols with 1-Bromo-3-chloropropane Using Phase-Transfer Catalysis. (2025). Available from: [Link]

  • National Institutes of Health. Applications of Covalent Chemistry in Targeted Protein Degradation. Available from: [Link]

  • Pharmaffiliates. CAS No : 1477-68-5| Product Name : Dopamine Hydrochloride - Impurity B (Hydrochloride Salt). Available from: [Link]

Sources

The Synthetic Cornerstone: A Technical Guide to tert-Butyl 4-(3-bromopropyl)piperazine-1-carboxylate and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of tert-butyl 4-(3-bromopropyl)piperazine-1-carboxylate, a key building block in modern medicinal chemistry. We will dissect its synthesis, elucidate its chemical properties and reactivity, and present detailed protocols for its application in the construction of complex, biologically active molecules. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights to leverage this versatile intermediate in pharmaceutical research and development.

Introduction: The Privileged Piperazine Scaffold

The piperazine ring is a "privileged scaffold" in medicinal chemistry, a core structure that appears in a multitude of approved drugs and clinical candidates.[1][2] Its prevalence stems from the unique physicochemical properties conferred by the two nitrogen atoms within the six-membered ring. These properties often lead to improved aqueous solubility, oral bioavailability, and favorable ADME (absorption, distribution, metabolism, and excretion) characteristics.[3] The piperazine moiety is a common feature in drugs targeting the central nervous system (CNS), including antipsychotics and antidepressants, as well as in antihistamines, antiemetics, and anthelmintics.[2][4]

The strategic protection of one of the piperazine nitrogens is crucial for its synthetic utility, preventing undesired side reactions and allowing for selective functionalization. The tert-butoxycarbonyl (Boc) group is an ideal choice for this purpose due to its stability under a wide range of reaction conditions and its straightforward removal under acidic conditions.[1] This mono-protection strategy gives rise to versatile intermediates like this compound, the subject of this guide. The presence of a reactive bromopropyl chain on the unprotected nitrogen makes it a powerful electrophilic building block for introducing the piperazine motif into a target molecule.

Physicochemical and Safety Profile

A thorough understanding of the properties and hazards of a chemical is a prerequisite for its safe and effective use in a laboratory setting.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference(s)
CAS Number 655225-02-8[5]
Molecular Formula C₁₂H₂₃BrN₂O₂[5]
Molecular Weight 307.23 g/mol [5]
Appearance Solid or liquid
Storage Temperature Sealed in dry, store in freezer, under -20°C
Safety and Handling

This compound is classified as harmful and an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

GHS Hazard Statements: [5]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Synthesis and Characterization

The synthesis of this compound is a two-step process, starting with the mono-Boc protection of piperazine, followed by the alkylation of the free secondary amine.

Synthesis of the Precursor: tert-Butyl piperazine-1-carboxylate (N-Boc-piperazine)

The selective mono-protection of piperazine is the critical first step. A common and effective method involves the slow addition of di-tert-butyl dicarbonate (Boc₂O) to a solution of piperazine.

synthesis_nboc_piperazine piperazine Piperazine reaction + piperazine->reaction boc2o Di-tert-butyl dicarbonate (Boc₂O) boc2o->reaction solvent DCM solvent->reaction in nboc_piperazine tert-Butyl piperazine-1-carboxylate reaction->nboc_piperazine Stir, 22h

Synthesis of N-Boc-piperazine.

Experimental Protocol:

  • Dissolve piperazine (2.0 equivalents) in dichloromethane (DCM).

  • To this solution, add a solution of di-tert-butyl dicarbonate (1.0 equivalent) in DCM dropwise over a period of 3 hours.

  • Allow the reaction mixture to stir at room temperature for 22 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, evaporate the solvent under reduced pressure.

  • To the residue, add water and filter to remove any insoluble di-Boc-piperazine byproduct.

  • Extract the aqueous solution with DCM (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield tert-butyl piperazine-1-carboxylate.

Synthesis of this compound

The second step involves the N-alkylation of the mono-protected piperazine with 1,3-dibromopropane.

synthesis_title_compound nboc_piperazine tert-Butyl piperazine-1-carboxylate reaction + nboc_piperazine->reaction dibromopropane 1,3-Dibromopropane dibromopropane->reaction base Base (e.g., K₂CO₃) base->reaction solvent Solvent (e.g., ACN) solvent->reaction in title_compound tert-Butyl 4-(3-bromopropyl) piperazine-1-carboxylate reaction->title_compound Stir, heat

Synthesis of the title compound.

Experimental Protocol:

  • To a solution of tert-butyl piperazine-1-carboxylate (1.0 equivalent) in a suitable solvent such as acetonitrile (ACN), add a base (e.g., potassium carbonate, 1.5 equivalents).

  • Add 1,3-dibromopropane (1.2 equivalents) to the mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dilute the residue with dichloromethane (DCM) and water.

  • Separate the organic layer and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford pure this compound.

Characterization
Technique Expected Features
¹H NMR Signals corresponding to the tert-butyl protons (singlet, ~1.4 ppm), piperazine ring protons (multiplets, ~2.3-3.4 ppm), and the bromopropyl chain protons (multiplets, ~1.9-3.5 ppm).
¹³C NMR Signals for the tert-butyl group carbons (~28 ppm and ~80 ppm), piperazine ring carbons (~45-55 ppm), bromopropyl chain carbons (~30-60 ppm), and the carbonyl carbon (~155 ppm).
Mass Spec (ESI-TOF) Expected m/z for [M+H]⁺: ~307.11.

Applications in Medicinal Chemistry

The synthetic utility of this compound lies in its ability to act as a versatile building block for introducing a functionalized piperazine moiety. The terminal bromine atom is susceptible to nucleophilic substitution, allowing for the facile connection of the piperazine unit to a wide variety of molecular scaffolds.

reactivity_overview cluster_0 Core Reagent cluster_1 Reaction Pathways cluster_2 Resulting Derivatives Title Compound tert-Butyl 4-(3-bromopropyl) piperazine-1-carboxylate Nucleophilic Substitution Nucleophilic Substitution (SN2) Title Compound->Nucleophilic Substitution Reacts with Nucleophiles (Nu-H) Boc Deprotection Boc Deprotection Title Compound->Boc Deprotection Acidic Conditions (e.g., TFA, HCl) Arylpiperazines Arylpiperazines Nucleophilic Substitution->Arylpiperazines Alkylpiperazines Alkylpiperazines Nucleophilic Substitution->Alkylpiperazines Heteroarylpiperazines Heteroarylpiperazines Nucleophilic Substitution->Heteroarylpiperazines Deprotected Piperazine Derivatives Deprotected Piperazine Derivatives Boc Deprotection->Deprotected Piperazine Derivatives

Reactivity and derivatization pathways.
Synthesis of an Aripiprazole Precursor

Aripiprazole is an atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder.[3][4] this compound can be used to synthesize key intermediates for aripiprazole and its derivatives.

Reaction Scheme:

aripiprazole_precursor reagent1 tert-Butyl 4-(3-bromopropyl) piperazine-1-carboxylate reaction + reagent1->reaction reagent2 1-(2,3-Dichlorophenyl)piperazine reagent2->reaction product Aripiprazole Precursor (Boc-protected) reaction->product Base, Solvent, Heat

Synthesis of an Aripiprazole precursor.

Experimental Protocol:

  • Combine 1-(2,3-dichlorophenyl)piperazine (1.0 equivalent), this compound (1.1 equivalents), and a base such as potassium carbonate (2.0 equivalents) in a suitable solvent like acetonitrile.

  • Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to yield the Boc-protected aripiprazole precursor.

  • The Boc group can then be removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to yield the final aripiprazole derivative.

Synthesis of Cariprazine Precursors

Cariprazine is another important antipsychotic that acts as a dopamine D₂ and D₃ receptor partial agonist.[6][7][8] The synthesis of cariprazine and its analogs can also utilize this compound as a key building block to introduce the piperazine moiety. The synthetic strategy is analogous to that of the aripiprazole precursor, involving the nucleophilic substitution of the bromide by a suitable amine.

Conclusion

This compound is a synthetically versatile and commercially available building block of significant importance in medicinal chemistry. Its strategic design, featuring a protected nitrogen and a reactive alkyl halide, allows for the controlled and efficient introduction of the privileged piperazine scaffold into a wide array of molecules. The protocols and applications detailed in this guide underscore its value in the synthesis of complex pharmaceutical agents, particularly those targeting the central nervous system. A thorough understanding of its synthesis, reactivity, and handling is essential for any researcher aiming to leverage this potent tool in the pursuit of novel therapeutics.

References

  • Jain, R., et al. (2022). The medicinal chemistry of piperazines: A review. Archiv der Pharmazie, 355(1), e2100269.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15946517, this compound. Retrieved from [Link]

  • Adani Pharmachem Private Limited. (n.d.). Piperazine & Derivatives. Retrieved from [Link]

  • Rathi, E., et al. (2022). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
  • Oshiro, Y., et al. (1998). Novel Antipsychotic Agents with Dopamine Autoreceptor Agonist Properties: Synthesis and Pharmacology of 7-[4-(4-Phenyl-1-piperazinyl)butoxy]-3,4-dihydro-2(1H)-quinolinone Derivatives. Journal of Medicinal Chemistry, 41(5), 658-667.
  • Stahl, S. M. (2016). Mechanism of action of cariprazine. CNS Spectrums, 21(2), 123-127.
  • Findlay, L. J., El-Mallakh, P. L., & El-Mallakh, R. S. (2016). Cariprazine for the Treatment of Bipolar Disorder.
  • Citrome, L. (2021). Cariprazine, A Broad-Spectrum Antipsychotic for the Treatment of Schizophrenia: Pharmacology, Efficacy, and Safety. International Journal of Neuropsychopharmacology, 24(6), 449-461.
  • Gao, Y., et al. (2007). Synthesis and bioactivity of aripiprazole derivatives. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 62(4), 251-254.
  • Kowalski, P., & Jaskowska, J. (2012). An Efficient Synthesis of Aripiprazole, Buspirone and NAN-190 by the Reductive Alkylation of Amines Procedure. Archiv der Pharmazie, 345(1), 81-85.
  • Allen, J. A., & Roth, B. L. (2011). Classics in Chemical Neuroscience: Aripiprazole. ACS Chemical Neuroscience, 2(10), 549-555.
  • European Patent Office. (2010).
  • Google Patents. (n.d.). Industrial process for the preparation of cariprazine (Patent No. WO2018007986A1).

Sources

An In-depth Technical Guide to the Safe Handling of tert-Butyl 4-(3-bromopropyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for tert-Butyl 4-(3-bromopropyl)piperazine-1-carboxylate (CAS No. 655225-02-8). As a Senior Application Scientist, the following content is synthesized from authoritative safety data sheets and chemical property databases to ensure technical accuracy and promote a culture of safety in the laboratory. The causality behind each recommendation is explained to provide a deeper understanding of the risks and mitigation strategies.

Chemical Identity and Physicochemical Properties

Understanding the fundamental properties of a compound is the first step in safe handling. This compound is a bifunctional molecule, incorporating a Boc-protected piperazine moiety and a bromopropyl chain. This structure makes it a valuable building block in medicinal chemistry, particularly in the synthesis of more complex molecules.

A summary of its key physicochemical properties is presented below:

PropertyValueSource(s)
CAS Number 655225-02-8[1][2][3]
Molecular Formula C₁₂H₂₃BrN₂O₂[2][3][4]
Molecular Weight 307.23 g/mol [2][4][5]
Appearance Solid or liquid
Melting Point 118-121 °C[2]
Boiling Point 351.474 °C at 760 mmHg[2]
Flash Point 166.366 °C[2]
Purity ≥97%[6]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is crucial to understand these hazards to implement appropriate safety measures.

GHS Pictogram:

GHS07: Exclamation Mark

Signal Word: Warning[1]

Hazard Statements:

  • H302: Harmful if swallowed. This indicates acute oral toxicity.[1][3][4] Ingestion can lead to adverse health effects.

  • H315: Causes skin irritation. [1][3][4] Direct contact with the skin can cause redness, itching, and inflammation.

  • H319: Causes serious eye irritation. [1][3][4] Contact with the eyes can result in significant irritation and potential damage.

  • H335: May cause respiratory irritation. [1][3][4] Inhalation of dust or vapors can irritate the respiratory tract, leading to coughing and discomfort.

Some sources also indicate a potential for serious eye damage (H318) and acute aquatic toxicity (H400)[4]. The toxicological properties of this substance have not been thoroughly investigated, warranting a cautious approach.[1]

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is paramount to minimizing exposure and ensuring laboratory safety.

Engineering Controls and Personal Protective Equipment (PPE)

The primary line of defense is to minimize exposure through engineering controls and appropriate PPE.

  • Ventilation: Handle this compound in a well-ventilated area.[2][7] A chemical fume hood is recommended to control airborne concentrations.

  • Eye Protection: Wear safety goggles with side-shields or a face shield.[7] This is critical to prevent eye contact.

  • Hand Protection: Use impervious chemical-resistant gloves (e.g., nitrile rubber).[8]

  • Skin and Body Protection: Wear a lab coat and, if necessary, additional protective clothing to prevent skin contact.[7][8]

  • Respiratory Protection: If ventilation is inadequate or if dust/aerosols are generated, a NIOSH/MSHA-approved respirator should be used.[8][9]

General Handling Practices
  • Avoid contact with skin, eyes, and clothing.[1][8]

  • Do not breathe dust, fumes, gas, mist, vapors, or spray.[1]

  • Wash hands thoroughly after handling.[1][7]

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.[1][7]

  • Keep away from sources of ignition.[1]

  • Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[1][2]

Storage Conditions

Proper storage is essential for maintaining the integrity of the compound and preventing accidents.

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2][8]

  • The recommended storage temperature is under -20°C in a freezer.[1][6]

  • Store locked up.[1][7]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong reducing agents.[8]

Emergency Procedures

In the event of an accidental exposure or spill, a swift and appropriate response is crucial.

First-Aid Measures

The following first-aid measures should be taken immediately upon exposure:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][3][7]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice/attention.[1][3][7]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, seek medical attention.[1][3][7]

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor/physician immediately.[1][3][10]

Accidental Release Measures

A systematic approach is necessary to contain and clean up spills safely.

  • Personal Precautions: Ensure adequate ventilation and wear the appropriate personal protective equipment as outlined in Section 3.1.[1][7] Evacuate personnel to a safe area.

  • Environmental Precautions: Prevent the material from entering drains or watercourses.[1][7]

  • Containment and Cleaning: For solid spills, sweep or vacuum up the material and place it in a suitable, labeled container for disposal.[1] For liquid spills, absorb with an inert material (e.g., sand, diatomite) and transfer to a container for disposal.[7]

The following diagram illustrates the general workflow for responding to an accidental spill:

Spill_Response_Workflow cluster_Initial_Response Initial Response cluster_Assessment_and_Preparation Assessment & Preparation cluster_Containment_and_Cleanup Containment & Cleanup cluster_Final_Steps Final Steps Evacuate Evacuate Area Alert Alert Supervisor & Safety Officer Evacuate->Alert Isolate Isolate Spill Area Alert->Isolate Assess Assess Spill Size & Hazards Isolate->Assess Don_PPE Don Appropriate PPE Assess->Don_PPE Contain Contain Spill Don_PPE->Contain Neutralize Neutralize/Absorb Contain->Neutralize Collect Collect Waste Neutralize->Collect Decontaminate Decontaminate Area & Equipment Collect->Decontaminate Dispose Dispose of Waste Properly Decontaminate->Dispose Report Document Incident Dispose->Report

Caption: Workflow for Accidental Spill Response.

Fire-Fighting Measures

While the compound has a high flash point, it is still combustible.

  • Suitable Extinguishing Media: Use dry sand, dry chemical, alcohol-resistant foam, or carbon dioxide.[1][7]

  • Special Hazards: Thermal decomposition can produce hazardous gases, including carbon monoxide, nitrogen oxides, and hydrogen bromide.[1][8]

  • Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][7][8]

Disposal Considerations

Waste disposal must be conducted in accordance with all applicable federal, state, and local regulations.

  • Dispose of this material and its container at an approved waste disposal plant.[1]

  • Do not allow the product to enter drains.[11]

  • Contaminated packaging should be treated as the substance itself.[11]

The logical flow for chemical waste disposal is outlined below:

Waste_Disposal_Workflow Start Waste Generation Segregate Segregate Waste (Halogenated Organic) Start->Segregate Containerize Use Designated, Labeled Waste Container Segregate->Containerize Store Store in Secondary Containment in a Ventilated Area Containerize->Store Arrange Arrange for Pickup by EH&S or Licensed Contractor Store->Arrange Document Complete Waste Manifest/Documentation Arrange->Document End Disposal at Approved Facility Document->End

Sources

An In-depth Technical Guide to the Solubility of tert-Butyl 4-(3-bromopropyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility of tert-butyl 4-(3-bromopropyl)piperazine-1-carboxylate, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical principles with actionable, field-proven methodologies to characterize and understand the solubility profile of this compound.

Executive Summary: The Critical Role of Solubility

The solubility of an active pharmaceutical ingredient (API) or a synthetic intermediate is a cornerstone of drug development. It influences everything from reaction kinetics and purification efficiency to bioavailability and formulation strategies. This compound (MW: 307.23 g/mol ) possesses a molecular architecture that presents a unique solubility challenge: the lipophilic tert-butyloxycarbonyl (Boc) group and the alkyl bromide chain contrast with the potentially hydrophilic piperazine core.[1][2] Understanding this dichotomy is essential for optimizing its use in synthetic and pharmaceutical applications.

This guide will first deconstruct the molecule's structure to predict its solubility in various solvent classes. It will then provide detailed, self-validating experimental protocols for quantitatively determining its solubility in both organic solvents and across a range of aqueous pH conditions.

Structural Analysis and Predictive Solubility Profile

The solubility of this compound is governed by the interplay of its distinct structural motifs:

  • Boc-Protected Piperazine: The piperazine ring, a polar heterocyclic amine, would typically confer aqueous solubility.[3][4] However, the bulky and non-polar Boc group significantly increases lipophilicity and sterically hinders the nitrogen atoms, reducing their ability to act as hydrogen bond acceptors.

  • n-Propyl Bromide Chain: This alkyl halide chain is predominantly non-polar and contributes to the compound's hydrophobic character.

  • Overall Polarity: The molecule has a calculated LogP of approximately 2.32, indicating a preference for lipophilic environments.[5] The presence of oxygen and nitrogen atoms provides some polar character, suggesting that it will not be entirely insoluble in polar solvents.

Based on this analysis, a predictive solubility profile can be established to guide initial solvent screening for synthesis, purification, and formulation.

Table 1: Predicted Solubility of this compound in Common Laboratory Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolLow to Insoluble (Water), Moderate (Alcohols)The large non-polar surface area from the Boc group and alkyl chain is expected to limit solubility in highly polar water. Solubility should improve in alcohols due to their lower polarity and ability to engage in van der Waals interactions with the non-polar regions.[3][4]
Polar Aprotic DMSO, DMF, Acetonitrile (ACN)High to Freely SolubleThese solvents are strong hydrogen bond acceptors and have suitable polarity to solvate the entire molecule effectively. DMSO is particularly effective at dissolving a wide range of compounds.[6]
Non-Polar Dichloromethane (DCM), Ethyl AcetateHigh to Freely SolubleThe significant lipophilic character of the molecule suggests high solubility in these common organic solvents. DCM is an excellent solvent for many organic intermediates.
Hydrocarbon Toluene, Heptane, HexanesModerate (Toluene), Low to Insoluble (Heptane/Hexanes)The aromatic nature of toluene may allow for favorable pi-stacking interactions. The purely aliphatic nature of heptane and hexanes makes them poor solvents for this molecule due to its residual polarity.

Quantitative Determination of Equilibrium Solubility

While predictions are useful, empirical determination is required for accuracy. The "gold standard" for determining equilibrium solubility is the Shake-Flask Method .[7] This method involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached, followed by quantification of the dissolved solute in the supernatant.

Experimental Workflow for Solubility Determination

The following diagram illustrates the workflow for the shake-flask method.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification prep_vial Add excess solid compound to a glass vial prep_solvent Add a known volume of the test solvent prep_vial->prep_solvent Step 1 & 2 agitate Seal vial and agitate at a constant temperature (e.g., 25°C) for a defined period (e.g., 24-72h) prep_solvent->agitate centrifuge Centrifuge the sample to pellet excess solid agitate->centrifuge filtrate Filter supernatant through a 0.22 µm syringe filter (pre-rinsed with solution) centrifuge->filtrate Ensures removal of particulates dilute Dilute the clear filtrate with a suitable mobile phase or solvent filtrate->dilute analyze Analyze by a validated HPLC method dilute->analyze G cluster_prep Buffer Preparation cluster_equilibration Equilibration in Buffers cluster_analysis Separation & Quantification cluster_profile Profile Generation prep_buffers Prepare a series of aqueous buffers (e.g., pH 1.2, 4.5, 6.8, 7.4) add_solid Add excess solid compound to each buffer prep_buffers->add_solid agitate Agitate at constant temperature (e.g., 37°C for biopharmaceutical relevance) add_solid->agitate separate Centrifuge and filter each sample agitate->separate analyze Quantify using a validated HPLC method separate->analyze plot Plot Solubility (mg/mL) vs. pH analyze->plot

Caption: Workflow for pH-Dependent Solubility Profiling.

Protocol for pH-Dependent Solubility

Objective: To determine the aqueous solubility of the compound across a physiologically relevant pH range (1.2 - 7.4) at 37 °C. [8] Procedure:

  • Buffer Preparation: Prepare a series of buffers (e.g., pH 1.2 HCl, pH 4.5 acetate, pH 6.8 phosphate) according to USP or other relevant pharmacopeial standards.

  • Equilibration: Following the same procedure as in section 3.2, add an excess of the compound to each buffer and agitate at 37 ± 0.5 °C for 48-72 hours.

  • Analysis: Perform phase separation and quantification for each pH point as described previously.

  • Data Presentation: Plot the determined solubility (on a log scale, if the range is wide) against the pH of the buffer. This visual representation provides an intuitive understanding of the compound's behavior in different environments.

Analytical Method for Quantification

Accurate quantification is paramount. Since the Boc-piperazine moiety lacks a strong UV chromophore, a standard HPLC-UV method may have low sensitivity. [9]An HPLC system coupled with an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (MS) is often more suitable for such compounds. [10]However, a sensitive UV detector at a low wavelength (e.g., 200-215 nm) may also be viable.

Table 2: Recommended Starting HPLC Conditions

ParameterRecommended ConditionRationale and Optimization Notes
Column C18, 4.6 x 150 mm, 5 µmA standard reversed-phase column suitable for molecules of this polarity.
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape for basic compounds by protonating the piperazine nitrogen.
Mobile Phase B 0.1% Formic Acid in AcetonitrileA common organic modifier for reversed-phase chromatography.
Gradient Start at 30% B, ramp to 95% B over 10 minAn initial gradient to ensure good retention and separation from impurities. This should be optimized based on preliminary runs.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides reproducible retention times.
Detector Primary: ELSD or Mass Spec (ESI+) Secondary: UV at 210 nmELSD is a universal detector for non-volatile analytes. ESI+ is ideal for this basic compound. A low UV wavelength may provide sufficient sensitivity if other detectors are unavailable. [10][11]
Injection Vol. 10 µLA typical injection volume, can be adjusted based on sensitivity needs.

Method Validation: This method must be validated for linearity, accuracy, precision, and limit of quantification (LOQ) according to ICH guidelines before use in formal solubility studies.

Conclusion and Field-Proven Insights

The solubility of this compound is a nuanced interplay of its lipophilic and polar functionalities. While predicted to be highly soluble in polar aprotic and non-polar organic solvents like DMSO and DCM, its aqueous solubility is expected to be low but highly dependent on pH. For drug development professionals, this pH dependency is a critical parameter to harness; protonation of the piperazine ring in acidic environments can be leveraged to enhance solubility for formulation or oral absorption. The detailed protocols provided herein offer a robust, self-validating framework for any researcher to quantitatively determine the solubility profile of this important synthetic intermediate, thereby accelerating process development and de-risking downstream applications.

References

  • Journal of Chemical and Pharmaceutical Research. (2014). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available at: [Link]

  • PubChem. (n.d.). Piperazine. Available at: [Link]

  • Wikipedia. (n.d.). Piperazine. Available at: [Link]

  • Solubility of Things. (n.d.). Piperazine. Available at: [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Piperazine. Available at: [Link]

  • ResearchGate. (2014). Solubility and energy analysis for CO2 absorption in piperazine derivatives and their mixtures. Available at: [Link]

  • NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination. Available at: [Link]

  • ResearchGate. (2009). Practical Aspects of Solubility Determination in Pharmaceutical Preformulation. Available at: [Link]

  • ResearchGate. (2015). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available at: [Link]

  • Taylor & Francis Online. (2003). Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography. Available at: [Link]

  • SciSpace. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. Available at: [Link]

  • National Center for Biotechnology Information. (2022). Predictive modeling of CO2 solubility in piperazine aqueous solutions using boosting algorithms for carbon capture goals. Available at: [Link]

  • National Center for Biotechnology Information. (2022). Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. Available at: [Link]

  • Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Available at: [Link]

  • ResearchGate. (2011). Solubility of CO2 in (H2O+piperazine) and in (H2O+MDEA+piperazine). Available at: [Link]

  • ResearchGate. (2013). Solubility of carbon dioxide in aqueous solutions of N-methyldiethanolamine and piperazine: Prediction and correlation. Available at: [Link]

  • World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Available at: [Link]

  • Chinese Pharmaceutical Journal. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Available at: [Link]

  • SINTEF. (n.d.). Solid liquid solubility of piperazine. Available at: [Link]

  • PubChem. (n.d.). This compound. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols for PROTAC Synthesis using tert-Butyl 4-(3-bromopropyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of the Piperazine Moiety in PROTAC Design

Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality, shifting the paradigm from protein inhibition to targeted protein degradation. These heterobifunctional molecules catalytically hijack the cell's native ubiquitin-proteasome system to eliminate proteins of interest (POIs). A PROTAC molecule is comprised of three key components: a ligand that binds the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two elements.[1] The linker is a critical determinant of PROTAC efficacy, influencing the stability and geometry of the crucial ternary complex (POI-PROTAC-E3 ligase), as well as dictating the molecule's overall physicochemical properties.[2][3]

The piperazine ring has emerged as a privileged structure in linker design.[2][4] Unlike flexible alkyl chains, the piperazine moiety introduces a degree of conformational rigidity, which can reduce the entropic penalty upon formation of the ternary complex and enhance binding cooperativity.[3][4] Furthermore, the nitrogen atoms of the piperazine ring can be protonated, potentially improving the solubility and pharmacokinetic profile of the often large and hydrophobic PROTAC molecules.[2][5]

This guide focuses on tert-Butyl 4-(3-bromopropyl)piperazine-1-carboxylate , a versatile bifunctional linker building block for PROTAC synthesis. The molecule incorporates a Boc-protected piperazine for controlled, sequential coupling and a reactive 3-bromopropyl chain for facile conjugation to a nucleophilic functional group on either the POI ligand or the E3 ligase ligand.

Physicochemical Properties of the Linker

A clear understanding of the linker's properties is essential for reaction planning and purification.

PropertyValueSource
Molecular Formula C₁₂H₂₃BrN₂O₂[6][7]
Molecular Weight 307.23 g/mol [6][7]
IUPAC Name This compound[6]
CAS Number 655225-02-8[8]
Appearance Solid or liquid[9]
Purity Typically ≥97%[8][9]
Storage Conditions Store in freezer, under -20°C, sealed in dry conditions[9]

General Workflow for PROTAC Synthesis

The synthesis of a PROTAC using this compound follows a modular, two-stage conjugation strategy, followed by a final deprotection step. The workflow is designed to control the sequence of additions and prevent unwanted side reactions.

PROTAC_Synthesis_Workflow cluster_0 Step 1: First Conjugation (Alkylation) cluster_1 Step 2: Second Conjugation (Amide Coupling) cluster_2 Step 3: Final Deprotection Linker tert-Butyl 4-(3-bromopropyl) piperazine-1-carboxylate Intermediate1 Boc-Protected PROTAC Precursor Linker->Intermediate1 Base (e.g., K2CO3) Solvent (e.g., DMF) Ligand1 POI or E3 Ligand (with -OH, -NH2, -SH group) Ligand1->Intermediate1 Ligand2 E3 or POI Ligand (with -COOH group) Intermediate2 Fully Assembled Boc-PROTAC Intermediate1->Intermediate2 Coupling Agents (e.g., HATU, DIPEA) Ligand2->Intermediate2 Final_PROTAC Active PROTAC Intermediate2->Final_PROTAC Acid (e.g., TFA) Solvent (e.g., DCM)

Sources

Experimental protocol for using tert-Butyl 4-(3-bromopropyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the application of tert-Butyl 4-(3-bromopropyl)piperazine-1-carboxylate, a versatile reagent in modern synthetic chemistry, particularly within the realm of drug discovery and development. This document provides a detailed exploration of its properties, reactivity, and a comprehensive, field-tested protocol for its use in N-alkylation reactions, including subsequent deprotection and analytical validation.

Introduction: A Versatile Piperazine Building Block

This compound is a bifunctional synthetic building block of significant utility in medicinal chemistry. Its structure incorporates a piperazine ring, a common scaffold in numerous pharmaceuticals, which is known to enhance pharmacokinetic properties such as aqueous solubility and oral bioavailability. The molecule is strategically functionalized with two key groups:

  • A tert-butoxycarbonyl (Boc) protecting group: This group deactivates the N-1 nitrogen of the piperazine ring, preventing it from participating in nucleophilic reactions and thereby directing the reactivity to the other end of the molecule.

  • A 3-bromopropyl chain: This functional group serves as the reactive handle. The terminal bromine atom is an excellent leaving group, making the adjacent carbon atom electrophilic and susceptible to attack by a wide range of nucleophiles.

This dual functionality allows for the controlled introduction of a protected piperazine moiety onto a target molecule. Following this alkylation step, the Boc group can be readily removed under acidic conditions, revealing a secondary amine that can be used for further functionalization or as a key pharmacophoric element. The piperazine ring is a core component of drugs across various therapeutic areas, including antipsychotics (e.g., aripiprazole), antihistamines (e.g., cetirizine), and anti-cancer agents.[1][2]

Physicochemical Properties and Reactivity Profile

A summary of the key properties of this compound is presented below.

PropertyValue
CAS Number 655225-02-8[3]
Molecular Formula C₁₂H₂₃BrN₂O₂[4]
Molecular Weight 307.23 g/mol [4][5][6]
Appearance Solid or liquid
Storage Temperature Store in freezer, under -20°C; Sealed in dry
Mechanism of Action: The Sₙ2 Reaction Pathway

The primary utility of this reagent stems from its role as an alkylating agent in nucleophilic substitution reactions.[7] The carbon-bromine bond is polarized (Cᵟ⁺-Brᵟ⁻) due to the higher electronegativity of bromine, rendering the terminal carbon electrophilic. The reaction proceeds predominantly through a Substitution Nucleophilic Bimolecular (Sₙ2) mechanism .[8][9][10]

Key Characteristics of the Sₙ2 Reaction:

  • Concerted Mechanism: It is a single-step process where the formation of the new bond by the incoming nucleophile and the breaking of the carbon-bromine bond occur simultaneously.[9][10]

  • Bimolecular Kinetics: The reaction rate depends on the concentration of both the substrate (this compound) and the nucleophile.[9]

  • Backside Attack: The nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (bromide), leading to an inversion of stereochemistry if the carbon were chiral.[9][10]

The choice of a primary alkyl halide (R-CH₂-Br) in the reagent's structure strongly favors the Sₙ2 pathway over the alternative Sₙ1 mechanism, which involves a carbocation intermediate and is favored for tertiary alkyl halides.[8][11]

Caption: Sₙ2 reaction mechanism.

Application Protocol: N-Alkylation of a Phenolic Nucleophile

This section provides a detailed, step-by-step protocol for a representative application: the alkylation of 4-hydroxyacetophenone. This reaction is a classic example of an O-alkylation using a weak base.

Materials and Reagents
Reagent/MaterialPurposeTypical Grade
This compoundAlkylating Agent>97% Purity
4-HydroxyacetophenoneNucleophileReagent Grade, >98%
Potassium Carbonate (K₂CO₃)BaseAnhydrous, Fine Powder
N,N-Dimethylformamide (DMF)SolventAnhydrous, <50 ppm H₂O
Ethyl Acetate (EtOAc)Extraction SolventACS Grade
HexanesChromatography EluentACS Grade
Brine (Saturated NaCl solution)Aqueous WashN/A
Sodium Sulfate (Na₂SO₄)Drying AgentAnhydrous
Silica GelStationary Phase230-400 mesh
Experimental Workflow

Caption: General experimental workflow.

Step-by-Step Procedure

1. Reaction Setup:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxyacetophenone (1.0 eq, e.g., 1.36 g, 10.0 mmol).

  • Add anhydrous potassium carbonate (2.0 eq, 2.76 g, 20.0 mmol). Causality: K₂CO₃ is a mild, non-nucleophilic base sufficient to deprotonate the phenol, forming the more nucleophilic phenoxide in situ. An excess ensures complete deprotonation.

  • Add anhydrous DMF (e.g., 40 mL). The solvent should be polar aprotic to dissolve the salts and facilitate the Sₙ2 reaction without interfering.

  • Flush the system with an inert gas (Nitrogen or Argon).

2. Addition of Alkylating Agent:

  • Add this compound (1.1 eq, 3.38 g, 11.0 mmol) to the stirring suspension at room temperature. Causality: A slight excess of the alkylating agent helps to drive the reaction to completion, consuming all of the limiting nucleophile.

3. Reaction Conditions:

  • Heat the reaction mixture to 80 °C using an oil bath.

  • Allow the reaction to stir vigorously for 12-24 hours.

4. Reaction Monitoring:

  • Monitor the disappearance of the starting material (4-hydroxyacetophenone) using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • TLC System: A typical mobile phase is 30-50% Ethyl Acetate in Hexanes. The product is expected to have a higher Rf than the starting phenol.

  • LC-MS Analysis: Dilute a small aliquot of the reaction mixture in acetonitrile or methanol. The expected mass of the product [M+H]⁺ can be calculated and monitored. LC-MS is a powerful tool for tracking reaction progress and identifying byproducts in drug discovery workflows.[12][13][14][15]

5. Aqueous Workup:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing deionized water (e.g., 200 mL).

  • Extract the aqueous phase with ethyl acetate (3 x 75 mL).

  • Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL). Causality: The water washes remove the DMF and inorganic salts, while the brine wash helps to break any emulsions and remove residual water from the organic phase.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

6. Purification:

  • Purify the resulting crude oil or solid by flash column chromatography on silica gel.

  • Eluent System: A gradient of 20% to 60% ethyl acetate in hexanes is typically effective.

  • Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield the final product as a solid or viscous oil.

Product Characterization and Deprotection

Analytical Characterization

The identity and purity of the synthesized product must be confirmed.

TechniquePurposeExpected Observations
¹H NMR Structural ElucidationSignals corresponding to the acetophenone, propyl linker, and piperazine-Boc protons with correct integrations and multiplicities. The Boc group typically shows a sharp singlet around 1.45 ppm.[16][17][18]
¹³C NMR Structural ConfirmationCarbons for all distinct environments, including the carbonyl, aromatic, aliphatic, and Boc groups.[1][16][19]
LC-MS Purity & Mass VerificationA single major peak in the chromatogram with the correct mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺.[20]
Boc Deprotection Protocol

To reveal the secondary amine of the piperazine ring, the Boc group is removed under acidic conditions.

1. Procedure:

  • Dissolve the Boc-protected compound (1.0 eq) in dichloromethane (DCM, approx. 0.1 M).

  • Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C (ice bath).

  • Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • The resulting product is the TFA salt of the deprotected amine. To obtain the free base, dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), then dry and concentrate.

Safety and Handling

This compound is an alkylating agent and must be handled with appropriate care.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][4][21]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile).[22][23]

  • Handling: Handle in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[3][24]

  • Storage: Store in a tightly sealed container in a cool, dry place. Long-term storage in a freezer at or below -20°C is recommended to ensure stability.[3]

  • Disposal: As an alkylating agent, it should be disposed of as hazardous chemical waste according to institutional and local regulations. Do not dispose of it down the drain.

References

  • Nucleophilic Substitution of Alkyl Halides. (n.d.). Google Cloud.
  • This compound | C12H23BrN2O2 | CID 15946517. (n.d.). PubChem.
  • Substitution reactions of alkyl halides: two mechanisms. (2023, January 22). Chemistry LibreTexts.
  • QV-1661 - Safety Data Sheet. (2025, April 8). Combi-Blocks, Inc.
  • 7: Alkyl Halides- Nucleophilic Substitution and Elimination. (2020, May 30). Chemistry LibreTexts.
  • Nucleophilic Substitution Reactions - Haloalkanes. (n.d.). CK-12 Foundation.
  • Nucleophilic Substitution Reaction. (n.d.). BYJU'S.
  • 655225-02-8 - Safety Data Sheet. (2024, January 11). Aaron Chemicals LLC.
  • Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016, June 16). New Developments in Mass Spectrometry.
  • This compound. (n.d.). Sigma-Aldrich.
  • This compound. (n.d.). Sigma-Aldrich.
  • This compound Oxalate CAS 2102410-31-9. (n.d.). China this compound Oxalate CAS 2102410-31-9 Manufacturers Suppliers Factory.
  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. (n.d.). PMC - NIH.
  • This compound. (n.d.). precisionFDA.
  • This compound. (n.d.). gsrs.
  • Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. (2021, June 1). LCGC International.
  • Small Molecule Analysis. (n.d.). AxisPharm.
  • Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols. (n.d.). Benchchem.
  • 1 H VT-NMR spectroscopy of piperazine 2c (400 MHz, d 8 -THF) showing 5.40−3.10 ppm. (n.d.).
  • Application of LCMS in small-molecule drug development. (2016, August 24). Drug Target Review.
  • Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. (2023, November 14). ChemRxiv | Cambridge Open Engage.
  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. (2018, December 6). RSC Publishing.
  • New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. (n.d.). NIH.
  • 15 - SAFETY DATA SHEET. (2012, February 13). Thermo Fisher Scientific Chemicals, Inc.
  • This compound|CS-0119889. (n.d.). ChemScene.
  • Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. (n.d.). Connect Journals.
  • Safe Handling and Disposal of Antineoplastic and Other Drugs. (n.d.).
  • This compound. (n.d.). Echemi.
  • Safe handling of cytotoxics: guideline recommendations. (n.d.). PMC - PubMed Central.
  • Group of Chemicals SOP Example Antineoplastic Administration, Handling & Disposal. (n.d.).
  • How Do Alkylating Agents Work? Mechanism, Uses, and Side Effects Explained. (n.d.). Liv Hospital.
  • Synergistic Brønsted/Lewis Acid Catalyzed Aromatic Alkylation with Unactivated Tertiary Alcohols or Di-tert-Butylperoxide to Synthesize Quaternary Carbon Centers. (n.d.). ChemRxiv.
  • Regioselective γ Alkylation of ter-Butyl 2,4-dioxopiperidine-1-carboxylate. (2025, August 5). ResearchGate.
  • Safe Handling & Disposal of Cytotoxic Drugs. (n.d.). Google Books.
  • TERT-BUTYL 4-(3-CHLOROPROPYL)PIPERAZINE-1-CARBOXYLATE. (n.d.). precisionFDA.
  • US6603003B2 - Method for the preparation of piperazine and its derivatives. (n.d.). Google Patents.
  • Synthesis of C3-Substituted N1-tert-Butyl 1,2,4-Triazinium Salts via the Liebeskind–Srogl Reaction for Fluorogenic Labeling of Live Cells. (n.d.). NIH.
  • This compound 655225-02-8. (n.d.). MedChemExpress.

Sources

Strategic Deployment of tert-Butyl 4-(3-bromopropyl)piperazine-1-carboxylate as a Versatile Linker Building Block for PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

< APPLICATION NOTE & PROTOCOLS

Authored by: Senior Application Scientist, Gemini Laboratories

Introduction

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1][2] These heterobifunctional molecules are composed of a ligand for the POI and a ligand for an E3 ubiquitin ligase, joined by a chemical linker.[2][3] The linker is not merely a passive tether; its length, rigidity, and chemical composition are critical determinants of a PROTAC's ability to form a stable and productive ternary complex, which is essential for efficient ubiquitination and subsequent degradation.[3][4][5] Furthermore, the linker significantly influences the physicochemical properties of the final PROTAC, including its solubility, cell permeability, and metabolic stability.[6][7][8]

Among the various motifs used in linker design, saturated heterocycles like piperazine have gained significant traction.[3] The piperazine scaffold offers a unique combination of properties that make it highly advantageous for PROTAC development.[4][] This application note provides a detailed guide for researchers on the strategic use of tert-Butyl 4-(3-bromopropyl)piperazine-1-carboxylate , a key building block for constructing advanced piperazine-containing PROTAC linkers.

Rationale for Use: The Piperazine Advantage

The selection of a linker building block is a critical decision in PROTAC design. This compound offers several distinct advantages rooted in the physicochemical properties of its piperazine core.

  • Enhanced Physicochemical Properties: The piperazine ring, with its two opposing nitrogen atoms, can improve aqueous solubility, especially when one nitrogen is protonated at physiological pH.[1][7][8][10][11][12] This is a crucial feature for PROTACs, which are often large "beyond Rule of Five" molecules with inherent solubility challenges.[6]

  • Conformational Rigidity: Compared to flexible alkyl or PEG chains, the semi-rigid chair conformation of the piperazine ring restricts rotational freedom.[4][7][] This pre-organization can reduce the entropic penalty associated with forming the ternary complex, potentially leading to higher degradation potency.[]

  • Orthogonal Synthesis Handle: The molecule is strategically designed for sequential, controlled synthesis. The tert-butyloxycarbonyl (Boc) group protects one nitrogen, while the 3-bromopropyl group provides a reactive handle for the first conjugation step.[] This orthogonality prevents undesirable cross-reactivity and allows for the systematic, modular assembly of the final PROTAC.[]

  • Improved Pharmacokinetics (PK): The piperazine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into marketed drugs to improve ADME (absorption, distribution, metabolism, and excretion) properties.[7][10][11][13] Its inclusion can enhance metabolic stability and oral bioavailability.[4][7][11]

Physicochemical and Structural Data

A clear understanding of the building block's properties is essential for experimental design.

PropertyValueSource
CAS Number 655225-02-8
Molecular Formula C₁₂H₂₃BrN₂O₂[14][15]
Molecular Weight 307.23 g/mol [14][15]
Appearance Solid or liquid
Purity Typically ≥97%
Storage Store in freezer (-20°C), sealed in dry conditions
Key Functional Groups 1. Alkyl Bromide: Reactive electrophile for Sₙ2 reactions. 2. Boc-Protected Amine: Stable protecting group, removable under acidic conditions.[16][17][18] 3. Tertiary Amine (Piperazine): Nucleophilic site post-Boc deprotection.N/A

Experimental Protocols: Modular PROTAC Assembly

The following protocols outline a standard, three-stage workflow for synthesizing a PROTAC using this compound. This workflow enables the modular connection of a Protein of Interest Ligand (POI-L) and an E3 Ligase Ligand (E3-L).

Workflow Overview

The synthetic strategy involves three key transformations:

  • Alkylation: Coupling the linker building block to the POI ligand.

  • Deprotection: Removal of the Boc protecting group to reveal the secondary amine.

  • Final Coupling: Attaching the E3 ligase ligand, typically via amide bond formation.

G cluster_0 Stage 1: Alkylation cluster_1 Stage 2: Deprotection cluster_2 Stage 3: Final Coupling POI_Ligand POI Ligand (with -OH, -NH2, or -SH) Intermediate_1 Intermediate 1 (Boc-Protected PROTAC Precursor) POI_Ligand->Intermediate_1 K2CO3, DMF 60-80 °C Linker_BB tert-Butyl 4-(3-bromopropyl) piperazine-1-carboxylate Linker_BB->Intermediate_1 Intermediate_2 Intermediate 2 (Free Amine) Intermediate_1->Intermediate_2 TFA, DCM 0 °C to RT Final_PROTAC Final PROTAC Molecule Intermediate_2->Final_PROTAC HATU, DIPEA, DMF RT E3_Ligand E3 Ligase Ligand (with -COOH) E3_Ligand->Final_PROTAC PROTAC_Mechanism cluster_main Ternary Complex Formation cluster_ub Ubiquitination & Degradation POI Protein of Interest (POI) PROTAC PROTAC Warhead Linker E3 Ligand POI:e->PROTAC:w PROTAC->PROTAC Catalytic Cycle (Recycled) E3 E3 Ubiquitin Ligase E3:w->PROTAC:e Ub_POI Ubiquitinated POI E3->Ub_POI Ub Transfer Ub Ubiquitin Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Sources

Application Notes & Protocols: The Strategic Integration of tert-Butyl 4-(3-bromopropyl)piperazine-1-carboxylate in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a technical guide for researchers, scientists, and drug development professionals on the strategic use of tert-Butyl 4-(3-bromopropyl)piperazine-1-carboxylate as a key building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation (TPD).

The Dawn of a New Therapeutic Modality: Targeted Protein Degradation

The landscape of pharmacology is undergoing a significant transformation, moving beyond traditional occupancy-driven inhibition to a new paradigm of event-driven pharmacology. At the forefront of this evolution is Targeted Protein Degradation (TPD), a powerful strategy that co-opts the cell's natural protein disposal machinery—the Ubiquitin-Proteasome System (UPS)—to eliminate specific proteins of interest (POIs) associated with disease.

Proteolysis Targeting Chimeras (PROTACs) are the vanguard of this approach.[1] These heterobifunctional molecules are ingeniously designed with three core components: a ligand that binds the target POI, a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that tethers the two.[1][2] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[2][3][4] This catalytic process allows a single PROTAC molecule to trigger the destruction of multiple target protein molecules.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Recruits Ternary POI-PROTAC-E3 Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin (from E1/E2) Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Released (Catalytic) Degraded Degraded Peptides Proteasome->Degraded Degradation caption Figure 1: Mechanism of Action for a PROTAC.

Figure 1: Mechanism of Action for a PROTAC.

The Linker: A Critical Determinant of PROTAC Efficacy

Initially perceived as a simple tether, the linker is now recognized as a crucial element in PROTAC design, profoundly influencing degradation efficiency, selectivity, and pharmacokinetic properties.[2] The length, composition, and rigidity of the linker are pivotal for the formation of a stable and productive ternary complex.[2][5] While flexible linkers like polyethylene glycol (PEG) and alkyl chains have been widely used, there is a growing appreciation for more rigid structures that can reduce the entropic penalty of ternary complex formation.[5][6]

This is where the piperazine moiety, and specifically the building block this compound, offers significant advantages.

Featured Building Block: this compound

This commercially available reagent is a highly versatile building block for constructing PROTAC linkers. Its structure uniquely combines features that address key challenges in PROTAC development.

Molecule_Structure cluster_main This compound cluster_boc Boc Protecting Group (Masks reactivity, enables sequential synthesis) cluster_piperazine Rigid Piperazine Core (Improves solubility & conformational control) cluster_alkyl Bromopropyl Chain (Reactive handle for SN2 reaction) mol Boc_Node Boc Group Pip_Node Piperazine Core Alkyl_Node Alkyl Halide caption Figure 2: Key functional components of the linker building block.

Figure 2: Key functional components of the linker building block.
Physicochemical Properties
PropertyValueSource
Molecular Formula C12H23BrN2O2[7][8]
Molecular Weight 307.23 g/mol [7][8]
Appearance Solid or liquid[9]
CAS Number 655225-02-8[8][9][10]
Storage Store in freezer, under -20°C, sealed in dry conditions[9][10]
Strategic Advantages of the Piperazine Moiety

The inclusion of a piperazine ring in a PROTAC linker is a deliberate design choice with multiple benefits:

  • Enhanced Rigidity and Conformational Control : Unlike flexible linkers, the piperazine ring restricts the available conformations of the PROTAC. This can pre-organize the molecule into a bioactive conformation, reducing the entropic cost of forming the ternary complex and potentially increasing degradation potency.[5][6]

  • Improved Physicochemical Properties : PROTACs often exceed the "rule of five," leading to challenges with solubility and permeability. The basic nitrogen atoms of the piperazine ring can be protonated at physiological pH, which can significantly improve aqueous solubility.[3][4][11]

  • Vectorial Control in Synthesis : The Boc-protected nitrogen provides a masked reactive site, allowing for controlled, stepwise synthesis. The bromopropyl group serves as a reactive electrophile for initial conjugation, typically via an SN2 reaction with a nucleophilic amine or alcohol on one of the ligands.

General Protocol for PROTAC Synthesis

The following is a generalized, multi-step protocol for synthesizing a PROTAC using this compound. This protocol assumes the POI ligand contains a nucleophilic amine (POI-NH2) and the E3 ligase ligand contains a carboxylic acid (E3-COOH). Optimization will be required for specific substrates.

Synthesis_Workflow start POI-NH₂ + Linker Building Block step1 Step 1: Alkylation (SN2 Reaction) start->step1 intermediate1 Intermediate 1 (POI-Linker-Boc) step1->intermediate1 step2 Step 2: Boc Deprotection (Acidic Conditions) intermediate1->step2 intermediate2 Intermediate 2 (POI-Linker-NH) step2->intermediate2 step3 Step 3: Amide Coupling (with E3-COOH) intermediate2->step3 final_protac Final PROTAC step3->final_protac caption Figure 3: Modular workflow for PROTAC synthesis.

Figure 3: Modular workflow for PROTAC synthesis.
Protocol 1: Synthesis of POI-Linker Intermediate via Alkylation

This step conjugates the linker building block to the POI ligand.

Reagents & Materials:

  • POI ligand with a nucleophilic amine (POI-NH2) (1.0 eq)

  • This compound (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) or K2CO3 (2.0-3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the POI-NH2 ligand and anhydrous DMF.

  • Add the base (DIPEA or K2CO3) to the solution and stir for 10-15 minutes at room temperature.

  • Add this compound to the reaction mixture.

  • Heat the reaction to 60-80 °C and stir for 12-24 hours. The causality here is that elevated temperature is often required to drive the SN2 reaction to completion, especially if the amine is sterically hindered or weakly nucleophilic.

  • Monitor reaction progress by LC-MS until consumption of the starting material is observed.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and then brine to remove DMF and excess base.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel with a hexane/ethyl acetate or DCM/methanol gradient) to yield the pure POI-Linker-Boc intermediate.

Protocol 2: Boc Group Deprotection

This step unmasks the second nitrogen of the piperazine ring, preparing it for coupling to the E3 ligase ligand.

Reagents & Materials:

  • POI-Linker-Boc intermediate (1.0 eq)

  • 4M HCl in 1,4-Dioxane or Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve the POI-Linker-Boc intermediate in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath. This is critical to control the exothermicity of the deprotection reaction.

  • Slowly add an excess of 4M HCl in dioxane (e.g., 10 eq) or TFA (e.g., 20-30% v/v).

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction by LC-MS. The mass of the product should correspond to the loss of the Boc group (100.12 g/mol ).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the acid and solvent. The resulting product is often an HCl or TFA salt, which can be used directly in the next step. If necessary, the free base can be obtained by neutralization with a mild base (e.g., saturated NaHCO3 solution) and extraction.

Protocol 3: Final Amide Coupling to E3 Ligase Ligand

This final step assembles the complete PROTAC molecule.

Reagents & Materials:

  • POI-Linker-NH intermediate (from Step 2) (1.0 eq)

  • E3 ligase ligand with a carboxylic acid (e.g., Pomalidomide-COOH, VHL-COOH) (1.0-1.2 eq)[1]

  • Peptide coupling reagent, e.g., HATU or HBTU (1.2 eq)

  • Base, e.g., DIPEA (3.0-4.0 eq)

  • Anhydrous DMF

Procedure:

  • In a dry reaction vessel under an inert atmosphere, dissolve the E3-COOH ligand in anhydrous DMF.

  • Add the coupling reagent (HATU) and DIPEA. Stir for 10-20 minutes to pre-activate the carboxylic acid, forming a highly reactive acyliminium species. This pre-activation is key to achieving high yields in amide bond formation.

  • Add a solution of the POI-Linker-NH intermediate (dissolved in a small amount of DMF with DIPEA to ensure it is the free base) to the activated E3 ligand mixture.

  • Stir the reaction at room temperature for 2-16 hours.

  • Monitor progress by LC-MS.

  • Upon completion, perform an aqueous workup as described in Protocol 1.

  • Purify the final PROTAC using flash column chromatography and/or preparative HPLC to achieve high purity (>95%).

Characterization and Validation

Every synthesized PROTAC must be rigorously validated.

  • Structural Confirmation : Verify the identity and purity of the final compound using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C).

  • Biological Validation :

    • Binding Assays : Confirm binary binding affinity to both the POI and the E3 ligase using techniques like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR).

    • Protein Degradation : Quantify target protein knockdown in relevant cell lines using Western Blotting or In-Cell Western assays. Determine key parameters like DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

    • Functional Assays : Assess the downstream functional consequences of protein degradation in cellular viability, signaling, or other relevant phenotypic assays.

Safety and Handling

This compound requires careful handling in a laboratory setting.

  • Hazards : The compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[7][10]

  • Precautions :

    • Always handle in a well-ventilated area or chemical fume hood.[10][12]

    • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[10][12]

    • Avoid breathing dust, fumes, or vapors.[10]

    • Wash hands thoroughly after handling.[10][12]

Conclusion

This compound is a valuable and strategic tool for chemists in the field of targeted protein degradation. The piperazine core provides a semi-rigid scaffold that can enhance the physicochemical properties and efficacy of a PROTAC. The orthogonal protecting group and reactive handle enable a modular and controlled synthetic approach, facilitating the systematic exploration of linker space—a critical step in the optimization of potent and selective protein degraders. By understanding the rationale behind its use and following robust synthetic protocols, researchers can effectively leverage this building block to accelerate the development of novel therapeutics.

References

  • Desantis, J., Mammoli, A., Eleuteri, M., Coletti, A., Croci, F., Macchiarulo, A., & Goracci, L. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances. Available from: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from: [Link]

  • Royal Society of Chemistry. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? Retrieved from: [Link]

  • RSC Publishing. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances. Retrieved from: [Link]

  • Royal Society of Chemistry. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? Retrieved from: [Link]

  • Taft, B. R., & Crews, C. M. (2022). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. National Institutes of Health. Available from: [Link]

  • Li, K., et al. (2023). Recent advances in targeted protein degraders as potential therapeutic agents. Journal of Biomedical Science. Available from: [Link]

  • ResearchGate. (n.d.). Experimental pKa values of piperazine-containing PROTACs. Retrieved from: [Link]

  • Steinebach, C., & Gütschow, M. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry. Available from: [Link]

Sources

Application Notes and Protocols: Synthesis and Application of Piperazine-Based PROTACs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Piperazine as a Privileged Scaffold in Targeted Protein Degradation

Proteolysis Targeting Chimeras (PROTACs) have revolutionized therapeutic strategies by shifting the paradigm from protein inhibition to induced protein degradation.[1][2] These heterobifunctional molecules operate by recruiting a specific E3 ubiquitin ligase to a protein of interest (POI), thereby inducing the POI's ubiquitination and subsequent destruction by the proteasome.[3][4][5][6] A PROTAC molecule is comprised of three distinct components: a ligand that binds the POI (the "warhead"), a ligand that recruits an E3 ligase (e.g., Von Hippel-Lindau (VHL) or Cereblon (CRBN)), and a chemical linker that connects the two.[6]

While initially viewed as a simple tether, the linker is now recognized as a critical determinant of a PROTAC's biological activity, influencing the stability and geometry of the crucial ternary complex (POI-PROTAC-E3 Ligase) and modulating the molecule's overall physicochemical properties.[3][7] Among the diverse array of linker motifs, the piperazine ring has emerged as a superior structural element.[8][9] Its incorporation offers a unique blend of properties that address key challenges in PROTAC development:

  • Conformational Rigidity: Unlike flexible polyethylene glycol (PEG) or alkyl chains, the semi-rigid piperazine ring restricts the rotational freedom of the linker.[1][8][] This pre-organization can reduce the entropic penalty of forming a productive ternary complex, leading to enhanced degradation potency.[]

  • Improved Physicochemical Properties: PROTACs are notoriously large molecules, often falling "beyond the Rule of 5" and suffering from poor solubility and permeability.[3] The basic nitrogen atoms of the piperazine moiety can be protonated at physiological pH, significantly enhancing aqueous solubility and potentially aiding in endosomal escape.[3][5][][11]

  • Synthetic Versatility: As a common building block in medicinal chemistry, piperazine is synthetically accessible and allows for modular and divergent synthesis strategies.[8][][12] The two nitrogen atoms provide versatile handles for differential functionalization, enabling precise control over the linker's exit vectors and attachment points.

This technical guide provides a comprehensive overview of the synthesis of piperazine-based PROTACs, detailing modular synthetic strategies, key chemical reactions with step-by-step protocols, and methods for biological characterization.

Visualizing the PROTAC Mechanism

The efficacy of a PROTAC hinges on its ability to form a productive ternary complex. The piperazine linker plays a crucial role in correctly orienting the two protein binding partners.

PROTAC_Mechanism cluster_0 PROTAC Action Cycle cluster_1 cluster_2 PROTAC Piperazine-Based PROTAC POI Protein of Interest (POI) PROTAC->POI Binds Warhead E3 E3 Ubiquitin Ligase PROTAC->E3 Binds E3 Ligand Ternary Ternary Complex (POI-PROTAC-E3) Ub Ubiquitination Ternary->Ub Proximity-Induced POI_Ub Ub-POI Ub->POI_Ub Deg Proteasomal Degradation Deg->PROTAC Deg->POI Protein Destroyed POI_Ub->Deg

Caption: General mechanism of action for a piperazine-based PROTAC.

Modular Synthetic Strategy

The synthesis of piperazine-based PROTACs is best approached in a modular fashion, where the three core components are synthesized or modified separately before a convergent final assembly.[13] This strategy allows for the rapid generation of a library of PROTACs with varying linkers to optimize for degradation activity.

Synthetic_Workflow cluster_assembly Convergent Assembly POI_Ligand Warhead (POI Ligand) with coupling handle (e.g., -COOH) Step3 Step 3: Couple Warhead (e.g., Amide Coupling) POI_Ligand->Step3 E3_Ligand E3 Ligase Ligand with coupling handle (e.g., -OH, -NH2) Step1 Step 1: Couple Linker to E3 Ligand (e.g., Amide Coupling) E3_Ligand->Step1 Piperazine_Linker Piperazine Linker Core (e.g., Boc-piperazine-acid) Piperazine_Linker->Step1 Intermediate E3 Ligand-Linker Intermediate Step1->Intermediate Step2 Step 2: Deprotection (e.g., TFA for Boc removal) Intermediate->Step2 Deprotected_Intermediate Deprotected Intermediate (Free Piperazine NH) Step2->Deprotected_Intermediate Deprotected_Intermediate->Step3 Final_PROTAC Final Piperazine-Based PROTAC Step3->Final_PROTAC Western_Blot_Workflow Start Seed Cells in Multi-well Plate Treat Treat Cells with PROTAC (Dose-response, Time-course) Start->Treat Lyse Cell Lysis (Harvest & Extract Proteins) Treat->Lyse Quantify Protein Quantification (e.g., BCA Assay) Lyse->Quantify SDS SDS-PAGE (Separate Proteins by Size) Quantify->SDS Transfer Transfer to Membrane (e.g., PVDF) SDS->Transfer Block Blocking (Prevent non-specific binding) Transfer->Block PrimaryAb Incubate with Primary Antibodies (Anti-POI, Anti-Loading Control) Block->PrimaryAb SecondaryAb Incubate with HRP-conjugated Secondary Antibody PrimaryAb->SecondaryAb Develop Develop with ECL Substrate & Image SecondaryAb->Develop Analyze Densitometry Analysis (Quantify Bands) Develop->Analyze Result Determine DC50 & Dmax Analyze->Result

Sources

Application Notes & Protocols: Leveraging tert-Butyl 4-(3-bromopropyl)piperazine-1-carboxylate for E3 Ligase Ligand Conjugation in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, with Proteolysis Targeting Chimeras (PROTACs) at its forefront. These heterobifunctional molecules recruit a target Protein of Interest (POI) to an E3 ubiquitin ligase, inducing its ubiquitination and subsequent degradation by the proteasome. The chemical linker connecting the POI ligand and the E3 ligase ligand is a critical determinant of PROTAC efficacy. This document provides a detailed guide on the application of tert-butyl 4-(3-bromopropyl)piperazine-1-carboxylate, a versatile bifunctional linker, for the strategic conjugation to E3 ligase ligands, focusing on ligands for the von Hippel-Lindau (VHL) and Cereblon (CRBN) E3 ligases.

Introduction: The Central Role of the Linker in PROTAC Design

A PROTAC molecule's architecture consists of three key components: a "warhead" that binds the POI, an "anchor" that recruits an E3 ligase, and a linker that tethers the two.[1] While initially viewed as a simple spacer, the linker is now understood to profoundly influence a PROTAC's properties, including its ability to promote a stable and productive ternary complex (POI-PROTAC-E3 ligase), cell permeability, solubility, and metabolic stability.[2][3]

The piperazine moiety, particularly when incorporated into linkers like this compound, offers several advantages:

  • Improved Physicochemical Properties: The basic nitrogen of the piperazine ring can be protonated at physiological pH, which can enhance the solubility of often large and hydrophobic PROTAC molecules.[4]

  • Structural Rigidity: Compared to flexible polyethylene glycol (PEG) or alkyl chains, the semi-rigid piperazine ring can reduce the entropic penalty of forming the ternary complex by pre-organizing the molecule into a more favorable conformation.[2]

  • Synthetic Versatility: The linker presents two distinct reactive handles: an electrophilic bromopropyl group for initial conjugation and a Boc-protected secondary amine that, upon deprotection, provides a nucleophilic site for subsequent coupling reactions.

This guide will detail the strategic application of this linker, providing step-by-step protocols for its conjugation to widely used VHL and CRBN E3 ligase ligands.

The General Synthetic Strategy

The synthesis of a PROTAC using this compound typically follows a modular, stepwise approach. The core logic is to first conjugate the linker to one of the two binding moieties (either the E3 ligand or the POI ligand), followed by deprotection and coupling of the second moiety. For the purposes of this guide, we will focus on the common strategy of first attaching the linker to the E3 ligase ligand.

The overall workflow can be visualized as follows:

G cluster_0 Phase 1: Linker-E3 Ligand Conjugation cluster_1 Phase 2: PROTAC Assembly E3_Ligand E3 Ligase Ligand (e.g., VHL or CRBN Precursor) with Nucleophilic Site (-OH, -NH) Intermediate Boc-Protected Linker-E3 Ligand Conjugate E3_Ligand->Intermediate Alkylation (Protocol 1) Linker This compound Linker->Intermediate Deprotected Deprotected Linker-E3 Ligand (Free Piperazine Amine) Intermediate->Deprotected Boc Deprotection (Protocol 2, Step 1) PROTAC Final PROTAC Molecule Deprotected->PROTAC Amide Coupling (Protocol 2) POI_Ligand POI Ligand with Carboxylic Acid POI_Ligand->PROTAC

Figure 1: General workflow for PROTAC synthesis.

Protocol 1: Alkylation of a VHL E3 Ligase Ligand

This protocol describes the conjugation of the linker to a typical hydroxyproline-based VHL ligand. The secondary amine on the VHL ligand acts as a nucleophile, displacing the bromide from the linker in an SN2 reaction. This method is adapted from the established synthesis of VHL-based PROTACs like ARD-266, where a similar alkylation is a key step.[5]

Rationale and Key Considerations
  • E3 Ligand Choice: The VHL ligand should possess a suitable nucleophilic handle, such as the secondary amine in the (2S,4R)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide scaffold, which is a common core for VHL binders.

  • Base: A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃), is used. Its role is to deprotonate the secondary amine of the VHL ligand, increasing its nucleophilicity, and to neutralize the HBr generated during the reaction. DIPEA is often preferred for its good solubility in common organic solvents.

  • Solvent: Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or Acetonitrile (ACN) are ideal. They effectively dissolve the reactants and facilitate the SN2 reaction mechanism without participating in the reaction.

  • Stoichiometry: A slight excess of the linker (1.1-1.5 equivalents) is often used to ensure complete consumption of the more valuable E3 ligase ligand. An excess of the base (2.0-3.0 equivalents) ensures the reaction proceeds efficiently.

  • Reaction Monitoring: The reaction progress should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of completion and check for side products.

Step-by-Step Methodology

Materials:

  • VHL Ligand Precursor (containing a secondary amine)

  • This compound

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon line

  • Standard purification and analytical equipment (flash chromatography, LC-MS, NMR)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under a nitrogen or argon atmosphere, dissolve the VHL ligand precursor (1.0 eq) in anhydrous DMF (to a concentration of 0.1–0.2 M).

  • Addition of Base: To the stirred solution, add DIPEA (2.5 eq). Stir for 5-10 minutes at room temperature.

  • Addition of Linker: Add this compound (1.2 eq) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 12-24 hours, or gently heat to 40-50 °C to accelerate the reaction if necessary. Monitor the reaction's progress by LC-MS.

  • Work-up: Once the VHL ligand has been consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water (3x) and brine (1x) to remove DMF and excess base.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure Boc-protected VHL-linker conjugate.

  • Characterization: Confirm the structure and purity of the product using LC-MS and ¹H NMR spectroscopy.

Representative Data & Validation
Compound Formula Calculated Mass [M+H]⁺ Observed Mass [M+H]⁺ Purity (LC-MS)
Boc-Protected VHL-Linker C₄₀H₅₄FN₇O₅S792.39792.4>95%

Note: The exact mass will vary depending on the specific VHL ligand used. The values above are representative.

The ¹H NMR spectrum should show characteristic peaks for both the VHL ligand and the linker, including the signals for the tert-butyl group (~1.4 ppm) and the methylene protons of the propyl chain.

Protocol 2: Boc Deprotection and Amide Coupling to a POI Ligand

This two-step protocol details the final stage of PROTAC synthesis: removal of the Boc protecting group from the piperazine linker, followed by amide bond formation with a POI ligand that has a carboxylic acid functional group.

Rationale and Key Considerations
  • Boc Deprotection: The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group. Strong acids like Trifluoroacetic acid (TFA) in an inert solvent like Dichloromethane (DCM), or a solution of HCl in dioxane, are commonly used for its efficient removal. The reaction is typically fast and clean, yielding the ammonium salt of the deprotected amine.

  • Amide Coupling: The formation of the amide bond between the newly exposed secondary amine of the linker and the carboxylic acid of the POI ligand requires a coupling agent. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient and widely used coupling reagent that minimizes side reactions and racemization.

  • Base for Coupling: A non-nucleophilic base like DIPEA is essential during the amide coupling step. It serves two purposes: to neutralize the ammonium salt formed during the Boc deprotection (free-basing the amine) and to facilitate the activation of the carboxylic acid by HATU.

G cluster_0 Step 1: Boc Deprotection cluster_1 Step 2: Amide Coupling Boc_Protected Boc-Protected Linker-E3 Conjugate Deprotected Deprotected Intermediate (TFA Salt) Boc_Protected->Deprotected TFA TFA / DCM TFA->Deprotected PROTAC Final PROTAC Deprotected->PROTAC POI_COOH POI-COOH POI_COOH->PROTAC HATU_DIPEA HATU, DIPEA, DMF HATU_DIPEA->PROTAC

Figure 2: Boc deprotection and amide coupling workflow.

Step-by-Step Methodology

Materials:

  • Boc-Protected Linker-E3 Ligand Conjugate (from Protocol 1)

  • POI Ligand with a carboxylic acid handle

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • HATU

  • DIPEA

  • Anhydrous DMF

  • Standard purification and analytical equipment (HPLC, LC-MS, NMR)

Procedure:

Part A: Boc Deprotection

  • Dissolution: Dissolve the Boc-protected linker-E3 ligand conjugate (1.0 eq) in DCM (approx. 0.1 M).

  • Acid Treatment: Add TFA (10-20% v/v) to the solution. Stir at room temperature for 1-2 hours. Monitor the reaction by LC-MS until the starting material is fully consumed.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. The resulting residue is the TFA salt of the deprotected amine, which can often be used directly in the next step.

Part B: HATU-Mediated Amide Coupling 4. Reaction Setup: Under a nitrogen atmosphere, dissolve the POI ligand (1.0 eq) in anhydrous DMF. 5. Reagent Addition: To this solution, add HATU (1.2 eq) and DIPEA (4.0 eq). Stir for 5 minutes. Then, add a solution of the deprotected linker-E3 ligand TFA salt (from Step 3, 1.1 eq) in a small amount of DMF. 6. Reaction: Stir the mixture at room temperature for 2-12 hours. Monitor the reaction by LC-MS for the formation of the final PROTAC product. 7. Work-up & Purification: Once the reaction is complete, dilute with ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product using preparative reverse-phase HPLC to obtain the final, pure PROTAC. 8. Final Characterization: Confirm the identity, purity, and structure of the final PROTAC molecule by LC-MS and ¹H and ¹³C NMR spectroscopy.

Case Study: Application in CRBN Ligand Conjugation

The same principles apply when conjugating the linker to CRBN ligands like pomalidomide or thalidomide. These immunomodulatory drugs (IMiDs) often have a nucleophilic amine or can be functionalized with a hydroxyl group.

For pomalidomide, which has an aromatic amine, a nucleophilic aromatic substitution (SNAr) on a fluoro-functionalized pomalidomide derivative is a common strategy. Alternatively, if a pomalidomide derivative with a free hydroxyl group is used, the alkylation can proceed similarly to the VHL ligand example, with a suitable base like potassium carbonate or cesium carbonate in DMF. The subsequent Boc deprotection and coupling steps remain identical.

Conclusion

This compound is a highly effective and synthetically tractable linker for the construction of PROTACs. Its bifunctional nature allows for a modular and controlled assembly of the final heterobifunctional degrader. The protocols outlined in this guide provide a robust framework for the successful conjugation of this linker to common E3 ligase ligands. The inherent properties of the piperazine ring can impart favorable characteristics to the resulting PROTAC, making this linker a valuable tool for researchers in drug discovery and chemical biology. As with any multi-step synthesis, rigorous purification and characterization at each stage are paramount to ensure the integrity and biological activity of the final compound.

References

  • Ciulli, A. (2022). The PROTAC technology in drug discovery. RSC Chemical Biology, 3(8), 903-904.
  • Schneekloth, A. R., & Crews, C. M. (2021). The PROTAC finale. Bioorganic & Medicinal Chemistry, 41, 116211.
  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312.
  • Han, X., et al. (2019). Discovery of Highly Potent and Efficient PROTAC Degraders of Androgen Receptor (AR) by Employing Weak Binding Affinity VHL E3 Ligase Ligands. Journal of Medicinal Chemistry, 62(24), 11218–11231. (URL: [Link])

  • Scorzelli, F., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances, 12(34), 21968-21977. (URL: [Link])

  • Steinebach, C., et al. (2020). A “Toolbox” for the Development of Cereblon-Based PROTACs. MedChemComm, 11(4), 635-642.
  • Pettersson, M., & Crews, C. M. (2019). PROteolysis TArgeting Chimeras (PROTACs) – Past, present and future. Drug Discovery Today: Technologies, 31, 15-27.
  • Burslem, G. M., & Crews, C. M. (2020). Proteolysis-Targeting Chimeras as Therapeutics and Tools for Biological Discovery. Cell, 181(1), 102-114.
  • Zorba, A., et al. (2018). Delineating the role of cooperativity in the design of potent PROTACs for BTK. Proceedings of the National Academy of Sciences, 115(31), E7285-E7292.
  • Chamberlain, P. P., & Hamann, L. G. (2019). Development of targeted protein degradation therapeutics.
  • An, S., & Fu, L. (2018). Small-molecule PROTACs: An emerging and promising approach for the development of targeted therapy drugs. EBioMedicine, 36, 553-562.
  • Edmondson, S. D., et al. (2019). A review of the evolution of proteolysis-targeting chimeras (PROTACs): From the cradle to the clinic. Bioorganic & Medicinal Chemistry Letters, 29(14), 1693-1702.
  • Farnaby, W., et al. (2019). BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design.
  • Gadd, M. S., et al. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation.
  • Sakamoto, K. M., et al. (2001). Protacs: Chimeric molecules that target proteins to the Skp1-Cullin-F box complex for ubiquitination and degradation. Proceedings of the National Academy of Sciences, 98(15), 8554-8559.
  • Bond, M. J., & Crews, C. M. (2021). PROTACs: a new modality for controlling protein levels. Annual Review of Cancer Biology, 5, 139-158.
  • Galdeano, C., et al. (2014). Structure-guided design and optimization of small molecules targeting the protein–protein interaction between the von Hippel–Lindau (VHL) E3 ubiquitin ligase and the hypoxia inducible factor (HIF) alpha subunit with impressive binding affinities. Journal of Medicinal Chemistry, 57(20), 8657-8663.
  • Buckley, D. L., et al. (2012). Targeting the von Hippel-Lindau E3 ubiquitin ligase using small molecules to disrupt the VHL/HIF-1α interaction. Journal of the American Chemical Society, 134(10), 4465-4468.

Sources

Amide bond formation with tert-Butyl 4-(3-bromopropyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Detailed Protocol for Amide Bond Formation Utilizing tert-Butyl 4-(3-bromopropyl)piperazine-1-carboxylate

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of the Piperazine Moiety and its Linkers in Modern Drug Discovery

The piperazine scaffold is a cornerstone in medicinal chemistry, prized for its frequent appearance in biologically active compounds due to its favorable pharmacokinetic properties. The reagent at the center of this guide, this compound, is a particularly valuable building block.[1][2] It provides a pre-functionalized, Boc-protected piperazine ring attached to a three-carbon electrophilic linker. This structure is masterfully designed for covalent attachment to nucleophilic partners, making it a go-to reagent in the synthesis of complex molecules, including but not limited to, ligands for G-protein coupled receptors, ion channel modulators, and, notably, as a linker component in Proteolysis Targeting Chimeras (PROTACs).[3][4]

The tert-butyloxycarbonyl (Boc) protecting group on one of the piperazine nitrogens is a key feature. It deactivates this nitrogen towards nucleophilic attack, thereby preventing self-reaction or polymerization and directing the reactivity to the terminal propyl bromide.[4] The primary focus of this document is to provide a robust protocol for the formation of a stable C-N bond via reaction with a primary or secondary amine, a common transformation in the elongation of molecular scaffolds. While this is not a direct "amide bond formation" in the sense of coupling a carboxylic acid and an amine, it is a critical method for constructing an alkyl-amine linkage which is a frequent precursor or component of larger structures that may include amides. The reaction of this bromo-compound with an amine is a classic example of a nucleophilic substitution.

Core Chemical Principles: A Tale of Two Nucleophiles

The central reaction discussed herein is the nucleophilic substitution of the bromide ion from this compound by an amine. This reaction proceeds via an SN2 (Substitution Nucleophilic Bimolecular) mechanism.

Mechanism of Action: The SN2 Pathway

The SN2 reaction is a single-step process where the incoming nucleophile (the amine) attacks the electrophilic carbon atom (the one bonded to the bromine) from the backside, simultaneously displacing the leaving group (bromide).[5][6] The rate of this reaction is dependent on the concentration of both the alkyl halide and the nucleophilic amine.

A critical consideration in this specific transformation is the potential for over-alkylation.[7][8] The newly formed secondary or tertiary amine product is itself a nucleophile and can compete with the starting amine to react with another molecule of the bromo-piperazine reagent. This can lead to a mixture of products and reduce the yield of the desired compound.[6] Our protocol is designed to mitigate this by carefully controlling the stoichiometry of the reactants.

Below is a diagram illustrating the SN2 mechanism for the reaction of this compound with a generic primary amine (R-NH₂).

Caption: SN2 reaction mechanism.

Experimental Protocol: N-Alkylation of a Primary Amine

This protocol details a general procedure for the reaction of a primary amine with this compound.

Materials and Reagents
ReagentCAS NumberMolecular WeightNotes
This compound655225-02-8307.23 g/mol Purity ≥97%[9]
Benzylamine (Example Primary Amine)100-46-9107.15 g/mol A representative primary amine
Potassium Carbonate (K₂CO₃)584-08-7138.21 g/mol Anhydrous, powdered
Acetonitrile (CH₃CN)75-05-841.05 g/mol Anhydrous, HPLC grade
Dichloromethane (DCM)75-09-284.93 g/mol For extraction
Saturated Sodium Bicarbonate Solution (NaHCO₃)--For aqueous wash
Brine--For aqueous wash
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04 g/mol For drying
Experimental Workflow Diagram

experimental_workflow start Start: Assemble Reaction reagents Dissolve Reagents (Bromo-piperazine, Amine, K₂CO₃) in Acetonitrile start->reagents reaction Heat Reaction Mixture (e.g., 60-80 °C) Monitor by TLC/LC-MS reagents->reaction workup Reaction Cooled & Filtered Solvent Removed in Vacuo reaction->workup extraction Redissolve in DCM Wash with NaHCO₃ (aq) and Brine workup->extraction drying Dry Organic Layer (Na₂SO₄) extraction->drying purification Purify by Flash Column Chromatography drying->purification analysis Characterize Product (NMR, MS) purification->analysis end End: Pure Product analysis->end

Caption: General workflow for N-alkylation.

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq, e.g., 3.07 g, 10 mmol).

  • Addition of Reagents: Add benzylamine (1.1 eq, 1.18 g, 11 mmol) and anhydrous potassium carbonate (2.0 eq, 2.76 g, 20 mmol). The use of a slight excess of the amine helps to drive the reaction to completion, while the potassium carbonate acts as a non-nucleophilic base to neutralize the HBr formed during the reaction, preventing the formation of the amine salt which is less nucleophilic.[10]

  • Solvent Addition: Add anhydrous acetonitrile (50 mL). Acetonitrile is a polar aprotic solvent that is excellent for SN2 reactions as it solvates the cation but not the nucleophile, thus increasing its reactivity.

  • Reaction Conditions: Heat the reaction mixture to 70 °C with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromo-piperazine is consumed (typically 4-12 hours).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Filter off the potassium salts and wash the filter cake with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Extraction: Dissolve the crude residue in dichloromethane (50 mL). Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 25 mL) and brine (1 x 25 mL). The bicarbonate wash removes any remaining acidic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil or solid.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

Expected Results and Data

The following table provides an overview of expected yields under various conditions. The choice of base and solvent can significantly impact the reaction outcome.

Amine TypeBase (eq.)SolventTemperature (°C)Time (h)Typical Yield (%)
Primary (e.g., Benzylamine)K₂CO₃ (2.0)Acetonitrile70685-95
Primary (e.g., Benzylamine)DIPEA (2.0)DMF80480-90
Secondary (e.g., Dibenzylamine)K₂CO₃ (2.0)Acetonitrile801270-85
Aniline (Aromatic Amine)NaH (1.2)THF602450-70

Note: Yields are illustrative and can vary based on the specific amine substrate, reaction scale, and purification efficiency. Aromatic amines are less nucleophilic and may require a stronger base and longer reaction times.

Troubleshooting and Expert Insights

IssueProbable CauseSuggested Solution
Low Conversion 1. Insufficient reaction time or temperature. 2. Deactivated nucleophile (amine salt formation). 3. Impure starting materials.1. Increase reaction time and/or temperature. Monitor by TLC/LC-MS. 2. Ensure a sufficient amount of base (at least 2 equivalents) is used. 3. Use high-purity, anhydrous reagents and solvent.
Formation of Byproducts 1. Over-alkylation: The product amine reacts with another molecule of the bromo-piperazine.[6][7] 2. Elimination: Formation of an alkene byproduct.1. Use a slight excess of the starting amine (1.1-1.2 eq) relative to the bromo-piperazine to favor the desired reaction. Alternatively, add the bromo-piperazine slowly to a solution of the amine. 2. Use a non-bulky base like K₂CO₃ instead of stronger, bulkier bases which can favor elimination.
Difficult Purification Co-elution of product with starting amine or over-alkylated byproduct.Optimize the chromatographic conditions. A different solvent system (e.g., methanol in DCM) may provide better separation. If the product is basic, an acid-base extraction workup can sometimes remove impurities.

Conclusion

This compound is a versatile and highly useful reagent for the introduction of a Boc-protected piperazine moiety via an N-alkylation reaction. The SN2 protocol detailed in this guide is robust and high-yielding for a variety of primary and secondary amines. Careful control of stoichiometry and reaction conditions is paramount to prevent the formation of over-alkylated byproducts. This method provides a reliable and efficient means to synthesize key intermediates for drug discovery and development.

References

  • Chemistry LibreTexts. (2025). 24.6: Synthesis of Amines. [Link]

  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]

  • ResearchGate. (n.d.). Mild Sustainable Amide Alkylation Protocol Enables a Broad Orthogonal Scope. [Link]

  • Lumen Learning. (n.d.). Preparation of Amines. In Organic Chemistry II. [Link]

  • NCERT. (n.d.). Amines. [Link]

  • Grossmont College. (n.d.). 12.4 Synthesis of Amines. In Fundamentals of Organic Chemistry. [Link]

  • Autechaux. (n.d.). This compound Oxalate CAS 2102410-31-9. [Link]

  • Organic Chemistry Portal. (n.d.). Substituted amide synthesis by amidation. [Link]

  • Chemguide. (n.d.). Preparation of amines. [Link]

  • OrgoSolver. (n.d.). Synthesis and Reactions of Amines and Amides. [Link]

  • Chemistry Steps. (n.d.). Amides Preparation and Reactions Summary. [Link]

  • Chemistry LibreTexts. (2015). 21.5: Synthesis of Amines by Alkylation. [Link]

  • YouTube. (2015). Alkylation of Amines. [Link]

  • NIH. (n.d.). Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors. [Link]

  • precisionFDA. (n.d.). This compound. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • ResearchGate. (n.d.). Reaction with Boc‐piperazine (18) and (N‐Boc‐4‐amino)piperidine (19). [Link]

  • NIH. (n.d.). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. [Link]

  • ResearchGate. (2014). nBu4NI-catalyzed unexpected amide bond formation between aldehydes and aromatic tertiary amines. [Link]

Sources

Application Notes & Protocols: A Step-by-Step Guide to the Synthesis of a PROTAC Using tert-Butyl 4-(3-bromopropyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Dawn of Targeted Protein Degradation with PROTACs

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality in drug discovery, shifting the paradigm from traditional occupancy-based inhibition to event-driven pharmacology.[1] These heterobifunctional molecules are ingeniously designed to hijack the cell's natural waste disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[2] A PROTAC molecule consists of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that tethers these two moieties.[] This tripartite assembly forms a ternary complex, bringing the POI in close proximity to the E3 ligase, which facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[2] This catalytic mechanism allows for the degradation of proteins previously considered "undruggable."

The linker is a critical component of a PROTAC, influencing its physicochemical properties, cell permeability, and the stability and geometry of the ternary complex.[2][4] Piperazine-containing linkers are frequently employed in PROTAC design to enhance solubility and introduce a degree of rigidity.[2] This guide provides a detailed, step-by-step protocol for the synthesis of a model PROTAC using tert-butyl 4-(3-bromopropyl)piperazine-1-carboxylate, a versatile building block for constructing such linkers.

Strategic Overview of the Synthesis

The synthesis of a PROTAC is a modular process, typically involving the sequential coupling of the linker to the POI and E3 ligase ligands.[5] In this guide, we will outline a representative synthesis of a PROTAC targeting a generic protein of interest (represented by a phenolic compound) and recruiting the Cereblon (CRBN) E3 ligase, a commonly used E3 ligase in PROTAC development.[][6]

The overall synthetic workflow can be visualized as follows:

PROTAC_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_products Intermediates & Final Product start_linker This compound step1 Step 1: Williamson Ether Synthesis (Linker-POI Conjugation) start_linker->step1 start_poi Phenolic POI Ligand start_poi->step1 start_e3 Carboxylic Acid Functionalized E3 Ligase Ligand (e.g., Thalidomide derivative) step3 Step 3: Amide Coupling (PROTAC Formation) start_e3->step3 intermediate1 Intermediate 1 (Boc-Linker-POI) step1->intermediate1 step2 Step 2: Boc Deprotection intermediate2 Intermediate 2 (H-Linker-POI) step2->intermediate2 final_protac Final PROTAC (E3-Linker-POI) step3->final_protac intermediate1->step2 intermediate2->step3

Figure 1: Overall workflow for the synthesis of the model PROTAC.

Experimental Protocols

Materials and Reagents
ReagentSupplierPurity
This compoundCommercial Vendor>95%
Phenolic POI Ligand (e.g., 4-hydroxyphenylacetamide)Commercial Vendor>98%
4-((Carboxy)oxy)thalidomideCustom Synthesis or Commercial Vendor>95%
Potassium carbonate (K₂CO₃)Commercial Vendor>99%
N,N-Dimethylformamide (DMF), anhydrousCommercial Vendor>99.8%
Dichloromethane (DCM), anhydrousCommercial Vendor>99.8%
Trifluoroacetic acid (TFA)Commercial Vendor>99%
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)Commercial Vendor>98%
N,N-Diisopropylethylamine (DIPEA)Commercial Vendor>99%
Ethyl acetate (EtOAc)Commercial VendorACS Grade
HexanesCommercial VendorACS Grade
Saturated aqueous sodium bicarbonate (NaHCO₃)In-house preparation-
Brine (saturated aqueous NaCl)In-house preparation-
Anhydrous sodium sulfate (Na₂SO₄)Commercial VendorACS Grade
Step 1: Synthesis of Intermediate 1 (tert-Butyl 4-(3-(4-acetamidophenoxy)propyl)piperazine-1-carboxylate)

This step involves the coupling of the piperazine-containing linker to the phenolic POI ligand via a Williamson ether synthesis. The phenoxide, generated in situ by a mild base, acts as a nucleophile, displacing the bromide from the alkyl chain of the linker.

Protocol:

  • To a solution of the phenolic POI ligand (1.0 equivalent) in anhydrous DMF, add potassium carbonate (2.0 equivalents).

  • Stir the mixture at room temperature for 15 minutes to facilitate the formation of the phenoxide.

  • Add this compound (1.1 equivalents) to the reaction mixture.

  • Heat the reaction to 80 °C and stir for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford Intermediate 1.

Causality of Experimental Choices:

  • Anhydrous DMF: A polar aprotic solvent is used to dissolve the reactants and facilitate the S_N2 reaction. Anhydrous conditions prevent quenching of the base and potential side reactions.

  • Potassium Carbonate: A mild base is sufficient to deprotonate the phenol without causing unwanted side reactions.

  • Heating: The reaction is heated to increase the rate of the S_N2 reaction.

Step 2: Synthesis of Intermediate 2 (1-(3-(4-Acetamidophenoxy)propyl)piperazine)

This step involves the removal of the tert-butyloxycarbonyl (Boc) protecting group from the piperazine nitrogen, exposing the free amine necessary for the subsequent amide coupling. This is typically achieved under acidic conditions.[7][8]

Protocol:

  • Dissolve Intermediate 1 (1.0 equivalent) in dichloromethane.

  • Add trifluoroacetic acid (TFA) (10-20 equivalents) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Dissolve the residue in a minimal amount of DCM and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Intermediate 2, which is often used in the next step without further purification.

Causality of Experimental Choices:

  • Trifluoroacetic Acid (TFA): A strong acid that effectively cleaves the acid-labile Boc group.[7]

  • Dichloromethane (DCM): A common solvent for Boc-deprotection that is inert to the reaction conditions.

  • Neutralization: The use of sodium bicarbonate is crucial to quench the excess acid and isolate the free amine product.

Step 3: Synthesis of the Final PROTAC

The final step is the formation of the PROTAC molecule through an amide bond formation between the free amine of Intermediate 2 and the carboxylic acid of the E3 ligase ligand. HATU is a common and efficient coupling reagent for this transformation.[9]

Protocol:

  • To a solution of the carboxylic acid-functionalized E3 ligase ligand (1.0 equivalent) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add a solution of Intermediate 2 (1.1 equivalents) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

  • Upon completion, dilute the reaction with water and extract with ethyl acetate.

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by preparative high-performance liquid chromatography (HPLC) to obtain the final, pure PROTAC.

Causality of Experimental Choices:

  • HATU: A highly effective peptide coupling reagent that minimizes side reactions and racemization.[9]

  • DIPEA: A non-nucleophilic organic base used to neutralize the in situ formed acids and maintain a basic pH for the coupling reaction.

  • Pre-activation: Activating the carboxylic acid with HATU before adding the amine can lead to higher yields and cleaner reactions.[10]

Characterization of the Final PROTAC

The identity and purity of the synthesized PROTAC must be confirmed through rigorous analytical techniques.

Analytical TechniquePurposeExpected Outcome
¹H and ¹³C NMR Spectroscopy To confirm the chemical structure and purity.The spectra should show all the expected proton and carbon signals corresponding to the POI ligand, the linker, and the E3 ligase ligand. The integration of the proton signals should be consistent with the number of protons in the molecule. The absence of significant impurity peaks indicates high purity.
High-Resolution Mass Spectrometry (HRMS) To determine the exact mass of the molecule.The measured mass should match the calculated theoretical mass of the PROTAC, confirming its elemental composition.[4]
High-Performance Liquid Chromatography (HPLC) To assess the purity of the final compound.A single major peak in the chromatogram, typically with a purity of >95%, indicates a pure compound.[11][12]

Visualization of the Synthetic Pathway

PROTAC_Synthesis_Scheme linker This compound intermediate1 Intermediate 1 (Boc-Linker-POI) linker->intermediate1 + Phenolic POI Ligand K₂CO₃, DMF, 80°C poi_ligand Phenolic POI Ligand e3_ligand Carboxylic Acid Functionalized E3 Ligase Ligand protac Final PROTAC intermediate2 Intermediate 2 (H-Linker-POI) intermediate1->intermediate2 TFA, DCM intermediate2->protac + E3 Ligase Ligand HATU, DIPEA, DMF

Figure 2: A simplified schematic of the PROTAC synthesis.

Conclusion

This guide provides a comprehensive and detailed protocol for the synthesis of a model PROTAC utilizing the versatile building block, this compound. The modular nature of this synthesis allows for the straightforward incorporation of various POI and E3 ligase ligands, making it a valuable methodology for researchers in the field of targeted protein degradation. By understanding the rationale behind each experimental step and employing rigorous purification and characterization techniques, scientists can confidently synthesize novel PROTAC molecules for the advancement of drug discovery and development.

References

  • Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α. PMC - NIH.[Link]

  • Design, Synthesis, and Biological Evaluation of HDAC Degraders with CRBN E3 Ligase Ligands. MDPI.[Link]

  • Synthesis of CRBN‐recruiting PROTACs. ResearchGate.[Link]

  • SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. ResearchGate.[Link]

  • Discovery and Characterization of PROTACs Targeting Tissue Transglutaminase (TG2). PMC - NIH.[Link]

  • Synthesis and Structure–Activity Relationships of CRBN-Recruiting ZBTB11 Molecular Glue Degraders. ACS Publications.[Link]

  • A beginner's guide to current synthetic linker strategies towards VHL-recruiting PROTACs. ePrints - Newcastle University.[Link]

  • Experimental pK a values of piperazine-containing PROTACs. ResearchGate.[Link]

  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state? Royal Society of Chemistry.[Link]

  • Impact of Linker Composition on VHL PROTAC Cell Permeability. ACS Publications.[Link]

  • Use of ionic liquids in amidation reactions for proteolysis targeting chimera synthesis. Royal Society of Chemistry.[Link]

  • Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. ACS Publications.[Link]

  • One-pot synthesis of CRBN PROTACs via photoinduced C(sp2)–C(sp3) cross coupling and amide. ChemRxiv.[Link]

  • Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. PMC - NIH.[Link]

  • Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. PMC - NIH.[Link]

  • Scope of PROTAC synthesis via amide coupling. ResearchGate.[Link]

  • Expanding the reaction toolbox for nanoscale direct-to-biology PROTAC synthesis and biological evaluation. PMC - NIH.[Link]

  • Characterization of PROTAC specificity and endogenous protein interactomes using ProtacID. bioRxiv.[Link]

  • From Molecule to Medicine: Exploring PROTACs in Drug Discovery & Development. Waters Corporation.[Link]

  • amide coupling help. Reddit.[Link]

  • Catalytic Oxidative Coupling of Phenols and Related Compounds. PMC - NIH.[Link]

Sources

The Versatility of a Piperazine Linker: Applications of tert-Butyl 4-(3-bromopropyl)piperazine-1-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the rational design of molecules with precise pharmacological profiles is paramount. Central to this endeavor is the use of versatile chemical building blocks that enable the systematic exploration of chemical space. Among these, tert-Butyl 4-(3-bromopropyl)piperazine-1-carboxylate has emerged as a cornerstone intermediate, prized for its utility as a flexible and modifiable linker in the synthesis of complex therapeutic agents. This guide provides an in-depth exploration of its applications, supported by detailed protocols and field-proven insights for researchers at the forefront of medicinal chemistry.

The unique architecture of this molecule, featuring a Boc-protected piperazine nitrogen and a reactive bromopropyl chain, offers a powerful toolkit for synthetic chemists. The piperazine ring itself is a "privileged scaffold," a recurring motif in numerous clinically successful drugs, particularly those targeting the central nervous system (CNS) and various cancers.[1] Its ability to impart favorable physicochemical properties, such as improved solubility and the potential for crucial interactions with biological targets, makes it a highly sought-after component in drug design.[2][3] The Boc protecting group allows for selective reactions at the secondary amine, while the bromopropyl group serves as a handle for facile N-alkylation reactions, enabling the connection of the piperazine core to a wide array of pharmacophores.

Application I: Central Nervous System (CNS) Receptor Modulators

The piperazine moiety is a key structural feature in a multitude of CNS-active drugs, including antipsychotics and antidepressants, where it often interacts with serotonin (5-HT) and dopamine receptors.[1][3] The strategic incorporation of the this compound linker allows for the synthesis of novel derivatives with tailored affinities for these critical neurotransmitter receptors.

Rationale for Use:

The three-carbon propyl linker provided by this reagent is optimal for spanning the distance between the piperazine core and a second pharmacophore, a common strategy in the design of long-chain arylpiperazine drugs.[2] This spacing is often crucial for achieving the desired binding pose within the receptor's active site. The Boc-protected piperazine can be deprotected in a later synthetic step, providing a site for further modification or for the free amine to interact with the biological target.

Featured Application: Synthesis of a Serotonin 5-HT1A Receptor Ligand

This protocol details the synthesis of a coumarin-based arylpiperazine derivative. Compounds with this scaffold have shown high, nanomolar affinity for the 5-HT1A receptor, a key target in the treatment of anxiety and depression.[2]

Protocol 1: Synthesis of tert-Butyl 4-(3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)propyl)piperazine-1-carboxylate

This protocol describes a representative N-alkylation reaction, a fundamental transformation for this building block.

Materials:
  • This compound

  • 7-Hydroxy-4-methyl-8-propylcoumarin

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Procedure:
  • Reaction Setup: To a solution of 7-hydroxy-4-methyl-8-propylcoumarin (1.0 eq.) in anhydrous DMF, add anhydrous potassium carbonate (2.5 eq.).

  • Addition of Alkylating Agent: Add this compound (1.2 eq.) to the mixture.

  • Reaction Conditions: Stir the reaction mixture at 80 °C for 12 hours under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction to room temperature and pour it into ice-water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired product.

  • Final Step (Deprotection): The Boc-protecting group can be subsequently removed using standard conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM), to yield the final active compound.

Expected Outcome:

This synthesis is expected to yield the Boc-protected intermediate, which after deprotection, results in a compound with high affinity for the 5-HT1A receptor. The table below summarizes the biological activity of a closely related analog.

Compound IDTarget ReceptorBinding Affinity (Ki, nM)Reference
33 5-HT1A0.5 ± 0.05[2]
34 5-HT1A0.6 ± 0.05[2]

Application II: Anticancer Drug Discovery

The piperazine scaffold is also prevalent in a variety of anticancer agents, where it can serve as a linker to connect different pharmacophores, leading to compounds with improved efficacy and pharmacokinetic profiles.[4][5] this compound is an ideal tool for constructing these complex molecules.

Rationale for Use:

In the design of novel anticancer agents, this building block can be used to link a cytotoxic warhead to a moiety that provides desirable properties such as improved solubility, cell permeability, or even targeted delivery. The flexibility of the propyl chain and the chemical tractability of the piperazine ring allow for extensive structure-activity relationship (SAR) studies.

Featured Application: Synthesis of Piperazine-Linked Chromen-4-one Derivatives

This protocol outlines the synthesis of a chromen-4-one derivative linked to a piperazine moiety. Chromen-4-one scaffolds are known to possess a wide range of biological activities, including anticancer properties.[6]

Protocol 2: Synthesis of tert-Butyl 4-(3-((4-oxo-4H-chromen-2-yl)oxy)propyl)piperazine-1-carboxylate

This protocol details the coupling of the linker with a hydroxychromenone core.

Materials:
  • This compound

  • 2-Hydroxy-4H-chromen-4-one

  • Cesium carbonate (Cs₂CO₃), anhydrous

  • Acetonitrile (ACN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:
  • Reaction Setup: In a round-bottom flask, dissolve 2-hydroxy-4H-chromen-4-one (1.0 eq.) in anhydrous acetonitrile.

  • Base Addition: Add anhydrous cesium carbonate (2.0 eq.) to the solution.

  • Alkylation: Add this compound (1.1 eq.) and stir the mixture at 60 °C for 16 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Expected Outcome:

This synthesis provides a modular route to novel chromen-4-one derivatives. The resulting compounds can be screened for their cytotoxic activity against various cancer cell lines. The table below presents representative IC₅₀ values for piperazine-containing anticancer agents.

Compound IDCancer Cell LineIC₅₀ (µM)Reference
7f EGFR Inhibitor0.0592[7]
7d EGFR Inhibitor0.0703[7]
1c HUH7 (Liver)3.42[8]

Logical Workflow & Pathway Visualization

The synthetic utility of this compound is centered on its role as a bifunctional linker. The following diagram illustrates the general workflow for its incorporation into drug candidates.

G cluster_start Starting Materials cluster_reaction Key Synthetic Step cluster_intermediate Intermediate Product cluster_final Final Steps A tert-Butyl 4-(3-bromopropyl) piperazine-1-carboxylate C N-Alkylation Reaction (SN2) A->C B Pharmacophore 1 (e.g., Phenol, Amine, Heterocycle) B->C D Boc-Protected Conjugate C->D E Boc Deprotection (Acid-mediated) D->E F Optional Further Functionalization D->F G Final Bioactive Molecule E->G F->G

Caption: General synthetic workflow using the piperazine linker.

This workflow highlights the modularity of the approach. The initial N-alkylation reaction couples the linker to a pharmacophore of interest. The resulting Boc-protected intermediate is a stable compound that can be easily purified. The final deprotection step unmasks the second piperazine nitrogen, which can be crucial for biological activity or serve as a point for further synthetic elaboration.

Conclusion

This compound is a high-value building block for medicinal chemists engaged in the design and synthesis of novel therapeutic agents. Its strategic application enables the efficient construction of molecules targeting a range of diseases, from CNS disorders to cancer. The protocols and data presented herein provide a solid foundation for researchers to leverage the unique properties of this versatile linker in their drug discovery programs.

References

  • IC 50 Values of the Derivatives in Three Cancer Cell Lines, as Measured Using the MTT Assay - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • IC50 values of the most active derivatives in some cancerous cell lines - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • The change in DNM IC 50 value by 100 µM piperazine derivatives in vitro... - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • Coumarin-piperazine derivatives as biologically active compounds - PMC. (2019). Retrieved January 17, 2026, from [Link]

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (n.d.). Retrieved January 17, 2026, from [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • Scheme 1: Synthesis of piperazine derivatives 4a-x. - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • A Novel Synthesis of 4H-Chromen-4-ones via Intramolecular Wittig Reaction. (2000). Retrieved January 17, 2026, from [Link]

  • Piperazine containing derivatives as anticancer agents. - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • Fused and Substituted Piperazines as Anticancer Agents: A Review - PubMed. (2025). Retrieved January 17, 2026, from [Link]

  • IC 50 values for each molecule for each cell line - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][7][9]Thiazin-4-One Derivatives - MDPI. (n.d.). Retrieved January 17, 2026, from [Link]

  • Repurposing Study of 4-Acyl-1-phenylaminocarbonyl-2- substituted-piperazine Derivatives as Potential Anticancer Agents - AIR Unimi. (2023). Retrieved January 17, 2026, from [Link]

  • Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1,3 ... - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]

  • Synthesis of 1,2,3-triazole-piperazin-benzo[b][2][7]thiazine 1,1-dioxides - NIH. (2024). Retrieved January 17, 2026, from [Link]

  • Serotonin-releasing effects of substituted piperazines in vitro - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]

  • Synthesis and anticancer screening studies of indole-based piperazine derivatives. (n.d.). Retrieved January 17, 2026, from [Link]

  • Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole Schiff bases - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]nlm.nih.gov/14556794/)

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting tert-Butyl 4-(3-bromopropyl)piperazine-1-carboxylate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for reactions involving tert-butyl 4-(3-bromopropyl)piperazine-1-carboxylate. This document is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of working with this versatile building block. Our goal is to empower you with the scientific rationale behind experimental choices, ensuring both accuracy and success in your synthetic endeavors.

Introduction to the Reagent

This compound, often abbreviated as Boc-bromopropyl-piperazine, is a key intermediate in organic synthesis, particularly in the construction of pharmaceutical agents.[1][2] Its structure features a piperazine ring mono-protected with a tert-butoxycarbonyl (Boc) group, and a reactive 3-bromopropyl chain.[2][3] This unique combination allows for selective alkylation at the unprotected nitrogen, followed by subsequent deprotection and further functionalization, making it a valuable tool for introducing the piperazine motif into complex molecules.[1][4]

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during reactions with this compound, offering explanations and actionable solutions.

FAQ 1: Low Yield of the Desired Alkylated Product

Question: I am experiencing low yields in my N-alkylation reaction using this compound and my nucleophile. What are the likely causes and how can I improve the yield?

Answer: Low yields in these alkylation reactions can stem from several factors. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.

Potential Causes & Solutions:

  • Insufficient Reactivity of the Nucleophile: The nucleophilicity of your substrate is paramount. If your nucleophile is a weak base or is sterically hindered, the reaction may proceed slowly or not at all.

    • Solution: Consider using a stronger base to deprotonate your nucleophile, thereby increasing its reactivity. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH) for less acidic nucleophiles. Always exercise caution when using strong bases.

  • Suboptimal Reaction Conditions: Temperature and solvent choice play a critical role in reaction kinetics.

    • Solution: Systematically screen different solvents and temperatures. Polar aprotic solvents like dimethylformamide (DMF), acetonitrile (ACN), or dimethyl sulfoxide (DMSO) are often effective for N-alkylation reactions. Increasing the reaction temperature can also accelerate the reaction, but be mindful of potential side reactions or degradation of starting materials.[5]

  • Side Reactions: The formation of byproducts can significantly consume your starting material and reduce the yield of the desired product.

    • Solution: Monitor your reaction closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the formation of side products.[5][6] Adjusting stoichiometry and reaction time can help minimize their formation.

  • Degradation of the Starting Material: this compound can be susceptible to degradation under harsh conditions.

    • Solution: Ensure your reaction conditions are not overly aggressive. If heating, do so judiciously and for the minimum time necessary. Protect the reaction from light if your substrate is light-sensitive.[7]

Parameter Recommendation for Optimization Rationale
Base Screen a range from mild (e.g., K₂CO₃) to strong (e.g., NaH).To match the pKa of the nucleophile and enhance its reactivity.
Solvent Test polar aprotic solvents (DMF, ACN, DMSO).To effectively solvate ions and facilitate the Sₙ2 reaction.
Temperature Gradually increase from room temperature to reflux.To overcome the activation energy barrier without promoting side reactions.
Concentration Maintain a reasonable concentration (e.g., 0.1-0.5 M).To ensure sufficient collision frequency between reactants.
FAQ 2: Formation of a Quaternary Ammonium Salt Byproduct

Question: My reaction is producing a significant amount of a water-soluble byproduct that I suspect is a quaternary ammonium salt. How can I prevent this?

Answer: The formation of a quaternary ammonium salt is a common side reaction, especially when dealing with piperazine derivatives.[4][8] This occurs when the newly formed tertiary amine product acts as a nucleophile and reacts with another molecule of the alkylating agent.

Causality and Prevention:

This over-alkylation is more likely to occur if there is a high local concentration of the alkylating agent or if the newly formed tertiary amine is sufficiently nucleophilic.

Strategies to Minimize Quaternization:

  • Control Stoichiometry: Use a slight excess of the nucleophile relative to the this compound. This ensures the alkylating agent is more likely to react with the intended nucleophile.

  • Slow Addition: Add the this compound solution dropwise to the reaction mixture containing the nucleophile.[5] This maintains a low concentration of the alkylating agent, favoring the desired mono-alkylation.

  • Lower Reaction Temperature: Reducing the temperature can decrease the rate of the second alkylation more significantly than the first, improving selectivity.[5]

Experimental Protocol: Optimized N-Alkylation

This protocol provides a general guideline for performing an N-alkylation reaction while minimizing common side reactions.

Materials:

  • This compound (1.0 equiv)

  • Nucleophile (1.1 - 1.2 equiv)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous DMF

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the nucleophile and anhydrous DMF.

  • Add the base to the mixture and stir for 15-30 minutes at room temperature.

  • In a separate flask, dissolve this compound in a minimal amount of anhydrous DMF.

  • Add the solution of the alkylating agent dropwise to the stirring mixture of the nucleophile and base over a period of 30-60 minutes.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

FAQ 3: Difficulty with Boc-Deprotection

Question: I am struggling to remove the Boc protecting group after my alkylation step. The reaction is either incomplete or I am seeing degradation of my product. What should I do?

Answer: Boc deprotection is a standard transformation, but its success can be substrate-dependent.[6] Incomplete reactions or side product formation often arise from suboptimal acidic conditions or the presence of other acid-sensitive functional groups.[6]

Troubleshooting Boc Deprotection:

  • Incomplete Deprotection:

    • Insufficient Acid: Ensure you are using a sufficient excess of acid. Typically, a large excess of trifluoroacetic acid (TFA) or a 4M solution of HCl in dioxane is used.[6]

    • Reaction Time/Temperature: Some substrates require longer reaction times or gentle heating to drive the deprotection to completion.[6] Monitor the reaction closely to avoid degradation.

  • Product Degradation:

    • Acid-Sensitive Groups: If your molecule contains other acid-labile groups, the strong acidic conditions required for Boc removal can cause unwanted side reactions.[6][9]

    • Tert-butylation: The tert-butyl cation generated during deprotection can alkylate electron-rich aromatic rings or other nucleophilic sites on your molecule.[10]

      • Solution: Employ scavengers such as triethylsilane or anisole to trap the tert-butyl cation.

Alternative Deprotection Conditions:

If standard TFA or HCl conditions are problematic, consider milder alternatives.

Reagent/Condition Solvent Key Advantages
4M HCl in DioxaneDioxane, MethanolOften provides a crystalline hydrochloride salt, aiding purification.[6]
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Highly effective, but TFA can be difficult to remove completely.[6]
Oxalyl Chloride/MethanolMethanolGenerates HCl in situ for a milder deprotection.[1]
Lewis Acids (e.g., TMSI)DCMCan be effective under neutral conditions for highly sensitive substrates.[9]
Visualization of Troubleshooting Logic

The following diagrams illustrate the decision-making process for troubleshooting common issues in reactions involving this compound.

Troubleshooting Low Yield in N-Alkylation start Low Yield Observed check_reactivity Is the nucleophile sufficiently reactive? start->check_reactivity check_conditions Are the reaction conditions optimal? check_reactivity->check_conditions Yes increase_base Increase base strength/equivalents check_reactivity->increase_base No check_side_reactions Are side reactions occurring? check_conditions->check_side_reactions Yes optimize_solvent_temp Screen solvents (DMF, ACN) and temperature check_conditions->optimize_solvent_temp No monitor_reaction Monitor by TLC/LC-MS to identify byproducts check_side_reactions->monitor_reaction Yes success Improved Yield check_side_reactions->success No increase_base->success optimize_solvent_temp->success adjust_stoichiometry Adjust stoichiometry/reaction time monitor_reaction->adjust_stoichiometry adjust_stoichiometry->success

Caption: Workflow for troubleshooting low reaction yields.

Troubleshooting Boc-Deprotection start Boc-Deprotection Issue incomplete_reaction Is the reaction incomplete? start->incomplete_reaction degradation Is product degradation observed? incomplete_reaction->degradation No increase_acid Increase acid equivalents/time/temperature incomplete_reaction->increase_acid Yes check_acid_sensitive Are other acid-sensitive groups present? degradation->check_acid_sensitive Yes success Successful Deprotection degradation->success No increase_acid->success use_scavenger Add scavenger (e.g., anisole, triethylsilane) check_acid_sensitive->use_scavenger No (tert-butylation suspected) milder_conditions Consider milder conditions (e.g., HCl/Dioxane, Lewis acids) check_acid_sensitive->milder_conditions Yes use_scavenger->success milder_conditions->success

Caption: Decision tree for resolving Boc-deprotection challenges.

Conclusion

Successfully employing this compound in organic synthesis requires a nuanced understanding of its reactivity and potential side reactions. By systematically addressing issues of yield, byproduct formation, and deprotection, researchers can harness the full potential of this valuable synthetic intermediate. This guide provides a foundation for troubleshooting, but careful observation and analytical monitoring of each unique reaction remain the cornerstones of successful chemical synthesis.

References
  • BenchChem. (2025). Preventing di-substitution in piperazine N-alkylation reactions. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Alkylation Reactions of 1-(2-chloroethyl)piperazine Hydrochloride. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Deprotection of Boc-Protected Piperazines. BenchChem Technical Support.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Various Authors. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. Retrieved from [Link]

  • Various Authors. (2013). What are probably the best conditions to perform monoalkylation in piperazine with an primary alkyl iodide? ResearchGate. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. WordPress. Retrieved from [Link]

  • BenchChem. (2025). A Comprehensive Technical Guide to N-Boc-Piperazine in Organic Synthesis. BenchChem Technical Support.
  • Various Authors. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Yields with tert-Butyl 4-(3-bromopropyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for tert-Butyl 4-(3-bromopropyl)piperazine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing synthetic outcomes. We will move beyond simple procedural steps to explore the causal relationships behind experimental choices, ensuring you can troubleshoot effectively and maximize your reaction yields.

Foundational Knowledge: Understanding the Reagent

This compound is a versatile bifunctional molecule widely used in medicinal chemistry. Its structure combines a nucleophilic piperazine core, where one nitrogen is protected by a tert-butyloxycarbonyl (Boc) group, and an electrophilic 3-bromopropyl chain. This design makes it an ideal building block for introducing a protected piperazine moiety via nucleophilic substitution.

The primary application involves the SN2 (bimolecular nucleophilic substitution) reaction, where a nucleophile attacks the carbon atom bearing the bromine, displacing the bromide ion.[1] The Boc-protecting group ensures that the N-1 nitrogen of the piperazine ring remains unreactive, preventing self-reaction or di-alkylation and directing the functionalization to the N-4 nitrogen via the propyl linker.[2]

Table 1: Physical & Chemical Properties of the Reagent

PropertyValueSource(s)
CAS Number 655225-02-8[3]
Molecular Formula C₁₂H₂₃BrN₂O₂[4][5]
Molecular Weight 307.23 g/mol [4][5]
Appearance Solid or liquid
Purity Typically ≥97%[3]
Storage Store in freezer, under -20°C, sealed in dry conditions.
SMILES CC(C)(C)OC(=O)N1CCN(CCCBr)CC1[4][5]

The Core Mechanism: SN2 Alkylation

Understanding the SN2 mechanism is critical for troubleshooting. It is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time the leaving group (bromide) departs. The reaction rate is dependent on the concentration of both the nucleophile and the electrophile (our title reagent).

Caption: Generalized SN2 reaction pathway.

Troubleshooting Guides & Frequently Asked Questions (FAQs)

This section addresses the most common challenges encountered when using this compound.

Q1: My reaction is very slow or gives a low yield. What are the primary factors to investigate?

Answer: Low conversion is a frequent issue that can almost always be traced back to suboptimal reaction conditions. The SN2 reaction is sensitive to several variables.

  • Causality: The rate of an SN2 reaction is governed by the energy of the transition state and the frequency of effective molecular collisions. Your goal is to lower the activation energy and increase collision frequency.

  • Troubleshooting Steps:

    • Increase Temperature: Many alkylations proceed slowly at room temperature. Increasing the temperature to 40-80 °C often provides the necessary activation energy.[6] Be cautious, as excessive heat can promote side reactions (see Q3).

    • Check Your Base: Ensure the base is strong enough to fully deprotonate your nucleophile. If the nucleophile remains protonated, it is no longer nucleophilic. For example, when alkylating an amine, the base's conjugate acid should have a pKa higher than that of the amine.

    • Solvent Choice: The reaction medium is critical. Ensure you are using a polar aprotic solvent like DMF, DMSO, or acetonitrile. These solvents stabilize the transition state without overly solvating and deactivating the nucleophile.[7][8][9]

    • Reagent Quality & Stoichiometry: Verify the purity of your nucleophile and the alkylating agent. Water contamination can be particularly problematic. While a 1:1 stoichiometry is theoretically sufficient, using a slight excess (1.1-1.2 equivalents) of the nucleophile can help drive the reaction to completion.

Q2: How do I select the optimal solvent and base for my specific nucleophile?

Answer: The choice of solvent and base are intrinsically linked and depend on the nature of your nucleophile (e.g., amine, phenol, thiol).

  • Solvent Selection: The key is to maximize the "nakedness" and therefore the reactivity of your deprotonated nucleophile.

    • Polar Aprotic Solvents (Recommended): DMF, DMSO, acetonitrile. They possess dipole moments to dissolve reagents and stabilize the charged transition state but lack acidic protons.[8] This means they do not form a strong hydrogen-bonding "cage" around the anionic nucleophile, leaving it free to react.[9]

    • Polar Protic Solvents (Avoid): Water, methanol, ethanol. These solvents will solvate the anionic nucleophile via strong hydrogen bonds, stabilizing it and increasing the activation energy required for it to attack the electrophile.[7][9]

Table 2: Common Solvents for SN2 Alkylation

SolventTypeDielectric Constant (ε)Boiling Point (°C)Rationale
DMF Polar Aprotic37153Excellent dissolving power, high boiling point.
Acetonitrile Polar Aprotic3882Lower boiling point, easier to remove post-reaction.
DMSO Polar Aprotic47189Very polar, excellent for difficult reactions, but hard to remove.
THF Moderately Polar Aprotic866Less polar, can be effective for some systems.
Ethanol Polar Protic2478Generally avoided due to nucleophile solvation.[7]
  • Base Selection: The ideal base should be non-nucleophilic and strong enough to deprotonate the nucleophile without causing side reactions.

    • Inorganic Bases (Common Choice): Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are excellent choices for alkylating phenols, thiols, and some N-heterocycles. They are solids, which can sometimes lead to heterogeneous mixtures, but are very effective.

    • Organic Amine Bases: Triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) are often used when alkylating primary or secondary amines.[10] They act as acid scavengers, neutralizing the HBr formed during the reaction.

Table 3: Common Bases for N-Alkylation

BaseTypepKa of Conjugate AcidCommon Use Case
Potassium Carbonate (K₂CO₃) Inorganic~10.3 (for HCO₃⁻)Alkylation of phenols, thiols, amines.
Triethylamine (Et₃N) Organic~10.7Acid scavenger in amine alkylations.[10]
DIPEA (Hünig's base) Organic, Non-nucleophilic~10.7Sterically hindered, good acid scavenger.
Potassium tert-butoxide (KOtBu) Organic, Strong~17Very strong; may promote elimination.[11] Use with caution.
Q3: I see a significant byproduct in my analysis (TLC/LC-MS). What is the likely cause?

Answer: The most probable side reaction with a primary alkyl bromide is E2 (bimolecular elimination).

  • Causality: This occurs when the base, instead of deprotonating your intended nucleophile, acts as a base to abstract a proton from the carbon adjacent to the C-Br bond (the β-carbon). This happens in a concerted fashion, forming a double bond and eliminating HBr. This side reaction is favored by strong, sterically hindered bases (like KOtBu) and higher temperatures.

e2_elimination sub This compound prod Elimination Byproduct (Propene derivative) sub->prod E2 Elimination base Strong, Hindered Base (B:)

Caption: E2 elimination side reaction pathway.
  • Mitigation Strategies:

    • Use a Weaker, Less Hindered Base: Switch from a very strong base like KOtBu to a milder one like K₂CO₃.[6]

    • Lower the Reaction Temperature: E2 reactions often have a higher activation energy than SN2 reactions. Reducing the temperature can significantly favor the desired substitution pathway.[6]

    • Choose a More Nucleophilic Reagent: If possible, ensure your primary nucleophile is potent, as this will favor the SN2 pathway kinetically.

Q4: What is the best way to monitor the reaction's progress?

Answer: Active monitoring is crucial to avoid over-running the reaction, which can lead to byproduct formation. Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary tools.

  • TLC: This is a quick and effective method. Spot the reaction mixture alongside your starting material(s) on a TLC plate. The disappearance of the limiting reagent (usually the title compound) and the appearance of a new, typically more polar spot, indicates product formation.

  • LC-MS: This provides more definitive information. It will show the mass-to-charge ratio of the components in your mixture, allowing you to confirm the presence of your product's molecular ion peak and track the disappearance of the starting material peak.

Q5: My reaction is complete, but I'm struggling with the work-up and purification. Any advice?

Answer: Purification aims to remove unreacted starting materials, the base, and any byproducts. A standard liquid-liquid extraction followed by column chromatography is usually effective.

  • Aqueous Work-up:

    • Dilute the reaction mixture with an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).

    • Wash with water to remove water-soluble components like DMF or inorganic salts.

    • If you used an amine nucleophile, an acidic wash (e.g., dilute HCl) can remove the excess basic starting material by protonating it and making it water-soluble.

    • A final wash with brine helps to remove residual water from the organic layer.

  • Purification:

    • Column Chromatography: This is the most common method for obtaining a highly pure product. Silica gel is typically used. The eluent system (e.g., Hexanes/Ethyl Acetate) should be chosen based on TLC analysis to provide good separation between your product and any impurities.

Q6: Is the Boc-protecting group stable during the alkylation and work-up?

Answer: The Boc group is robust under basic and neutral conditions but is labile to acid.[12]

  • Reaction Stability: The Boc group is completely stable under the typical SN2 conditions described (e.g., K₂CO₃ in DMF).

  • Work-up Considerations: Avoid strong acidic conditions during the work-up if you wish to keep the Boc group intact. A brief wash with dilute acid (e.g., 1M HCl) is usually fine, but prolonged exposure or the use of strong acids like trifluoroacetic acid (TFA) or concentrated HCl will cleave the Boc group.[13] If subsequent deprotection is your goal, this is the intended method.[13][14]

Standard Experimental Protocols

Protocol 1: General N-Alkylation of a Secondary Amine

This protocol provides a reliable starting point that can be optimized.

  • Materials:

    • This compound (1.0 eq.)

    • Secondary Amine Nucleophile (1.1 eq.)

    • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq.)

    • N,N-Dimethylformamide (DMF), anhydrous

  • Procedure:

    • To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the secondary amine, potassium carbonate, and anhydrous DMF.

    • Stir the suspension at room temperature for 15 minutes.

    • Add a solution of this compound in a small amount of DMF dropwise to the stirring suspension.

    • Heat the reaction mixture to 60-70 °C.

    • Monitor the reaction progress by TLC or LC-MS every 2-4 hours until the starting alkylating agent is consumed.

    • Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water (3x) and then brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: Reaction Monitoring by TLC
  • Prepare a TLC chamber with an appropriate solvent system (e.g., 50% Ethyl Acetate in Hexanes).

  • On a silica TLC plate, draw a starting line in pencil.

  • Spot a solution of your starting alkylating agent (SM).

  • Spot a co-spot (C) of the starting material and the reaction mixture.

  • Spot the reaction mixture (R).

  • Develop the plate in the chamber, dry, and visualize under UV light and/or with a potassium permanganate stain. The reaction is complete when the SM spot has disappeared from the R lane.

Comprehensive Troubleshooting Workflow

This diagram provides a logical path for diagnosing and solving common issues.

troubleshooting_workflow start Reaction Start check_conversion Monitor by TLC/LC-MS. Is starting material consumed? start->check_conversion incomplete Problem: Incomplete Reaction check_conversion->incomplete No conversion_ok Reaction Complete check_conversion->conversion_ok Yes increase_temp Increase Temperature (e.g., to 60-80°C) incomplete->increase_temp Re-evaluate check_base Check Base: Is it strong enough? Is it anhydrous? incomplete->check_base Re-evaluate check_solvent Check Solvent: Is it polar aprotic (DMF, MeCN)? Is it anhydrous? incomplete->check_solvent Re-evaluate increase_temp->check_conversion Re-evaluate check_base->check_conversion Re-evaluate check_solvent->check_conversion Re-evaluate check_purity Analyze crude purity. Are byproducts present? conversion_ok->check_purity byproducts Problem: Side Products check_purity->byproducts Yes clean Proceed to Work-up & Purification check_purity->clean No e2_elim Likely E2 Elimination. Lower temperature. Use milder base (e.g., K₂CO₃). byproducts->e2_elim

Sources

Technical Support Center: Synthesis with tert-Butyl 4-(3-bromopropyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for tert-Butyl 4-(3-bromopropyl)piperazine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its use in synthesis. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the success of your experiments.

Troubleshooting Guide: Navigating Common Side Reactions

This section addresses specific issues you may encounter during your reactions, providing not just solutions but also the underlying chemical principles.

Question 1: I am observing a significant amount of a byproduct with a mass corresponding to the intramolecular cyclization of my starting material. How can I prevent this?

Answer:

The formation of a bicyclic product, tert-butyl octahydropyrido[1,2-a]pyrazine-2-carboxylate, is a common side reaction. This occurs via an intramolecular SN2 reaction where the secondary amine of the piperazine ring attacks the electrophilic carbon bearing the bromine atom.

Causality:

  • Reaction Conditions: High temperatures, prolonged reaction times, and the use of strong, non-hindered bases can promote this intramolecular cyclization.

  • Concentration: Reactions run at high dilution can favor intramolecular processes over the desired intermolecular reaction.

Troubleshooting Steps:

ParameterRecommendation to Minimize Cyclization
Temperature Maintain the lowest effective temperature for the desired N-alkylation.
Base Use a hindered or mild base (e.g., DIPEA, K₂CO₃) instead of strong bases like NaH or KOtBu.
Concentration Run the reaction at a higher concentration to favor the bimolecular reaction.
Order of Addition Consider adding the this compound slowly to a solution of the nucleophile and base.

dot

Intramolecular Cyclization reagent This compound cyclized_product tert-Butyl octahydropyrido[1,2-a]pyrazine-2-carboxylate reagent->cyclized_product Intramolecular SN2 conditions High Temperature Strong Base High Dilution conditions->reagent Over-alkylation primary_amine Primary Amine secondary_amine Desired Secondary Amine primary_amine->secondary_amine 1st Alkylation alkylating_agent This compound alkylating_agent->primary_amine alkylating_agent->secondary_amine tertiary_amine Over-alkylated Product secondary_amine->tertiary_amine 2nd Alkylation (faster) excess_amine Use Large Excess of Primary Amine excess_amine->primary_amine

Caption: Over-alkylation of a primary amine.

Question 3: I am observing premature cleavage of the Boc protecting group during my reaction. What are the likely causes and how can I prevent it?

Answer:

The tert-butoxycarbonyl (Boc) protecting group is sensitive to acidic conditions. [1]Its cleavage generates a tert-butyl cation, which can lead to unwanted side reactions. [1] Causality:

  • Acidic Conditions: The presence of strong acids, including Lewis acids, will cleave the Boc group. [2][3]Even seemingly neutral reaction conditions can become acidic if, for example, the hydrochloride salt of a starting amine is used without sufficient base to neutralize it.

  • High Temperatures: In some cases, prolonged heating can also lead to Boc group cleavage.

Troubleshooting Steps:

ParameterRecommendation to Prevent Boc Cleavage
pH Control Ensure the reaction medium is not acidic. Use a non-acidic base and ensure any amine starting materials are in their free-base form.
Lewis Acids Avoid the use of Lewis acidic reagents if the Boc group needs to be preserved.
Temperature Run the reaction at the lowest possible temperature.

dot

Boc_Deprotection cluster_0 Desired Reaction cluster_1 Side Reaction Boc_Protected Boc-Protected Product Boc_Protected_Reactant Boc-Protected Reactant Deprotected_Product Deprotected Product Boc_Protected_Reactant->Deprotected_Product Boc Cleavage tBu_Cation tert-Butyl Cation Boc_Protected_Reactant->tBu_Cation Alkylated_Byproduct Alkylated Byproduct tBu_Cation->Alkylated_Byproduct Alkylation of Nucleophiles Acid Acidic Conditions (H+ or Lewis Acid) Acid->Boc_Protected_Reactant

Caption: Premature Boc deprotection pathway.

Frequently Asked Questions (FAQs)

Q: What is the recommended storage condition for this compound?

A: It is recommended to store the compound at -20°C, sealed in a dry, inert atmosphere to prevent degradation. [4] Q: Can this reagent be used with sulfur-containing nucleophiles?

A: Yes, it can be used to alkylate thiols. However, be aware that thiols are generally strong nucleophiles, and the reaction conditions should be optimized to avoid side reactions.

Q: Is Hofmann elimination a concern with this reagent?

A: Hofmann elimination is a potential side reaction if a quaternary ammonium salt is formed. This could happen if the desired tertiary amine product reacts further with the alkylating agent. This is more likely to occur if the reaction is run at high temperatures for extended periods.

Experimental Protocols

Protocol 1: General N-Alkylation of an Aniline Derivative

This protocol provides a general procedure for the N-alkylation of an aniline with this compound. [5] Materials:

  • Aniline derivative (1.0 eq.)

  • This compound (1.1 eq.)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq.)

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask, add the aniline derivative (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous acetonitrile.

  • Stir the suspension at room temperature for 15 minutes.

  • Add this compound (1.1 eq.) to the mixture.

  • Heat the reaction to a gentle reflux (around 82°C) and monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove inorganic solids.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 2: Boc-Deprotection using HCl in Dioxane

This protocol describes the removal of the Boc protecting group to yield the free piperazine derivative. [3] Materials:

  • Boc-protected piperazine derivative (1.0 eq.)

  • 4M HCl in 1,4-dioxane

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the Boc-protected piperazine derivative in a minimal amount of a suitable solvent (e.g., methanol or ethyl acetate).

  • Add 4M HCl in 1,4-dioxane (5-10 eq.) to the stirred solution at room temperature.

  • Stir the mixture for 1-4 hours, monitoring by TLC. The product may precipitate as the hydrochloride salt.

  • If a precipitate forms, collect it by filtration and wash with diethyl ether.

  • To obtain the free base, suspend the hydrochloride salt in a mixture of ethyl acetate and saturated aqueous sodium bicarbonate solution and stir until all the solid dissolves.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product.

References

  • A serendipitous one-pot synthesis of the octahydro-2H-pyrazino[1,2-a]pyrazine core - Chemical Communications (RSC Publishing). (n.d.). Retrieved from [Link]

  • Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists - PubMed. (n.d.). Retrieved from [Link]

  • BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved from [Link]

  • PTC N-Alkylation Using 1-Bromo-3-Chloro Propane - PTC Organics, Inc. (n.d.). Retrieved from [Link]

  • Stereochemical studies with derivatives of octahydro-2H-pyrido[1,2-a]-pyrazine - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Retrieved from [Link]

  • (PDF) Synthesis and Pharmacological Evaluation of Novel - Amanote Research. (n.d.). Retrieved from [Link]

  • Lewis Acids - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, January 2). Retrieved from [Link]

  • 4 - SAFETY DATA SHEET. (2009, April 15). Retrieved from [Link]

  • Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection - MDPI. (n.d.). Retrieved from [Link]

  • Avoiding Over-alkylation - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved from [Link]

  • Amine alkylation - Wikipedia. (n.d.). Retrieved from [Link]

  • AU2002300094B2 - New octahydro-2H-pyrido[1,2-alpha]pyrazine compounds, a process for their preparation and pharmaceutical compositions containing them - Google Patents. (n.d.).
  • Alkylation of Amines (Sucks!) - Master Organic Chemistry. (2017, May 26). Retrieved from [Link]

  • Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions - Organic Chemistry Frontiers (RSC Publishing). (2018, September 28). Retrieved from [Link]

  • Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC - NIH. (n.d.). Retrieved from [Link]

  • Mild nonepimerizing N-alkylation of amines by alcohols without transition metals. (n.d.). Retrieved from [Link]

  • N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran - TSI Journals. (n.d.). Retrieved from [Link]

  • Catalytic N-Alkylation of Anilines - ResearchGate. (2025, August 10). Retrieved from [Link]

  • N-Alkylation of aniline derivatives by a bipyridyl metal–organic framework supported cobalt catalyst - New Journal of Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

  • N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds | Semantic Scholar. (n.d.). Retrieved from [Link]

  • 1-Bromo-3-chloropropane and 1,3-dibromopropane - Evaluation statement - 22 December 2022. (2022, December 22). Retrieved from [Link]

  • Intramolecular Cyclization | Encyclopedia MDPI. (2023, June 29). Retrieved from [Link]

  • Intramolecular Cyclization During Bromination of the Quinoline Alkaloid Haplophyllidine - PMC - NIH. (2022, November 15). Retrieved from [Link]

  • Intramolecular Cyclization/Halogenation of N‐Arylpropynamides. - ResearchGate. (n.d.). Retrieved from [Link]

  • Recent Advancements in the Cyclization Strategies of 1,3‐Enynes Towards the Synthesis of Heterocyclic/Carbocyclic Frameworks - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Intramolecular Cyclization Reactions of Aziridines with π‐Nucleophiles. | Semantic Scholar. (2004, June 21). Retrieved from [Link]

Sources

Technical Support Center: Purification of PROTACs Containing tert-Butyl 4-(3-bromopropyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during the purification of Proteolysis Targeting Chimeras (PROTACs) synthesized using the tert-Butyl 4-(3-bromopropyl)piperazine-1-carboxylate linker. This resource is designed to explain the causality behind experimental choices, ensuring you can develop robust and self-validating purification protocols.

Introduction: The Purification Challenge

PROTACs incorporating the this compound linker present a unique set of purification challenges. These molecules combine several features that can complicate separation: a bulky, acid-sensitive tert-butoxycarbonyl (Boc) protecting group, a basic piperazine core that can interact strongly with acidic stationary phases, and a reactive bromopropyl group. Furthermore, the large and often "greasy" nature of the complete PROTAC molecule can lead to poor solubility and chromatographic behavior.[1]

This guide will navigate these complexities, providing a logical framework for troubleshooting common issues and establishing a reliable purification workflow.

Diagram: General PROTAC Purification Workflow

PROTAC Purification Workflow General Purification & Analysis Workflow Crude Crude Reaction Mixture Flash Normal-Phase Flash Chromatography Crude->Flash Initial Cleanup RP_HPLC Reversed-Phase Preparative HPLC Flash->RP_HPLC Intermediate Purity Impurities Removal of Non-polar Impurities & Reagents Flash->Impurities Analysis Purity & Identity Analysis (LC-MS, NMR) RP_HPLC->Analysis High Purity Fractions Polar_Impurities Removal of Polar Impurities & Byproducts RP_HPLC->Polar_Impurities Final Pure PROTAC (>95%) Analysis->Final

Caption: A typical multi-step purification workflow for PROTACs.[2][3]

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems in a question-and-answer format, providing potential causes and actionable solutions grounded in chemical principles.

Issue 1: Poor Separation or Peak Tailing in Normal-Phase Flash Chromatography

Question: My PROTAC is streaking badly on the silica gel column, and I'm getting broad peaks with poor separation from impurities. What's happening?

Core Problem: The basic nitrogen atoms of the piperazine ring are interacting strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This acid-base interaction leads to non-ideal chromatographic behavior, including peak tailing and potential irreversible adsorption of the product.[4]

Diagram: Analyte-Stationary Phase Interaction

Silica Interaction Interaction of Basic PROTAC with Silica Gel cluster_silica Silica Surface cluster_protac PROTAC Molecule Silanol1 Si-OH Silanol2 Si-OH Silanol3 Si-O⁻ Piperazine Piperazine-N: Piperazine->Silanol3 Strong Ionic Interaction (Causes Tailing) E3_Ligand E3 Ligand Warhead Warhead Linker Linker

Caption: Acid-base interaction between the basic piperazine and acidic silanols.

Solutions & Scientific Rationale:

Solution CategorySpecific ActionScientific Rationale
Mobile Phase Modification Add a basic modifier, such as 0.1-1% triethylamine (TEA) or ammonium hydroxide, to your mobile phase (e.g., DCM/Methanol).The added amine "neutralizes" the acidic silanol groups by competing with your PROTAC for binding sites. This masks the interactive sites on the stationary phase, allowing your compound to elute more symmetrically.
Stationary Phase Change Use an amine-functionalized silica column (Si-NH2) or basic alumina instead of standard silica gel.These stationary phases have a basic surface character, which eliminates the strong acid-base interaction with the piperazine moiety, leading to improved peak shape and recovery.
Solvent System Optimization Increase the polarity of the eluent more rapidly or use a more polar solvent system. For PROTACs, a gradient of Methanol in Dichloromethane (DCM) is common.[4]A more polar mobile phase can better compete with the stationary phase for interaction with the polar parts of your PROTAC, helping to improve elution. However, this may compromise selectivity.

Expert Tip: Always pre-treat your column with the amine-modified mobile phase before loading your sample to ensure the stationary phase is fully equilibrated.

Issue 2: Appearance of a New, More Polar Impurity During Reversed-Phase HPLC Purification

Question: After flash chromatography, my PROTAC looks relatively clean. But during reverse-phase HPLC purification using a water/acetonitrile gradient with 0.1% Trifluoroacetic Acid (TFA), I see a new major peak eluting earlier than my product. What is this new peak?

Core Problem: The Boc protecting group is acid-labile and can be partially or fully cleaved by the TFA in the mobile phase, especially if fractions are collected and stored for extended periods or concentrated at elevated temperatures. The resulting free amine is significantly more polar, causing it to elute earlier in a reversed-phase system.

Mechanism: Boc Deprotection

Boc Deprotection Acid-Catalyzed Boc Deprotection Reactant Boc-N(R1)R2 PROTAC Product H2N⁺(R1)R2 Deprotected PROTAC (More Polar) Reactant->Product H⁺ (e.g., TFA) DCM or Mobile Phase Byproducts Isobutylene + CO2 Product->Byproducts Release

Caption: The acid-catalyzed removal of the Boc group, leading to a more polar species.

Solutions & Scientific Rationale:

Solution CategorySpecific ActionScientific Rationale
Modify HPLC Additive Replace 0.1% TFA with 0.1% Formic Acid (FA). If peak shape is still poor, consider using a buffer system like ammonium bicarbonate or ammonium acetate at a neutral or slightly basic pH.Formic acid is a weaker acid than TFA and is less likely to cause significant Boc deprotection during the chromatography run. Neutral or basic pH buffers will prevent deprotection entirely, but may require a polymeric or hybrid-silica column stable at higher pH.
Post-Purification Handling Immediately neutralize the collected fractions containing TFA with a mild base (e.g., a dilute solution of ammonium hydroxide) before solvent evaporation.This quenches the acid-catalyzed reaction, preventing further deprotection while you handle and concentrate your pure fractions.
Temperature Control Perform all solvent evaporation steps (e.g., rotary evaporation, lyophilization) at low temperatures. Avoid heating.The rate of the deprotection reaction is increased with temperature. Keeping the fractions cold minimizes the extent of this side reaction.
Issue 3: Presence of an Impurity with the Same Mass as the Starting Material (Isomerization)

Question: My LC-MS shows a persistent impurity with the exact same mass as my desired PROTAC, but it separates chromatographically. What could this be?

Core Problem: The 3-bromopropyl linker, attached to a nucleophilic piperazine nitrogen, can undergo an intramolecular SN2 reaction to form a strained, positively charged quaternary azetidinium or pyrrolidinium-like cyclized product. This is a common side reaction for N-(haloalkyl)amines.

Solutions & Scientific Rationale:

Solution CategorySpecific ActionScientific Rationale
Reaction Condition Optimization During the synthesis step, use a non-nucleophilic base (e.g., DIPEA) and avoid excessive heat or prolonged reaction times. Ensure the nucleophile for the subsequent reaction is added promptly.Minimizing the time the free bromopropyl piperazine intermediate exists under basic or heated conditions reduces the likelihood of intramolecular cyclization.
Purification Strategy This cyclized impurity is often more polar than the desired linear PROTAC. A well-optimized reversed-phase HPLC gradient should be able to separate them. Pay close attention to fraction analysis to isolate the correct isomer.The quaternary ammonium salt structure of the cyclized product significantly increases its polarity, allowing for separation from the less polar, linear parent molecule on a C18 column.
Structural Confirmation Use 2D NMR techniques (like HMBC and HSQC) to confirm the structure of the main product and the impurity. The correlation patterns for the propyl chain will be distinctly different in the linear vs. cyclized form.NMR is the definitive way to distinguish between these isomers. In the cyclized product, the propyl protons will show correlations to different piperazine carbons than in the linear starting material.

Frequently Asked Questions (FAQs)

Q1: What is the best all-around purification strategy for these types of PROTACs? A two-step purification is highly recommended.[2] First, perform a quick "plug" filtration or a rapid flash chromatography on silica gel using a DCM/Methanol gradient. This removes major non-polar impurities. Follow this with a final purification step using reversed-phase preparative HPLC with a C18 column and a Water/Acetonitrile gradient containing 0.1% Formic Acid.[4] This orthogonal approach effectively removes both non-polar and polar impurities.

Q2: My final product shows poor solubility for purification and analysis. What can I do? For preparative HPLC, dissolve the crude material in a minimal amount of DMSO or DMF, then dilute with the initial mobile phase composition.[2] For analysis (LC-MS, NMR), using solvents like DMSO-d6 or Methanol-d4 is often necessary. The incorporation of piperazine is intended to improve solubility at physiological pH, but the overall large, hydrophobic structure of the PROTAC can still lead to solubility issues in common organic solvents.[5]

Q3: How do I confirm the identity and purity of my final compound? A combination of analytical techniques is essential:

  • LC-MS: To confirm the correct mass and assess purity (>95% by UV trace is a common standard). High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.[4]

  • ¹H and ¹³C NMR: To confirm the complete chemical structure. Pay close attention to the disappearance of starting material signals and the appearance of new signals corresponding to the final PROTAC. The integration of peaks should match the expected proton count.[2]

Q4: What are the characteristic fragments I should look for in the MS/MS spectrum to confirm the structure? During mass spectrometry analysis, PROTACs often fragment at the linker. Look for fragment ions corresponding to:

  • The warhead + part of the linker.

  • The E3 ligase ligand + part of the linker.

  • Cross-ring cleavages within the piperazine moiety are also characteristic.[6]

Experimental Protocols

Protocol 1: Normal-Phase Flash Chromatography (Initial Cleanup)
  • TLC Analysis: Develop a TLC method to determine an appropriate solvent system. A good starting point is a gradient of 0-10% Methanol in Dichloromethane (DCM).

  • Column Selection & Equilibration: Choose a silica gel column appropriately sized for your crude material amount. Equilibrate the column with 100% DCM or your initial, low-polarity solvent mixture.

  • Sample Loading: Dissolve the crude PROTAC in a minimal amount of DCM. If solubility is low, create a slurry with a small amount of silica gel, evaporate the solvent, and dry-load it onto the column.

  • Elution: Begin elution with the starting mobile phase. Gradually increase the percentage of Methanol (e.g., a step gradient from 2% to 5% to 10% MeOH in DCM).

  • Fraction Collection: Monitor the elution using a UV detector (254 nm is often suitable for aromatic warheads/ligands). Collect fractions based on the observed peaks.

  • Analysis: Analyze the collected fractions by TLC or LC-MS to identify those containing the desired product. Pool the pure or semi-pure fractions and concentrate under reduced pressure.[4]

Protocol 2: Reversed-Phase Preparative HPLC (Final Purification)
  • Sample Preparation: Dissolve the partially purified product from Protocol 1 in a small volume of DMSO or DMF. Dilute this solution with the initial mobile phase (e.g., 80% Water / 20% Acetonitrile with 0.1% Formic Acid). Filter the sample through a 0.45 µm filter.[2]

  • Column and Mobile Phase: Use a C18 preparative column.

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Equilibration: Equilibrate the column with the initial mobile phase conditions for at least 5-10 column volumes.

  • Injection and Elution: Inject the prepared sample. Apply a linear gradient, for example, from 20% to 80% Acetonitrile over 30-40 minutes. Monitor the elution at an appropriate wavelength (e.g., 254 nm).[2]

  • Fraction Collection: Collect fractions corresponding to the main peak of the desired PROTAC.

  • Purity Analysis: Analyze the collected fractions using analytical LC-MS to confirm purity (>95%) and identity.

  • Solvent Removal: Combine the pure fractions. If the product is stable, remove the organic solvent via rotary evaporation at low temperature. Lyophilize (freeze-dry) to remove the water and obtain the final product as a solid.

References

  • RSC Advances. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? Royal Society of Chemistry. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information PROTACs bearing piperazine-containing linkers: which effect on their protonation state?[Link]

  • Journal of the American Society for Mass Spectrometry. (n.d.). Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. [Link]

  • National Center for Biotechnology Information. (2024). Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. [Link]

  • RSC Publishing. (2020). Current strategies for the design of PROTAC linkers: a critical review. [Link]

Sources

Technical Support Center: Enhancing PROTAC Solubility with Piperazine Linkers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide serves as a resource for researchers, scientists, and drug development professionals encountering solubility challenges with Proteolysis Targeting Chimeras (PROTACs). We will delve into the strategic use of piperazine-containing linkers as a robust solution to this prevalent issue, providing foundational knowledge, actionable troubleshooting protocols, and illustrative data.

Part 1: Foundational Knowledge: The PROTAC Solubility Challenge and the Piperazine Solution

PROTACs, with their high molecular weight and often lipophilic nature, frequently suffer from poor aqueous solubility.[1][2][3] This characteristic poses a significant hurdle to their development as oral therapeutics, impacting absorption, distribution, metabolism, and excretion (ADME) profiles.[4][5] The linker, which connects the target protein binder and the E3 ligase ligand, plays a pivotal role in determining the overall physicochemical properties of the PROTAC molecule.[4][6]

The incorporation of a piperazine moiety into the linker has emerged as a widely adopted strategy to enhance the solubility of these complex molecules.[6][7][8] Piperazine, a six-membered heterocycle with two nitrogen atoms, offers a unique combination of properties that can be leveraged to improve the drug-like characteristics of PROTACs.[9][10]

Key Physicochemical Properties of Piperazine:

  • Basicity and pKa: As a diprotic base, piperazine can be protonated under physiological conditions, which significantly enhances aqueous solubility.[7][9][] The extent of protonation, and therefore the solubility enhancement, can be finely tuned by the chemical groups adjacent to the piperazine ring.[4][6][7]

  • Polarity: The two nitrogen atoms in the piperazine ring increase the polarity of the molecule, contributing to improved water solubility.[9][12][13]

  • Structural Rigidity: The piperazine ring imparts a degree of rigidity to the linker, which can be advantageous for optimizing the ternary complex formation between the target protein and the E3 ligase.[4][6][14]

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is my PROTAC with a piperazine linker still showing poor solubility?

A1: While piperazine is an excellent starting point for improving solubility, its effectiveness is highly dependent on the surrounding chemical environment. The pKa of the piperazine nitrogens, and thus their ability to be protonated at physiological pH, can be significantly influenced by neighboring electron-withdrawing groups, such as amides, which can decrease basicity and limit the desired solubility enhancement.[6][7][] It is crucial to consider the entire linker composition and its impact on the electronic properties of the piperazine ring.

Q2: How does the protonation state of the piperazine linker affect my PROTAC's properties?

A2: The protonation state of the piperazine linker is a critical determinant of your PROTAC's solubility and cell permeability. A protonated (charged) piperazine will increase aqueous solubility but may hinder passive diffusion across the cell membrane. Conversely, a neutral piperazine will be more lipophilic and may exhibit better cell permeability but lower aqueous solubility. The optimal balance is key for oral bioavailability.[][15][16]

Q3: Can I use a piperazine linker for a PROTAC targeting a central nervous system (CNS) protein?

A3: It is possible, but careful design is required. While the increased polarity from a piperazine linker can be beneficial for solubility, it may also limit blood-brain barrier penetration. Strategies to modulate the pKa of the piperazine or to design PROTACs that can adopt a less polar conformation in a nonpolar environment may be necessary to achieve CNS exposure.[9][15]

Q4: Are there alternatives to piperazine for improving PROTAC solubility?

A4: Yes, other strategies to improve PROTAC solubility include the incorporation of other polar groups such as polyethylene glycol (PEG) chains, or the use of formulation approaches like amorphous solid dispersions (ASDs) and lipid-based formulations.[17][18][19][20] However, piperazine offers the unique advantage of providing a titratable basic center, allowing for a more nuanced control over the physicochemical properties of the PROTAC.[4][]

Part 3: Troubleshooting Guide & Experimental Protocols

This section provides a problem-oriented guide to address common solubility-related issues encountered during PROTAC development, along with detailed experimental protocols.

Problem 1: Low Aqueous Solubility of a Newly Synthesized PROTAC

If your PROTAC exhibits poor solubility in aqueous buffers, consider the following troubleshooting steps and experimental protocols.

Caption: Workflow for addressing poor PROTAC solubility.

This assay provides a rapid assessment of your PROTAC's solubility under non-equilibrium conditions, mimicking the initial dissolution in the gastrointestinal tract.

Materials:

  • PROTAC stock solution in DMSO (e.g., 10 mM)

  • Phosphate buffered saline (PBS), pH 7.4

  • 96-well microplate (UV-transparent)

  • Plate reader with UV-Vis capabilities

Procedure:

  • Prepare a serial dilution of your PROTAC in DMSO in a 96-well plate.

  • In a separate 96-well plate, add PBS to each well.

  • Transfer a small volume (e.g., 1-2 µL) of the PROTAC DMSO solutions to the corresponding wells of the PBS plate.

  • Shake the plate for 1-2 hours at room temperature.

  • Measure the absorbance of each well at a wavelength where the PROTAC absorbs.

  • The highest concentration that does not show evidence of precipitation (e.g., a sharp increase in absorbance due to light scattering) is the kinetic solubility.

Causality: This method is quick and uses minimal compound, making it ideal for early-stage screening. The non-equilibrium nature provides an indication of the potential for supersaturation, which can be beneficial for oral absorption.[21]

Problem 2: Poor Cell Permeability Despite Adequate Solubility

Even with improved aqueous solubility, your PROTAC may struggle to cross the cell membrane. This can be due to the high polarity of the protonated piperazine linker.

Caption: Workflow for improving PROTAC cell permeability.

This assay uses a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.[22][23]

Materials:

  • Caco-2 cells

  • Transwell inserts

  • Cell culture medium

  • PROTAC solution in a transport buffer (e.g., Hanks' Balanced Salt Solution)

  • LC-MS/MS for quantification

Procedure:

  • Seed Caco-2 cells on Transwell inserts and culture until a confluent monolayer is formed (typically 21 days).

  • Wash the cell monolayer with transport buffer.

  • Add the PROTAC solution to the apical (donor) side.

  • At various time points, collect samples from the basolateral (receiver) side.

  • Quantify the amount of PROTAC in the receiver compartment using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp).

Causality: The Caco-2 assay provides a more biologically relevant measure of permeability than simple physicochemical calculations. It can also help identify if the PROTAC is a substrate for efflux transporters, which can be a major obstacle to oral absorption.[22][24]

Part 4: Data & Visualizations

Table 1: Impact of Piperazine Linker on PROTAC Physicochemical Properties
PROTACLinker TypecLogPTPSA (Ų)Aqueous Solubility (µM)Caco-2 Papp (10⁻⁶ cm/s)Reference
Compound 1 PEG-based4.215050.5Fictional Example
Compound 2 Piperazine-based3.8135501.2Fictional Example
ARD-69 Piperidine/Piperazine-likeN/AN/AN/AN/A[14]
MZ1 Piperazine-containingN/AN/AN/AN/A[14]

This table includes fictional examples to illustrate the potential impact of a piperazine linker and references to real PROTACs where such linkers have been successfully employed.

Diagram: The "Chameleon" Effect of Smart Linkers

Caption: Conformational flexibility of PROTACs with "smart" linkers.

This "chameleon" effect, where a PROTAC can adopt different conformations in polar and nonpolar environments, is a key strategy for balancing solubility and permeability.[15]

Part 5: References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Piperazine Derivatives in Modern Drug Discovery. Retrieved from [Link]

  • Abeje, Y. E., et al. (2025). Impact of Linker Composition on VHL PROTAC Cell Permeability. Journal of Medicinal Chemistry, 68(1), 638-657. [Link]

  • Abeje, Y. E., et al. (2025). Impact of Linker Composition on VHL PROTAC Cell Permeability. ACS Publications. [Link]

  • Scafuri, B., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances, 12, 21968-21977. [Link]

  • Pro-Active. (n.d.). Piperazine and Triazole Linkers: The Future of Functional PROTAC Chemistry. Retrieved from [Link]

  • Scafuri, B., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? Europe PMC. [Link]

  • Pharmacy Times. (2025). Unlocking PROTACs' Potential: Overcoming Development Challenges. Retrieved from [Link]

  • Scafuri, B., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Advances. [Link]

  • Zhang, X., et al. (2023). Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs. Pharmaceutics, 15(1), 195. [Link]

  • Sun, X., et al. (2019). PROTAC Technology: Opportunities and Challenges. ACS Medicinal Chemistry Letters, 10(12), 1684–1686. [Link]

  • Abeje, Y. E., et al. (2025). Impact of Linker Composition on VHL PROTAC Cell Permeability. ResearchGate. [Link]

  • Oxford Global. (2022). Getting PROTACs into the Clinic: The Challenges. Retrieved from [Link]

  • Aragen Life Sciences. (n.d.). Targeted Protein Degradation: Challenges & Opportunities. Retrieved from [Link]

  • Igo, D., et al. (2023). Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement. Molecular Pharmaceutics, 20(10), 5032-5044. [Link]

  • Kumar, A., et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

  • Chaitanya, M. V. N. L., et al. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design, 103(6), e14537. [Link]

  • Chaitanya, M. V. N. L., et al. (2024). The medicinal chemistry of piperazines: A review. PubMed. [Link]

  • Scafuri, B., et al. (2024). Between Theory and Practice: Computational/Experimental Integrated Approaches to Understand the Solubility and Lipophilicity of PROTACs. Journal of Medicinal Chemistry. [Link]

  • Biocompare. (2022). PROTACs: A Practical Guide. Retrieved from [Link]

  • Zhang, X., et al. (2025). Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs. ResearchGate. [Link]

  • Dong, J., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry, 12(10), 947-962. [Link]

  • Drug Discovery and Development. (2022). 7 strategies to improve PROTACs' oral bioavailability. Retrieved from [Link]

  • Abeje, Y. E., et al. (2025). Impact of Linker Composition on VHL PROTAC Cell Permeability. ACS Publications. [Link]

  • Abeje, Y. E., et al. (2025). Impact of Linker Composition on VHL PROTAC Cell Permeability. PubMed. [Link]

  • Dong, J., et al. (2020). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Taylor & Francis Online. [Link]

  • Montanari, D., et al. (2022). Designing Soluble PROTACs: Strategies and Preliminary Guidelines. Journal of Medicinal Chemistry, 65(9), 6473–6486. [Link]

  • Scott, J. S., et al. (2026). Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. Journal of the American Chemical Society. [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • Montanari, D., et al. (2022). Experimental solubility versus TPSA for the PROTAC data set. ResearchGate. [Link]

  • Tran, N. L., et al. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. eScholarship. [Link]

  • Li, D., et al. (2025). Proteolysis‐Targeting Chimera (PROTAC): Current Applications and Future Directions. Medicinal Research Reviews. [Link]

  • Lu, Y., et al. (2021). Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. Molecules, 26(23), 7201. [Link]

  • Samarasinghe, K. T. G., & Crews, C. M. (2022). Overcoming Cancer Drug Resistance Utilizing PROTAC Technology. Frontiers in Pharmacology, 13, 879420. [Link]

  • Tran, N. L., et al. (2022). Targeted Protein Degradation: Design Considerations for PROTAC Development. eScholarship. [Link]

  • Biopharma Group. (n.d.). Drug Discovery Workflow for PROTAC with a Focus on Eliminating Bottlenecks in Evaporation. Retrieved from [Link]

  • An, S., & Fu, L. (2020). Novel approaches for the rational design of PROTAC linkers. Exploration of Targeted Anti-tumor Therapy, 1(4), 269–286. [Link]

  • Wang, Y., et al. (2023). Prodrug Strategy for PROTACs: High Efficiency and Low Toxicity. ACS Omega, 8(32), 28791–28803. [Link]

Sources

Technical Support Center: Stability and Handling of tert-Butyl 4-(3-bromopropyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for tert-Butyl 4-(3-bromopropyl)piperazine-1-carboxylate (CAS 655225-02-8). This document is designed for researchers, chemists, and drug development professionals who utilize this versatile bifunctional linker in their synthetic workflows. As a key building block, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs), its stability is paramount to achieving high-yield, reproducible results.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions concerning the stability and handling of this reagent.

Troubleshooting Guide: Addressing Common Experimental Issues

This section addresses specific problems that may arise during the use of the linker, focusing on the underlying chemical principles to empower you to diagnose and solve these challenges effectively.

Q1: My reaction yield is unexpectedly low, and I'm observing significant byproduct formation. What is the likely cause?

A1: Low yields and the presence of impurities when using this linker typically stem from two primary degradation pathways: intramolecular cyclization and premature cleavage of the Boc protecting group. These side reactions are highly dependent on the reaction conditions.

  • Pathway 1: Intramolecular Cyclization The linker contains both a nucleophilic secondary amine (within the piperazine ring) and an electrophilic primary alkyl bromide. Under basic conditions or at elevated temperatures, the piperazine nitrogen can attack the bromopropyl chain, resulting in the formation of a bicyclic quaternary ammonium salt. This byproduct has the same molecular weight as the starting material, which can complicate analysis by mass spectrometry alone.

    • Causality: This SN2 reaction is entropically favored due to the formation of a stable five-membered ring fused to the piperazine core. The rate of this cyclization is accelerated by heat and the presence of a base, which ensures the piperazine nitrogen remains in its more nucleophilic free base form.

Caption: Intramolecular cyclization degradation pathway.

  • Pathway 2: Premature Boc Deprotection The tert-butoxycarbonyl (Boc) group is a robust protecting group but is inherently designed to be labile under acidic conditions.[3][4] Exposure of the linker to even moderate or incidental acidic conditions (e.g., acidic reagents, acidic starting materials, or silica gel chromatography) can lead to its cleavage. This unmasks the second piperazine nitrogen, creating a diamine that can lead to undesired side reactions, such as double alkylation of your substrate or polymerization.

    • Causality: The mechanism involves protonation of the Boc carbonyl oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to release the free amine.[5]

Caption: Acid-catalyzed cleavage of the Boc protecting group.

Q2: I'm seeing a new, more polar spot by TLC or an unexpected peak in my LC-MS. How can I identify the impurity?

A2: The identity of the impurity can often be deduced from its analytical characteristics.

  • Intramolecular Cyclization Product: As a quaternary ammonium salt, this byproduct is significantly more polar than the starting material. It will exhibit a much lower Rf value on a normal-phase TLC plate and an earlier elution time in reverse-phase HPLC/LC-MS. Critically, its mass-to-charge ratio (m/z) will be identical to the parent molecule.

  • Boc-Deprotected Product: This byproduct will also be more polar than the starting material. Its identity can be confirmed by LC-MS, where it will show a mass that is 100.12 g/mol less than the parent compound, corresponding to the loss of the C5H9O2 group.

Protocol 1: Quality Control Check for Linker Integrity

This protocol allows you to quickly assess the stability of your linker under proposed reaction conditions before committing a large quantity of valuable materials.

  • Preparation: Prepare a stock solution of the linker (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or DMF.

  • Test Condition: In a small vial, mix a small aliquot of the linker stock solution with your proposed base and solvent at the intended reaction temperature.

  • Time-Point Analysis: Inject an aliquot of the mixture into an LC-MS at T=0.

  • Monitoring: Continue to incubate the reaction mixture under the test conditions, injecting samples at regular intervals (e.g., 1h, 4h, 24h).

  • Analysis: Monitor for the appearance of new peaks. Check the mass of any new peaks to identify them as either the cyclized (same mass) or deprotected (mass - 100.12) byproduct. This provides empirical data on the linker's stability in your specific system.

Q3: My linker has degraded during storage. What are the correct storage and handling procedures?

A3: This linker is sensitive to temperature and moisture. Improper storage is a common cause of degradation, primarily through slow intramolecular cyclization.

Table 1: Recommended Storage and Handling Conditions

ParameterRecommendationRationale
Temperature Store in a freezer, at or below -20°C.[6][7]Reduces the kinetic rate of potential degradation reactions, including intramolecular cyclization.
Atmosphere Store under an inert atmosphere (Argon or Nitrogen).Minimizes exposure to atmospheric moisture, which can facilitate hydrolysis or other side reactions.
Container Use a tightly sealed vial with a secure cap.[8]Prevents moisture ingress and contamination.
Handling Allow the container to warm to room temperature before opening.Prevents condensation of atmospheric moisture onto the cold solid, which can introduce water and accelerate degradation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal conditions for a nucleophilic substitution reaction with this linker?

A1: To maximize the yield of your desired product while minimizing degradation, careful selection of reaction parameters is crucial.

Table 2: Reaction Condition Compatibility and Recommendations

ParameterRecommendedTo AvoidRationale
Base Mild, non-nucleophilic inorganic bases (e.g., K₂CO₃, Cs₂CO₃).Strong organic bases (e.g., DBU, NaH), strong nucleophilic bases (e.g., NaOH, KOH).Mild bases are sufficient to deprotonate most nucleophiles (phenols, amines) without promoting elimination or linker cyclization. Strong bases can accelerate degradation.[9]
Solvent Polar aprotic solvents (e.g., DMF, Acetonitrile, DMSO).Protic solvents (e.g., Methanol, Ethanol) if the nucleophile is weak.Aprotic solvents effectively solvate the reactants without interfering with the SN2 reaction.
Temperature Room temperature to gentle heating (40-60°C).High temperatures (>80°C) for prolonged periods.Reactions should be run at the lowest temperature that provides a reasonable reaction rate to suppress the intramolecular cyclization side reaction.
Additives Phase-transfer catalysts (e.g., TBAB) or iodide salts (e.g., NaI, KI).Strong Lewis or Brønsted acids.Iodide can be used in catalytic amounts to convert the alkyl bromide to the more reactive alkyl iodide in situ, often accelerating the reaction at lower temperatures.
Q2: How can I safely remove the Boc group after my coupling reaction?

A2: The standard and most reliable method for Boc group removal is treatment with a strong acid in an anhydrous organic solvent.[3]

Protocol 2: Standard Boc Deprotection

  • Dissolution: Dissolve the Boc-protected compound in an anhydrous solvent such as Dichloromethane (DCM).

  • Acid Addition: Add Trifluoroacetic acid (TFA) to the solution. A typical concentration is 20-50% TFA in DCM (v/v).

  • Reaction: Stir the mixture at room temperature. The reaction is usually complete within 1-2 hours.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is fully consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. The resulting product is typically the TFA salt of the deprotected amine. It can be used as is or neutralized with a mild base (e.g., saturated NaHCO₃ solution) during an aqueous work-up to obtain the free amine.

G start Start: Linker + Substrate coupling Step 1: Nucleophilic Coupling (e.g., with K₂CO₃ in DMF) start->coupling purify1 Step 2: Purification 1 (Chromatography/Recrystallization) coupling->purify1 deprotection Step 3: Boc Deprotection (TFA in DCM) purify1->deprotection purify2 Step 4: Purification 2 / Salt Formation (Aqueous work-up or precipitation) deprotection->purify2 final Final Product purify2->final

Caption: General synthetic workflow using the linker.

References

  • This compound Oxalate CAS 2102410-31-9. Autech Industry Co.,Limited. Available from: [Link]

  • MSDS of this compound oxalate. Capot Chemical. Available from: [Link]

  • SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. International Journal of Pharmacy and Pharmaceutical Sciences. Available from: [Link]

  • Intramolecular cyclization of 1-(3-bromopropyl)uracils. Semantic Scholar. Available from: [Link]

  • This compound. PubChem. Available from: [Link]

  • Piperazine and Triazole Linkers: The Future of Functional PROTAC Chemistry. PROTACs-on-PROTACs. Available from: [Link]

  • This compound. GSRS. Available from: [Link]

  • Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility. National Institutes of Health. Available from: [Link]

Sources

Technical Support Center: Optimizing PROTAC Activity by Modulating Linker Length with tert-Butyl 4-(3-bromopropyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced PROTAC development. This guide is designed for researchers, medicinal chemists, and drug development professionals who are actively engaged in the synthesis and evaluation of Proteolysis Targeting Chimeras (PROTACs). We will delve into the critical role of the linker component, specifically focusing on how to leverage building blocks like tert-butyl 4-(3-bromopropyl)piperazine-1-carboxylate to systematically vary linker length and, consequently, optimize PROTAC activity.

This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that you might encounter during your experimental workflows. Our goal is to provide not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions in your research.

Part 1: Frequently Asked Questions (FAQs) - The "Why" and "How"

This section addresses common conceptual and practical questions about using this compound as a linker precursor in PROTAC design.

Q1: What is the fundamental role of the linker in a PROTAC, and why is its length so critical?

A1: The linker is arguably the most crucial and nuanced component of a PROTAC. It is not merely a passive spacer connecting the target protein (POI) ligand and the E3 ligase ligand. Instead, it plays an active and decisive role in the PROTAC's mechanism of action.

The primary function of the linker is to tether the two ends of the PROTAC, enabling the formation of a productive ternary complex between the POI and the E3 ligase. The length and chemical nature of the linker dictate the distance and relative orientation between the two proteins within this complex. This geometry is paramount for the subsequent ubiquitination of the POI by the E3 ligase, which marks the POI for degradation by the proteasome.

The criticality of linker length stems from its influence on:

  • Ternary Complex Formation and Stability: An optimal linker length facilitates favorable protein-protein interactions within the ternary complex, leading to enhanced stability and cooperative binding. A linker that is too short may cause steric hindrance, preventing the complex from forming. Conversely, a linker that is too long might be too flexible, leading to an entropically unfavorable state and a less stable complex.

  • Ubiquitination Efficiency: The linker positions the POI in such a way that its surface-exposed lysine residues are accessible to the E2 ubiquitin-conjugating enzyme associated with the E3 ligase. The precise geometry dictated by the linker is therefore directly correlated with the rate and efficiency of ubiquitin transfer.

  • Physicochemical Properties: The linker contributes significantly to the overall properties of the PROTAC molecule, including its solubility, cell permeability, and metabolic stability.

Q2: I have this compound. How can I use it to create a series of PROTACs with varying linker lengths?

A2: this compound is an excellent starting material for systematically elongating a linker. The "3-bromopropyl" group provides a reactive electrophilic handle that can be readily coupled with a nucleophilic group (e.g., an amine or a phenol) on either your POI ligand or your E3 ligase ligand. The piperazine ring provides a rigid, well-defined structural unit, and the Boc-protected amine offers a handle for further extension.

Here is a generalized workflow to create a homologous series of linkers:

Workflow for Linker Elongation

G cluster_0 Step 1: Initial Coupling cluster_1 Step 2: Deprotection cluster_2 Step 3: Elongation & Final Coupling A POI-Nucleophile (e.g., POI-NH2) C Initial PROTAC Precursor (POI-Linker-Boc) A->C SN2 Reaction B tert-Butyl 4-(3-bromopropyl) piperazine-1-carboxylate B->C D Initial PROTAC Precursor (POI-Linker-Boc) E Deprotected Precursor (POI-Linker-NH) D->E TFA or HCl F Deprotected Precursor (POI-Linker-NH) H Elongated Precursor F->H Amide Coupling G Linker Extender (e.g., Br-(CH2)n-COOH) G->H J Final PROTAC H->J Amide Coupling I E3 Ligase Ligand I->J G Start Problem: No Degradation Despite Binary Binding Q1 Is the ternary complex forming? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Ternary complex not stable Q2 Is the PROTAC cell permeable? A1_Yes->Q2 Sol_Linker Synthesize PROTACs with different linker lengths/ compositions. A1_No->Sol_Linker Sol_Permeability Assess cell permeability (e.g., using LC-MS/MS on cell lysates). Sol_Ubiquitination Perform in-vitro ubiquitination assay. Sol_Ubiquitination->Sol_Linker Sol_E3_Ligase Confirm E3 ligase expression in your cell line. Q2->Sol_Permeability No Q3 Is the target being ubiquitinated? Q2->Q3 Yes Q3->Sol_Ubiquitination No, geometry is likely wrong Q4 Is the correct E3 ligase expressed and active in the cell model? Q3->Q4 Yes Q4->Sol_E3_Ligase No/Low

Caption: A step-by-step guide to troubleshooting a lack of PROTAC-mediated degradation.

Detailed Steps & Rationale:

  • Assess Ternary Complex Formation: The lack of degradation is often due to an inability to form a stable and productive ternary complex. The linker length you have chosen may be suboptimal.

    • Action: Synthesize a new set of PROTACs using your this compound precursor to create linkers that are shorter and longer than your initial design. A change of just a few atoms can have a dramatic effect.

  • Check for Ubiquitination: If a ternary complex forms, the geometry might be incorrect for ubiquitination.

    • Action: If possible, perform an in vitro ubiquitination assay using purified POI, E1, E2, E3, ubiquitin, and your PROTAC. This will confirm if the complex is geometrically competent for ubiquitin transfer. If not, a different linker is required.

  • Verify E3 Ligase Expression: Your chosen cell line may not express sufficient levels of the E3 ligase you are trying to hijack (e.g., Cereblon or VHL).

    • Action: Perform a Western Blot on your cell lysate to confirm the expression of the E3 ligase.

  • Evaluate Cell Permeability: The PROTAC may be active in biochemical assays but unable to cross the cell membrane to reach its intracellular targets.

    • Action: Treat cells with your PROTAC, then lyse the cells and use LC-MS/MS to quantify the intracellular concentration of the compound.

Scenario 2: My degradation data shows a significant "Hook Effect".

As discussed in the FAQ, a prominent Hook Effect can limit the therapeutic window of a PROTAC.

Strategies to Mitigate the Hook Effect:

StrategyRationaleExperimental Action
Modify Linker Composition A more rigid linker can reduce the entropic penalty of ternary complex formation, potentially favoring it over binary complex formation.Replace flexible alkyl chains with more rigid structures like piperazine (from your starting material) or cycloalkanes.
Tune Binary Affinities Systematically decrease the affinity for either the POI or the E3 ligase. This may seem counterintuitive, but it can re-balance the equilibrium to favor the ternary complex.Synthesize analogs of your POI or E3 ligands with slightly lower binding affinities.
Change E3 Ligase Ligand Different E3 ligases and their corresponding ligands have different intrinsic cooperativities and ternary complex geometries.If you are using a Cereblon-based PROTAC, consider synthesizing a VHL-based version, or vice-versa.

Part 3: Experimental Protocols

Here are condensed, essential protocols for evaluating your PROTACs.

Protocol 1: Western Blot for Protein Degradation
  • Cell Seeding: Plate your cells of interest in a 12-well or 24-well plate and allow them to adhere overnight.

  • PROTAC Treatment: Prepare serial dilutions of your PROTACs (and a vehicle control, e.g., DMSO) in cell culture media. Treat the cells for a defined period (e.g., 4, 8, 16, or 24 hours).

  • Cell Lysis: Aspirate the media, wash the cells with ice-cold PBS, and then add lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Normalize the protein amounts for each sample, add Laemmli buffer, boil, and load onto a polyacrylamide gel.

  • Immunoblotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane. Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) and then incubate with a primary antibody against your POI. Also, probe for a loading control (e.g., GAPDH, β-actin).

  • Detection: Wash the membrane, incubate with a species-appropriate HRP-conjugated secondary antibody, and visualize using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the POI signal to the loading control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

Protocol 2: Synthesis of a PROTAC with a Piperazine-Containing Linker

This is a representative protocol for coupling this compound to a POI ligand containing a phenolic hydroxyl group, followed by extension and coupling to a VHL ligand.

Synthetic Scheme Overview

G A POI-OH C POI-O-(CH2)3-Piperazine-Boc A->C 1. K2CO3, DMF B Br-(CH2)3-Piperazine-Boc B->C D POI-O-(CH2)3-Piperazine-H C->D 2. TFA, DCM F POI-O-(CH2)3-Piperazine-CO-LinkerExt-VHL D->F 3. HATU, DIPEA, DMF E HOOC-LinkerExt-VHL E->F

Caption: A representative synthetic route for a piperazine-containing PROTAC.

  • Step 1 (Alkylation): To a solution of your POI ligand containing a phenol (1.0 eq) in DMF, add potassium carbonate (K₂CO₃, 3.0 eq) and this compound (1.2 eq). Stir the reaction at 60 °C overnight. Monitor by LC-MS. Upon completion, extract the product and purify by column chromatography.

  • Step 2 (Boc Deprotection): Dissolve the product from Step 1 in dichloromethane (DCM). Add trifluoroacetic acid (TFA, 10-20 eq) and stir at room temperature for 1-2 hours. Monitor by LC-MS. Evaporate the solvent to yield the deprotected amine salt.

  • Step 3 (Amide Coupling): To a solution of your E3 ligase ligand containing a carboxylic acid (e.g., a VHL ligand, 1.0 eq) in DMF, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 minutes. Add the deprotected amine from Step 2 (1.1 eq) and stir at room temperature overnight. Monitor by LC-MS. Purify the final PROTAC by preparative HPLC.

References

  • Toure, M. & Crews, C. M. Small-Molecule PROTACS: New Approaches to Protein Degradation. Angewandte Chemie International Edition55 , 1966-1973 (2016). [Link]

  • Gadd, M. S. et al. Structural basis of PROTAC cooperative recognition for selective protein degradation. Nature Chemical Biology13 , 514-521 (2017). [Link]

  • Zorba, A. et al. Delineating the role of cooperativity in the design of potent PROTACs for BTK. Proceedings of the National Academy of Sciences115 , E7285-E7292 (2018). [Link]

  • Crews, C. M. The influence of linker length and composition on PROTAC activity. Nature Reviews Drug Discovery19 , 737-738 (2020). [Link]

  • Pike, A. et al. The "Hook Effect" in PROTAC-mediated protein degradation. ChemMedChem14 , 1387-1391 (2019). [Link]

Technical Support Center: Coupling Reactions with tert-Butyl 4-(3-bromopropyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for challenges related to the use of tert-Butyl 4-(3-bromopropyl)piperazine-1-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate and overcome the common hurdles associated with coupling this sterically demanding reagent. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure your success.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the reactivity and handling of this compound.

Q1: What are the primary challenges when using this reagent in coupling reactions?

A1: The principal challenge is steric hindrance . The molecule has two key features that impede reactivity:

  • The tert-Butyl (Boc) Group: This bulky protecting group on one of the piperazine nitrogens creates significant steric congestion, which can hinder the approach of nucleophiles to the electrophilic carbon of the bromopropyl chain.

  • The Piperazine Ring: The piperazine ring itself, particularly when in a chair conformation, can further obstruct the reaction site. The free nitrogen on the piperazine is basic and can interact with reagents, although its nucleophilicity is significantly dampened by the Boc group on the adjacent nitrogen.[1]

These steric factors can lead to slow reaction rates, incomplete conversions, or the need for harsh reaction conditions that may cause side reactions.

Q2: What is the purpose of the Boc protecting group and how does it influence the reaction?

A2: The tert-butyloxycarbonyl (Boc) group is an essential feature that allows for selective functionalization of the piperazine scaffold.[1] It deactivates the nitrogen to which it is attached, making it significantly less nucleophilic.[1] This ensures that in a preceding step, alkylation occurs selectively on the other, unprotected nitrogen to create the 3-bromopropyl arm. In your subsequent coupling reaction, the Boc group prevents the piperazine nitrogen from acting as an internal nucleophile and participating in unwanted side reactions, such as intermolecular dimerization or polymerization. However, it is also the main source of the steric hindrance you must overcome. The Boc group is stable under basic and mild reductive/oxidative conditions but is easily removed with strong acid (e.g., TFA) post-coupling.[1]

Q3: What type of reaction mechanism is typically involved in coupling the 3-bromopropyl group?

A3: The reaction at the 3-bromopropyl chain is a classic nucleophilic substitution (SN2) reaction . In this mechanism, a nucleophile attacks the carbon atom attached to the bromine, and the bromide ion acts as a leaving group. For an SN2 reaction to be efficient, the nucleophile must have unhindered access to the electrophilic carbon. The steric bulk from the rest of the molecule makes this a challenging SN2 reaction, often requiring carefully optimized conditions to proceed at a reasonable rate.

Q4: How does the choice of base and solvent impact a typical coupling reaction with this reagent?

A4: The base and solvent are critical parameters that must be chosen to favor the desired SN2 pathway over competing side reactions, primarily the E2 elimination of HBr to form a propene-piperazine derivative.

  • Base: A strong, non-nucleophilic base is often required to deprotonate the incoming nucleophile (e.g., a phenol, thiol, or secondary amine) to increase its reactivity. However, an overly strong or bulky base can promote the E2 elimination side reaction. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or organic bases like diisopropylethylamine (DIPEA).[2][3] The choice depends on the pKa of the nucleophile.

  • Solvent: A polar aprotic solvent is generally preferred for SN2 reactions as it can solvate the cation of the base without hydrogen bonding to and deactivating the nucleophile.[2] Acetonitrile (ACN), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are excellent choices that can also help dissolve the reagents and increase reaction rates.[4]

Troubleshooting Guide: Overcoming Common Experimental Failures

This guide provides a systematic approach to diagnosing and solving specific issues encountered during your experiments.

Problem 1: Low or No Product Yield

Your reaction has stalled or shows minimal conversion of the starting material after a standard reaction time.

Visualizing the Problem: Steric Hindrance

The diagram below illustrates how the bulky Boc group can shield the electrophilic site on the bromopropyl chain from the incoming nucleophile.

cluster_reagent This compound Boc Bulky Boc Group Piperazine Piperazine Core Boc->Piperazine Steric Shielding PropylBr --CH2-CH2-CH2-Br (Electrophilic Site) Piperazine->PropylBr Nucleophile Incoming Nucleophile Nucleophile->PropylBr Hindered Attack Path

Caption: Steric shielding of the electrophilic site by the Boc group.

Possible Cause Suggested Solution & Scientific Rationale
1. Insufficient Reaction Energy Increase the reaction temperature. SN2 reactions involving sterically hindered substrates often require higher thermal energy to overcome the activation barrier. Start by increasing the temperature in 10-20 °C increments (e.g., from room temperature to 50 °C, then 70 °C). Monitor the reaction by TLC or LC-MS to check for product formation and potential degradation.[2]
2. Poor Nucleophile Reactivity Select a stronger, less-hindered base or a more activating solvent. The nucleophile may not be sufficiently deprotonated or active. If using a weak base like K₂CO₃, consider switching to Cs₂CO₃, which is more soluble and provides a more "naked" and reactive anion.[3] Changing the solvent from ACN to DMF or DMSO can also accelerate the reaction by better solvating the counter-ion and increasing the nucleophile's effective concentration and reactivity.[4]
3. Inadequate Leaving Group Convert the bromide to an iodide. Bromide is a good leaving group, but iodide is even better. You can perform an in situ Finkelstein reaction by adding a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) to the reaction mixture. The iodide will displace the bromide, creating a more reactive alkyl iodide intermediate that is then consumed by your nucleophile.
4. Reagent Solubility Issues Use a co-solvent or a different solvent system. If your nucleophile or base is not fully dissolved, the reaction will be slow and inefficient. Ensure all components are soluble at the reaction temperature. If necessary, use a co-solvent system or switch to a solvent with better solubilizing properties like DMF or NMP.[5]

Protocol 1: General Procedure for Enhanced Coupling

This protocol incorporates optimizations for a challenging nucleophile (e.g., a secondary amine or a hindered phenol).

  • To a dried flask under an inert atmosphere (N₂ or Argon), add the nucleophile (1.0 equiv), this compound (1.2 equiv), Cesium Carbonate (Cs₂CO₃, 2.0 equiv), and Potassium Iodide (KI, 0.1 equiv).

  • Add anhydrous DMF as the solvent to achieve a concentration of approximately 0.1 M.

  • Stir the mixture at 60-80 °C.

  • Monitor the reaction progress every 4-6 hours using LC-MS or TLC.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography.

Problem 2: Significant Formation of Side Products

Your reaction yields the desired product, but is contaminated with one or more significant impurities.

Troubleshooting Workflow: Diagnosing Side Products

This workflow will guide you through identifying and mitigating common side reactions.

start Side Product Detected? mass_check Check Mass Spec: Impurity mass = Starting Material - HBr? start->mass_check Yes elimination Likely E2 Elimination Product mass_check->elimination Yes mass_check2 Check Mass Spec: Impurity mass = 2x Nucleophile + Piperazine fragment? mass_check->mass_check2 No solution_elim Solution: 1. Use a less bulky, weaker base (e.g., K2CO3). 2. Lower reaction temperature. elimination->solution_elim dialkylation Possible Di-alkylation (if nucleophile has >1 reactive site) mass_check2->dialkylation Yes other Other Impurity mass_check2->other No solution_dialkyl Solution: 1. Use a large excess of the nucleophile. 2. Add alkylating agent slowly. dialkylation->solution_dialkyl solution_other Characterize impurity fully. Consider degradation pathway or reaction with solvent (e.g., DMF hydrolysis). other->solution_other

Caption: A workflow for troubleshooting common side products.

Observed Side Product Cause & Mitigation Strategy
Elimination Product (Mass = Starting Material - HBr)Cause: The base is acting as a base on the propyl chain rather than on the nucleophile, leading to E2 elimination. This is favored by strong, bulky bases and high temperatures. Mitigation: 1. Lower the Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at the lowest effective temperature will favor the SN2 pathway. 2. Change the Base: Switch to a weaker or less sterically hindered base. For example, if you are using NaOtBu, switch to K₂CO₃ or DIPEA.[2]
Di-substituted Product (If nucleophile is piperazine or similar)Cause: If your nucleophile is a piperazine or another molecule with two reactive sites, the product of the first alkylation can react again with another molecule of the bromopropyl starting material.[2] Mitigation: 1. Use a Large Excess of the Nucleophile: A 5- to 10-fold excess of the nucleophile will statistically favor the reaction of the alkylating agent with an unreacted nucleophile molecule. 2. Slow Addition: Add the this compound solution slowly via a syringe pump to the heated solution of the nucleophile and base. This keeps the concentration of the alkylating agent low, minimizing the chance of a second alkylation.[2]
Boc-Deprotected Product Cause: The reaction conditions are too harsh or contain an acidic component that is cleaving the Boc group. This is rare under standard basic coupling conditions but can occur if there is an acidic impurity. Mitigation: 1. Ensure Anhydrous and High-Purity Reagents: Use freshly dried solvents and high-purity bases. 2. Re-evaluate Additives: Ensure no acidic additives are being used. If deprotection is unavoidable, consider performing the coupling with a different protecting group or deprotecting first and then performing a reductive amination if the nucleophile is an aldehyde/ketone.

Alternative Coupling Strategies for Highly Hindered Systems

If optimizing the SN2 reaction fails, more advanced methods may be necessary, particularly if your nucleophile is an amine.

Q5: Are there alternatives to the SN2 reaction for forming a C-N bond with this reagent?

A5: Yes. While the 3-bromopropyl group is an alkyl halide, not an aryl halide, the principles from modern cross-coupling can be adapted, or a different synthetic route can be chosen.

  • Buchwald-Hartwig Amination: This powerful palladium-catalyzed reaction is the gold standard for coupling amines, especially hindered ones.[6][7] While typically used for aryl halides, related systems can be developed for alkyl halides. Success is highly dependent on the choice of a bulky, electron-rich phosphine ligand that facilitates the key catalytic steps.[7][8] This approach would be considered an advanced and specialized solution.

  • Reductive Amination: A more practical alternative is to modify the piperazine reagent. The 3-bromopropyl group can be converted to an aldehyde (e.g., via oxidation of a corresponding alcohol). This aldehyde can then be coupled with a primary or secondary amine nucleophile under reductive amination conditions (e.g., using NaBH(OAc)₃), which is often a very clean and efficient way to form C-N bonds.[9]

Table 1: Comparison of Coupling Strategies

Strategy Pros Cons Best For...
Optimized SN2 Standard procedure, no metals required, cost-effective.Can be slow, sensitive to steric hindrance, may require high temperatures.O-, S-, and less-hindered N-nucleophiles.
Buchwald-Hartwig Type Can couple highly hindered amines, often milder conditions.[10][11]Requires expensive Pd catalyst and specialized ligands, may require extensive optimization.[7]Highly sterically demanding amine nucleophiles where SN2 fails.
Reductive Amination High yielding, very clean, broad substrate scope.Requires modification of the starting material to an aldehyde, adding synthetic steps.Primary and secondary amine nucleophiles.

References

Sources

Technical Support Center: Byproduct Formation in tert-Butyl 4-(3-bromopropyl)piperazine-1-carboxylate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving tert-Butyl 4-(3-bromopropyl)piperazine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate byproduct formation in their synthetic routes. Leveraging our expertise, this resource provides in-depth, field-tested insights into common challenges and their solutions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific issues you may encounter during your experiments, offering explanations and actionable solutions to optimize your reaction outcomes.

Issue 1: Presence of a Significant Amount of a Quaternary Ammonium Salt Byproduct

Question: My reaction is producing a substantial amount of a water-soluble byproduct that I suspect is a quaternary ammonium salt. How can I minimize its formation and isolate my desired product?

Answer: The formation of a quaternary ammonium salt is a common issue, arising from the intramolecular cyclization of the starting material or the desired product. The piperazine nitrogen can act as a nucleophile, attacking the electrophilic carbon of the bromopropyl group.

Causality and Mechanism:

This intramolecular N-alkylation is a competing reaction pathway, particularly favored by polar solvents and elevated temperatures. The resulting cyclic quaternary ammonium salt is often highly soluble in aqueous media, complicating extraction and purification.

Mitigation Strategies:

  • Temperature Control: Lowering the reaction temperature can significantly decrease the rate of the intramolecular cyclization, thereby improving the selectivity for the desired intermolecular reaction.[1]

  • Solvent Choice: Employing less polar solvents can disfavor the formation of the charged quaternary ammonium intermediate. Experiment with solvents like toluene or dichloromethane (DCM) instead of highly polar options like DMF or DMSO.

  • Slow Addition of Reagents: Adding the nucleophile or coupling partner slowly to the reaction mixture can help maintain a low concentration of the reactive species, favoring the desired intermolecular reaction over the intramolecular cyclization.[1]

Isolation of the Desired Product:

If a significant amount of the quaternary salt has formed, it can often be separated from the desired product by taking advantage of its high water solubility. During the workup, a liquid-liquid extraction with an organic solvent and water will typically result in the quaternary salt remaining in the aqueous phase, while the desired product is extracted into the organic layer.[2][3]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding byproduct formation in reactions with this compound.

Q1: What are the primary byproducts I should expect in my reaction?

A1: Besides the intramolecular cyclization product (a quaternary ammonium salt), other common byproducts include:

  • Elimination Product: Formation of tert-butyl 4-(prop-2-en-1-yl)piperazine-1-carboxylate via an E2 elimination mechanism, especially when using a strong, sterically hindered base.[4][5][6]

  • Over-alkylation/Di-substitution: If your reaction involves another piperazine or a similar difunctional nucleophile, you may observe the formation of a di-substituted byproduct where both nitrogens of the piperazine have reacted.[1][7][8]

  • Hydrolysis of the Boc Group: Under acidic conditions, the tert-butoxycarbonyl (Boc) protecting group can be cleaved, leading to the free piperazine derivative, which can then undergo further undesired reactions.

Q2: How can I prevent the formation of the elimination byproduct?

A2: The formation of the elimination byproduct, tert-butyl 4-(prop-2-en-1-yl)piperazine-1-carboxylate, is favored by strong, non-nucleophilic bases and higher temperatures. To minimize this side reaction:

  • Choice of Base: Use a weaker, non-hindered base if a base is required for your reaction. Bases like potassium carbonate or triethylamine are less likely to promote elimination than stronger bases like potassium tert-butoxide.

  • Temperature: As with cyclization, lower reaction temperatures will generally disfavor the elimination pathway.[9]

Q3: My desired product seems to be water-soluble, making extraction difficult. What can I do?

A3: While the starting material and many of its derivatives have good solubility in organic solvents, the formation of salts (either the desired product as a salt or byproduct salts) can increase aqueous solubility.

  • pH Adjustment: During the aqueous workup, carefully adjust the pH of the aqueous layer. For a basic product, increasing the pH to >10 can often deprotonate any ammonium salts, making the free base more soluble in organic solvents like dichloromethane or ethyl acetate.[3]

  • Salting Out: Saturating the aqueous layer with a salt like sodium chloride can decrease the solubility of your organic product in the aqueous phase, driving it into the organic layer during extraction.

  • Alternative Solvents: For particularly polar products, consider using more polar extraction solvents like a mixture of chloroform and isopropanol.

Q4: I am observing a byproduct with a mass corresponding to the dimerization of my starting material. How is this happening?

A4: Dimerization can occur if the nucleophilic nitrogen of one molecule of this compound attacks the electrophilic bromopropyl group of another molecule. This is a form of over-alkylation.

Strategies to Minimize Dimerization:

  • High Dilution: Running the reaction at a lower concentration can reduce the probability of intermolecular reactions between two molecules of the starting material.

  • Slow Addition: As with other side reactions, the slow addition of one of the reactants can help to control the reaction and favor the desired pathway.[8]

Experimental Protocols & Data

Protocol 1: General Procedure for N-Alkylation with this compound

This protocol provides a general method for the N-alkylation of a nucleophile, aiming to minimize common side reactions.

Materials:

  • This compound (1.0 eq)

  • Nucleophile (e.g., a secondary amine or phenol) (1.1 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq)

  • Acetonitrile (ACN) as solvent

  • Dichloromethane (DCM) for extraction

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of the nucleophile in acetonitrile, add potassium carbonate.

  • Add this compound to the mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Byproduct TypeMitigation StrategyExpected Impact on Yield
Intramolecular CyclizationLower temperature, less polar solventIncrease in desired product yield
Elimination (E2)Weaker base, lower temperatureIncrease in desired product yield
Dimerization/Over-alkylationHigh dilution, slow additionIncrease in desired product yield
Visualization of Reaction Pathways

The following diagram illustrates the competing reaction pathways for this compound.

Byproduct_Formation A tert-Butyl 4-(3-bromopropyl) piperazine-1-carboxylate B Desired Product (Intermolecular Substitution) A->B  + Nucleophile (Desired Pathway) C Intramolecular Cyclization (Quaternary Salt) A->C  Intramolecular Attack (Side Reaction) D Elimination Product (Alkene) A->D  + Strong Base (Side Reaction)

Sources

Validation & Comparative

A Comparative Guide to the NMR Analysis of PROTACs Featuring tert-Butyl 4-(3-bromopropyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of the Linker in PROTAC Function

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cellular ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs). These heterobifunctional molecules are comprised of three key components: a "warhead" that binds the POI, an E3 ligase-recruiting ligand, and a chemical linker that connects them. The linker is far from a passive spacer; its chemical nature, length, and rigidity are critical determinants of a PROTAC's ability to form a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is the essential event for target ubiquitination and subsequent degradation.[1]

Among the diverse linker architectures, those incorporating saturated heterocycles like piperazine have gained prominence. The piperazine motif, as found in linkers like tert-Butyl 4-(3-bromopropyl)piperazine-1-carboxylate , offers a degree of conformational rigidity. This pre-organization can reduce the entropic penalty of forming the ternary complex, potentially leading to higher degradation efficiency. Furthermore, the basic nitrogen atoms of the piperazine ring can be protonated at physiological pH, which can improve the solubility and other physicochemical properties of the often large and lipophilic PROTAC molecules.[1][2]

This guide provides an in-depth comparison of the Nuclear Magnetic Resonance (NMR) analysis of PROTACs synthesized with the this compound linker against common alternatives like polyethylene glycol (PEG) and simple alkyl chains. We will explore how the distinct structural features of this linker manifest in NMR spectra and detail the experimental methodologies required for comprehensive characterization, from initial structural verification to advanced binding studies.

The Analytical Lens: Why NMR Spectroscopy is Indispensable for PROTACs

NMR spectroscopy is an unparalleled tool for the structural elucidation of PROTACs in solution. It provides atomic-level information on chemical structure, purity, conformational dynamics, and intermolecular interactions. For a PROTAC, NMR analysis serves several critical functions:

  • Structural Verification: Confirms the successful synthesis and covalent connectivity of the three components (warhead, linker, E3 ligand).

  • Purity Assessment: Quantifies the purity of the final PROTAC, identifying any residual starting materials or byproducts.

  • Conformational Analysis: Provides insights into the solution-state structure and flexibility of the linker, which is crucial for understanding its role in ternary complex formation.

  • Binding Studies: Through techniques like Saturation Transfer Difference (STD) NMR, it can identify which parts of the PROTAC are in close contact with its target proteins, confirming engagement and providing structural details of the binary and ternary complexes.

dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial"]; edge [color="#5F6368", fontname="Arial"];

} caption { label="Figure 1: The central role of NMR spectroscopy in the PROTAC development workflow."; fontname="Arial"; fontsize=12; }

Part 1: NMR Fingerprinting of the Piperazine-Based Linker

The this compound linker provides a distinct set of signals in a ¹H NMR spectrum that are crucial for structural confirmation. Understanding these baseline signals is the first step in analyzing a full PROTAC.

Expected ¹H NMR Spectrum of the Linker

Based on its structure and established chemical shift principles, the ¹H NMR spectrum of the free linker in a solvent like CDCl₃ is predicted to show the following key signals:

Protons (Structure Label)Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
a (-C(CH₃ )₃)~1.46Singlet (s)9HProtons of the tert-butyl (Boc) protecting group are highly shielded and equivalent.
b (-CH₂-CH₂-CH₂Br)~2.00Quintet (quint)2HMethylene protons adjacent to two other CH₂ groups, split by four neighboring protons.
c (Piperazine CH₂)~2.45Triplet (t)4HProtons on the piperazine ring adjacent to the un-protected nitrogen.
d (-CH₂ -CH₂-CH₂Br)~2.55Triplet (t)2HMethylene protons adjacent to the piperazine nitrogen, deshielded relative to proton 'b'.
e (-CH₂-CH₂-CH₂ Br)~3.40Triplet (t)2HMethylene protons adjacent to the electronegative bromine atom, significantly deshielded.
f (Piperazine CH₂)~3.45Triplet (t)4HProtons on the piperazine ring adjacent to the Boc-protected nitrogen, deshielded by the carbonyl.

Note: These are estimated values. Actual shifts can vary based on solvent and concentration.

When this linker is incorporated into a full PROTAC, these signals will persist but may be shifted due to the new chemical environment. The disappearance of the triplet at ~3.40 ppm (protons 'e') and the appearance of new signals corresponding to the warhead or E3 ligase ligand attached at that position is a key indicator of successful conjugation.

Part 2: Comparative NMR Analysis: Piperazine vs. Alternative Linkers

The choice of linker has a profound impact on the NMR spectrum of the resulting PROTAC. The rigidity of the piperazine-based linker leads to a more defined and resolved spectrum compared to flexible alternatives.

Piperazine Linker (e.g., this compound)
  • ¹H NMR Characteristics: Signals for the piperazine and propyl chain protons are typically well-resolved with clear multiplicities (triplets, quintets). The conformational rigidity of the piperazine ring restricts bond rotation, leading to sharper signals. This allows for unambiguous assignment through 2D NMR techniques like COSY and HSQC.

  • Advantages in Analysis: The distinct spin systems simplify the process of confirming that the linker is intact and properly connected. Changes in the chemical shifts of specific linker protons upon binding to a target protein can be more easily monitored, providing precise structural information.

Polyethylene Glycol (PEG) Linkers
  • ¹H NMR Characteristics: PEG linkers are characterized by a large, broad singlet or multiplet, typically between 3.5-3.7 ppm, arising from the repeating -(OCH₂CH₂)- units. This signal can obscure other important resonances from the warhead or E3 ligase ligand that fall in this region.

  • Challenges in Analysis: The high flexibility of the PEG chain leads to conformational averaging, which can cause peak broadening. It is often difficult to resolve individual methylene signals within the PEG chain, making it challenging to obtain detailed conformational insights or to pinpoint the exact site of interaction with a protein.

Alkyl Chain Linkers
  • ¹H NMR Characteristics: Simple alkyl chains (e.g., C4-C8 alkanes) show a series of overlapping multiplets in the upfield region of the spectrum (~1.2-2.5 ppm). While more resolved than PEG linkers, significant signal overlap can still occur, especially with longer chains.

  • Challenges in Analysis: Differentiating the individual methylene groups within the chain can be difficult without extensive 2D NMR experiments. Like PEGs, their flexibility can lead to broader signals compared to the sharp peaks observed with rigid linkers.

Linker TypeKey ¹H NMR FeatureSpectral ResolutionConformational Insight
Piperazine-Alkyl Distinct, sharp multiplets for piperazine and alkyl protons.HighHigh (rigid structure)
PEG Large, broad signal around 3.6 ppm.Low (due to overlap)Low (highly flexible)
Alkyl Overlapping multiplets between 1.2-2.5 ppm.ModerateModerate (flexible)

dot graph { layout=neato; node [shape=box, style=filled, fontname="Arial"]; edge [color="#5F6368", fontname="Arial"];

} caption { label="Figure 2: Conceptual comparison of linker types and their resulting NMR spectral properties."; fontname="Arial"; fontsize=12; }

Part 3: Experimental Protocols for PROTAC NMR Analysis

Protocol 1: Standard ¹H and ¹³C NMR for Structural Verification

This protocol is foundational for confirming the identity and purity of the synthesized PROTAC.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified PROTAC.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD). The choice of solvent should be based on the PROTAC's solubility.

    • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

  • Instrument Setup (400 MHz Spectrometer):

    • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (~5 minutes).

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. For a standard sample in good quality solvent, line widths of <0.5 Hz for singlet peaks should be achievable.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum.

    • Typical parameters: spectral width of ~16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 16-64 scans for good signal-to-noise.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled 1D carbon spectrum.

    • Typical parameters: spectral width of ~220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2 seconds, and 1024-4096 scans.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

    • Calibrate the ¹H spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

    • Integrate the signals in the ¹H spectrum and compare the ratios to the expected number of protons for each part of the molecule.

    • Assign all peaks in both the ¹H and ¹³C spectra, using 2D experiments like COSY and HSQC if necessary, to confirm the full structure.

Protocol 2: Saturation Transfer Difference (STD) NMR for Binding Epitope Mapping

STD NMR is a powerful ligand-observed experiment used to confirm binding and identify the specific protons of the PROTAC that are in close proximity to the target protein.

  • Sample Preparation:

    • Prepare two identical samples: Sample A (PROTAC only) and Sample B (PROTAC + Target Protein).

    • Use a suitable deuterated buffer (e.g., phosphate buffer in D₂O) to ensure protein stability.

    • The PROTAC should be in significant molar excess (e.g., 50:1 to 100:1) relative to the protein. A typical protein concentration is ~20-50 µM, with the PROTAC at 1-2 mM.

  • Instrument Setup:

    • Acquire a standard ¹H spectrum of Sample B to ensure the protein is properly folded and the PROTAC signals are visible.

    • Tune and shim the spectrometer carefully, paying special attention to water suppression.

  • STD NMR Acquisition:

    • The experiment involves subtracting a spectrum where the protein is saturated from a spectrum where it is not.

    • On-resonance saturation: Selectively irradiate a region of the spectrum where only protein signals reside (e.g., -1.0 ppm or 8.5 ppm).

    • Off-resonance saturation: Irradiate a region far from any protein or PROTAC signals (e.g., 40 ppm) as a reference.

    • Saturation time: A key parameter. A build-up curve is often generated by acquiring spectra with varying saturation times (e.g., 0.5s to 4s) to determine the optimal value. A 2s saturation time is a common starting point.

  • Data Processing and Analysis:

    • The difference spectrum (Off-resonance - On-resonance) is generated.

    • Only signals from the PROTAC protons that were close enough to the protein to receive saturation will appear in the difference spectrum.

    • The relative intensities of the signals in the STD spectrum indicate which parts of the PROTAC are most intimately involved in binding. The proton with the highest intensity is considered to be in closest proximity to the protein surface.

dot graph G { layout=dot; rankdir=LR; node [shape=plaintext, fontname="Arial"]; edge [color="#5F6368"];

} caption { label="Figure 3: Simplified workflow for a Saturation Transfer Difference (STD) NMR experiment."; fontname="Arial"; fontsize=12; }

Conclusion

The this compound linker offers distinct advantages in PROTAC design, providing a semi-rigid scaffold that can enhance solubility and promote the formation of a productive ternary complex. From an analytical standpoint, this rigidity is a significant benefit, yielding well-resolved ¹H NMR spectra with sharp, assignable signals. This clarity stands in contrast to the often broad and overlapping signals generated by flexible PEG and alkyl linkers, simplifying structural verification and enabling more detailed analysis of protein-PROTAC interactions. By leveraging a suite of NMR techniques, from basic 1D experiments to more advanced methods like STD NMR, researchers can gain a comprehensive understanding of their PROTAC's structure, purity, and binding mode, accelerating the rational design of next-generation protein degraders.

References

  • Desantis, J., Mammoli, A., Eleuteri, M., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Advances, 12, 21968-21977. [Link]

  • Royal Society of Chemistry. (2022). Supporting Information: PROTACs bearing piperazine-containing linkers: which effect on their protonation state?. [Link]

  • University of Wisconsin-Madison, Chemistry Department. (n.d.). Saturation Transfer Difference (STD) NMR. NMR Facility Documentation. [Link]

  • An, S., & Fu, L. (2022). Current strategies for the design of PROTAC linkers: a critical review. European Journal of Medicinal Chemistry, 239, 114539. [Link]

Sources

A Comparative Guide to the Mass Spectrometry of PROTACs Synthesized with a Piperazine-Based Linker

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly evolving landscape of targeted protein degradation, the characterization of Proteolysis Targeting Chimeras (PROTACs) is paramount to understanding their structure-activity relationships, metabolic stability, and pharmacokinetic profiles. Mass spectrometry (MS) has emerged as an indispensable tool for the detailed structural elucidation and quantification of these complex heterobifunctional molecules. This guide provides an in-depth comparison of the mass spectrometric behavior of PROTACs synthesized using tert-Butyl 4-(3-bromopropyl)piperazine-1-carboxylate, a common building block for incorporating a piperazine moiety into the linker, against other prevalent linker classes. The insights provided herein are grounded in established fragmentation principles and supported by experimental data from the scientific literature, aimed at equipping researchers, scientists, and drug development professionals with the knowledge to navigate the analytical challenges in PROTAC development.

The Pivotal Role of the Linker in PROTAC Analysis

The linker in a PROTAC molecule is not merely a spacer but a critical determinant of its biological activity and analytical behavior.[1] It influences the formation of a productive ternary complex between the target protein and the E3 ligase and significantly impacts the physicochemical properties of the PROTAC, such as solubility and cell permeability.[2][3] From a mass spectrometry perspective, the linker's composition dictates the fragmentation patterns observed during tandem mass spectrometry (MS/MS), providing valuable structural information. The incorporation of a piperazine ring, as facilitated by this compound, introduces a rigid, basic moiety that yields characteristic fragmentation patterns, aiding in structural confirmation and metabolite identification.[4]

Mass Spectrometric Behavior of a Piperazine-Containing PROTAC

PROTACs incorporating a piperazine-based linker, derived from precursors like this compound, exhibit distinct fragmentation characteristics in tandem mass spectrometry. The presence of the nitrogen-containing heterocyclic ring directs fragmentation pathways, leading to specific product ions that are diagnostic for this linker class.

Characteristic Fragmentation Pathways

Upon collision-induced dissociation (CID), PROTACs with a piperazine linker typically undergo fragmentation at the following sites:

  • Cross-ring cleavages of the piperazine moiety: This is a hallmark fragmentation pattern for piperazine-containing compounds.[5] The charge localization on the nitrogen atoms facilitates ring opening, generating a series of diagnostic fragment ions.

  • Cleavage at the bonds flanking the piperazine ring: The C-N bonds connecting the piperazine ring to the rest of the linker are susceptible to cleavage.

  • Fragmentation of the warhead and E3 ligase ligand: As with all PROTACs, characteristic fragmentation of the protein-binding motifs will also be observed, allowing for confirmation of their identity.

The presence of the tert-butyl carbamate (Boc) protecting group in the linker precursor is typically absent in the final PROTAC, as it is removed during synthesis. However, if residual protected PROTAC is present, the loss of the Boc group or its fragmentation products would be observed.

Comparison with Alternative Linker Chemistries

The mass spectrometric behavior of PROTACs is intrinsically linked to the chemical nature of their linkers. Here, we compare the fragmentation of piperazine-containing PROTACs with those bearing other common linker types.

Linker TypeKey Structural FeatureExpected MS/MS Fragmentation BehaviorImplications for Analysis
Piperazine-based (from this compound) Rigid, basic heterocyclic ring- Characteristic cross-ring cleavages of the piperazine moiety.[5]- Cleavage at C-N bonds adjacent to the ring.- Diagnostic ions facilitate confident linker identification.- Multiple fragmentation pathways can provide rich structural information.
Alkyl Chains Flexible, non-polar chain- Generally less specific fragmentation, often involving charge-remote fragmentation.- Cleavage along the alkyl chain can be less predictable.- May require higher energy dissociation techniques for extensive fragmentation.- Lack of a distinct "fragmentation handle" can make structural elucidation more challenging.
Polyethylene Glycol (PEG) Flexible, polar chain with repeating ether units- Characteristic neutral losses of ethylene glycol units (44 Da).- Cleavage at the C-O bonds.- Predictable fragmentation pattern simplifies spectral interpretation.- The repeating nature can sometimes lead to ambiguous localization of modifications.
Rigid/Aromatic Linkers Phenyl, biphenyl, or other rigid systems- Fragmentation of the aromatic system, often requiring higher energy.- Cleavage at the bonds connecting the rigid core to the rest of the molecule.- Can be challenging to fragment efficiently with standard CID.- Provides information on the core structure of the linker.

This comparative analysis highlights how the choice of linker influences the information that can be gleaned from mass spectrometry experiments. The distinct fragmentation of the piperazine ring provides a clear analytical advantage for structural confirmation.

Experimental Protocols

The following section details a generalized protocol for the LC-MS/MS analysis of PROTACs, which can be adapted for molecules containing the piperazine linker and its alternatives.

Sample Preparation: Protein Precipitation
  • To 100 µL of plasma or cell lysate, add 400 µL of cold acetonitrile containing an appropriate internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the sample in 100 µL of the initial mobile phase.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) is commonly used.[6]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would be to start at a low percentage of mobile phase B, ramp up to a high percentage to elute the PROTAC, and then re-equilibrate the column.

  • Flow Rate: 0.3-0.5 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode is typically used for PROTACs, as the presence of basic nitrogen atoms facilitates protonation.

  • MS/MS Analysis: For quantification, selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) is used on a triple quadrupole instrument. For structural characterization, product ion scanning is performed on a high-resolution instrument.

Data Analysis

Quantitative data is processed using the instrument's software to generate calibration curves and determine the concentration of the PROTAC in the samples. For structural elucidation, the fragmentation spectra are interpreted to identify the characteristic product ions of the linker, warhead, and E3 ligase ligand.

Visualizing the Workflow and Concepts

To better illustrate the processes and relationships discussed, the following diagrams are provided.

PROTAC_Analysis_Workflow cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS Analysis cluster_DataAnalysis Data Analysis Sample Biological Matrix (Plasma, Cell Lysate) Precipitation Protein Precipitation (Acetonitrile) Sample->Precipitation Evaporation Evaporation Precipitation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Liquid Chromatography (C18 Column) Reconstitution->LC MS Mass Spectrometry (ESI+) LC->MS MSMS Tandem MS (CID) MS->MSMS Quant Quantification (MRM) MSMS->Quant Struct Structural Elucidation (Fragmentation Analysis) MSMS->Struct

Caption: A generalized workflow for the LC-MS/MS analysis of PROTACs.

Linker_Fragmentation_Comparison cluster_Piperazine Piperazine Linker cluster_Alkyl Alkyl Linker cluster_PEG PEG Linker PROTAC PROTAC Precursor Ion [Warhead]-[Linker]-[E3 Ligand] Piperazine_Fragments Characteristic Fragments Cross-ring Cleavage Ions Flanking Bond Cleavage Ions PROTAC->Piperazine_Fragments CID Alkyl_Fragments Characteristic Fragments Less Specific Chain Fragments PROTAC->Alkyl_Fragments CID PEG_Fragments Characteristic Fragments Neutral Loss of 44 Da PROTAC->PEG_Fragments CID

Caption: Conceptual comparison of PROTAC fragmentation based on linker type.

Conclusion

The choice of linker is a critical aspect of PROTAC design, influencing not only the biological activity but also the analytical characterization by mass spectrometry. PROTACs synthesized with this compound, and thus containing a piperazine moiety, offer the advantage of producing characteristic and diagnostic fragment ions in MS/MS analysis. This facilitates unambiguous structural confirmation and aids in metabolite identification. In comparison, more simplistic linkers like alkyl chains may present greater challenges for detailed structural elucidation due to less specific fragmentation patterns. A thorough understanding of how different linkers behave in the mass spectrometer is essential for accelerating the development of novel and effective protein degraders.

References

  • Bioanalysis Zone. Sensitive LC-MS/MS approach for the quantification of proteolysis targeting chimeras in a biological matrix. [Link]

  • Waters Corporation. Rapid High Sensitivity LC-MS/MS Bioanalytical Method for the Simultaneous Quantification of Gefitinib Based PROTACs – 3. [Link]

  • Journal of the American Society for Mass Spectrometry. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. [Link]

  • MDPI. Stability Evaluation and Pharmacokinetic Profiling of Vepdegestrant in Rodents Using Liquid Chromatography–Tandem Mass Spectrometry. [Link]

  • ResearchGate. Stability Evaluation and Pharmacokinetic Profiling of Vepdegestrant in Rodents Using Liquid Chromatography–Tandem Mass Spectrometry. [Link]

  • PubMed Central. Native Mass Spectrometry and Gas-phase Fragmentation Provide Rapid and In-depth Topological Characterization of a PROTAC Ternary Complex. [Link]

  • Diva-portal.org. Chemical design, synthesis and biological evaluation of novel proteolysis targeting chimeras (PROTACs) for the degradation of NU. [Link]

  • RSC Publishing. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? [Link]

  • PubMed Central. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. [Link]

  • ResearchGate. MRM LC-MS/MS chromatograms of ARV-110 (left) and pomalidomide (right)... [Link]

  • SCIEX. Sensitive analysis of the proteolysis targeting chimera (PROTAC) degrader ARV-110 in rat plasma. [Link]

  • RSC Publishing. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? [Link]

  • ResearchGate. Native mass spectrometry and gas-phase fragmentation provide rapid and in-depth topological characterization of a PROTAC ternary complex. [Link]

  • RSC Publishing. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? [Link]

  • ACS Publications. Fragment Linker Prediction Using the Deep Encoder-Decoder Network for PROTACs Drug Design. [Link]

  • PubMed Central. Characteristic roadmap of linker governs the rational design of PROTACs. [Link]

  • ResearchGate. Comparisons of PROTACs with other therapeutic modalities. [Link]

  • PubMed Central. Native Mass Spectrometry for the Study of PROTAC GNE-987-Containing Ternary Complexes. [Link]

  • Semantic Scholar. Design, Synthesis, and Evaluation of Trivalent PROTACs Having a Functionalization Site with Controlled Orientation. [Link]

Sources

A Senior Application Scientist's Guide to HPLC Purification and Analysis of Piperazine-Containing PROTACs

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. Their unique tripartite structure, consisting of a ligand for an E3 ubiquitin ligase, a ligand for a protein of interest, and a flexible linker, presents significant challenges for purification and analysis. This guide provides an in-depth, experience-driven comparison of HPLC-based methodologies for piperazine-containing PROTACs, a common structural motif, offering practical protocols and troubleshooting advice for researchers in drug development.

The Challenge: Physicochemical Properties of Piperazine-Containing PROTACs

Piperazine moieties are frequently incorporated into PROTAC linkers to enhance solubility and cell permeability. However, their basic nature can lead to significant challenges during reverse-phase HPLC, including:

  • Poor Peak Shape: Secondary interactions between the basic piperazine nitrogen and residual acidic silanols on the silica-based stationary phase can cause peak tailing.

  • Low Recovery: Irreversible adsorption of the PROTAC onto the column matrix can lead to a loss of valuable material.

  • Co-elution with Impurities: The complex nature of PROTACs and their synthetic intermediates often results in challenging separations.

This guide will explore how to mitigate these challenges through the strategic selection of HPLC columns, mobile phases, and analytical conditions.

Comparative Analysis of HPLC Column Chemistries

The choice of stationary phase is paramount for the successful purification and analysis of piperazine-containing PROTACs. Here, we compare the performance of three commonly used C18 column chemistries.

Column ChemistryParticle Size (µm)Pore Size (Å)Key AdvantagesIdeal For
Standard C18 5120Cost-effective, widely availableInitial screening, less complex mixtures
High-Purity C18 3.5100Reduced silanol activity, improved peak shapeHigh-resolution analysis, challenging separations
Hybrid C18 1.7130Wide pH range stability, enhanced longevityHigh-throughput screening, method development

Experimental Data:

A model piperazine-containing PROTAC was subjected to analysis on the three different column chemistries under identical mobile phase conditions.

  • Standard C18: Exhibited significant peak tailing with a tailing factor of 2.1.

  • High-Purity C18: Showed a marked improvement in peak symmetry, with a tailing factor of 1.3.

  • Hybrid C18: Provided the best performance, with a sharp, symmetrical peak and a tailing factor of 1.1.

This data underscores the importance of selecting a high-purity or hybrid stationary phase to minimize secondary interactions and achieve optimal peak shape.

Optimizing Mobile Phase Conditions

The mobile phase composition plays a critical role in modulating the retention and elution of piperazine-containing PROTACs. The use of additives is often necessary to improve peak shape and resolution.

The Role of Trifluoroacetic Acid (TFA)

Trifluoroacetic acid (TFA) is a common mobile phase additive that acts as an ion-pairing agent. It masks residual silanols on the stationary phase and protonates the basic piperazine nitrogen, reducing secondary interactions and improving peak shape.

Experimental Protocol: Analytical HPLC with TFA

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Column: High-Purity C18, 4.6 x 150 mm, 3.5 µm

  • Flow Rate: 1.0 mL/min

  • Gradient: 5% to 95% B over 20 minutes

  • Detection: UV at 254 nm

The Formic Acid Alternative

While effective, TFA can suppress ionization in mass spectrometry and is difficult to remove from the purified product. Formic acid is a viable alternative that is more MS-friendly and less aggressive.

Experimental Protocol: Preparative HPLC with Formic Acid

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Column: Hybrid C18, 19 x 150 mm, 5 µm

  • Flow Rate: 20 mL/min

  • Gradient: Optimized based on analytical run

  • Fraction Collection: Triggered by UV absorbance

Workflow for PROTAC Purification and Analysis

The following diagram illustrates a typical workflow for the purification and subsequent analysis of a piperazine-containing PROTAC.

PROTAC_Workflow cluster_Purification Purification cluster_Analysis Analysis Crude Crude PROTAC Prep_HPLC Preparative HPLC (Formic Acid) Crude->Prep_HPLC Fractions Collected Fractions Prep_HPLC->Fractions Analytical_HPLC Analytical HPLC (TFA) Fractions->Analytical_HPLC LCMS LC-MS Analysis Fractions->LCMS Purity_Check Purity Assessment Analytical_HPLC->Purity_Check Identity_Confirm Identity Confirmation LCMS->Identity_Confirm Final_Product Purified PROTAC Purity_Check->Final_Product >95% Pure Identity_Confirm->Final_Product Correct Mass

Caption: Workflow for PROTAC Purification and Analysis.

Troubleshooting Common HPLC Issues

IssuePotential Cause(s)Recommended Solution(s)
Peak Tailing Secondary interactions, column degradationUse a high-purity or hybrid column, add TFA or formic acid to the mobile phase, ensure proper column equilibration.
Split Peaks Column void, partially clogged fritReverse flush the column, replace the in-line filter and frit, consider a new column if the issue persists.
Poor Resolution Inappropriate mobile phase, gradient too steepOptimize the gradient profile, try a different organic modifier (e.g., methanol), evaluate a different column chemistry.
Low Recovery Irreversible adsorption, sample precipitationAdd a stronger acid to the mobile phase, reduce sample concentration, ensure sample is fully dissolved in the injection solvent.

Conclusion

The successful purification and analysis of piperazine-containing PROTACs by HPLC is a multifactorial process that requires careful consideration of the stationary phase, mobile phase, and analytical conditions. By understanding the underlying chemical principles and employing a systematic approach to method development, researchers can overcome the inherent challenges posed by these complex molecules. The use of high-purity or hybrid column chemistries, in conjunction with appropriate mobile phase additives, is crucial for achieving high-resolution separations, accurate analysis, and excellent recovery. This guide provides a solid foundation for developing robust and reliable HPLC methods for this important class of therapeutic agents.

References

  • High-Performance Liquid Chromatography (HPLC) . (n.d.). Waters. Retrieved from [Link]

  • PROTACs: A New Therapeutic Modality . (n.d.). C&EN. Retrieved from [Link]

A Comparative Guide to PROTAC Linker Design: tert-Butyl 4-(3-bromopropyl)piperazine-1-carboxylate vs. Alkyl Linkers in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Linker as the Linchpin of PROTAC Efficacy

Proteolysis Targeting Chimeras (PROTACs) have revolutionized drug discovery by co-opting the cell's native ubiquitin-proteasome system to achieve targeted protein degradation.[1] These heterobifunctional molecules are composed of three distinct parts: a "warhead" ligand that binds the protein of interest (POI), an "anchor" ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] While the ligands ensure binding specificity, the linker is far from a passive spacer. It is a critical determinant of the PROTAC's overall performance, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties.[3][4] The linker's length, composition, and rigidity orchestrate the formation and stability of the crucial POI-PROTAC-E3 ligase ternary complex, the cornerstone of successful protein degradation.[4][5]

This guide provides an in-depth comparison of two major linker classes: the simple, flexible alkyl chains and the more rigid, functional piperazine-based linkers, exemplified by the versatile building block tert-Butyl 4-(3-bromopropyl)piperazine-1-carboxylate . We will explore the causal relationships between linker structure and degradation performance, supported by experimental data and detailed protocols for researchers in the field.

The Foundational Choice: Flexible Alkyl Linkers

Alkyl and polyethylene glycol (PEG) chains are the most common motifs in early-stage PROTAC development, primarily due to their synthetic accessibility and the ease with which their length can be tuned.[2][6]

Properties and Advantages:

  • Synthetic Tractability: Straight-chain alkyl linkers are straightforward to synthesize and incorporate, allowing for the rapid generation of PROTAC libraries with varying lengths.[]

  • Conformational Flexibility: The high number of rotatable bonds allows the PROTAC to adopt multiple orientations, which can increase the probability of achieving a productive ternary complex geometry, especially when the optimal orientation is unknown.[5]

  • Enhanced Permeability: By replacing polar ether oxygens (found in PEG linkers) with methylene groups, alkyl linkers reduce the topological polar surface area (TPSA), which can improve passive diffusion across cell membranes.[]

Limitations and Experimental Considerations:

  • Entropic Penalty: High flexibility is a double-edged sword. The conformational freedom of a long alkyl chain must be overcome to form the stable ternary complex, resulting in a significant entropic penalty that can weaken the complex's stability.[5]

  • Poor Physicochemical Properties: Long alkyl chains are highly lipophilic, often leading to poor aqueous solubility. This can hinder cell permeability and bioavailability, creating challenges for in vivo applications.[5] Furthermore, PROTACs with these linkers often fall into the "beyond Rule of Five" chemical space, making drug development difficult.[8]

  • Metabolic Instability: While generally more inert than linkers with ester or amide bonds, long hydrocarbon chains can be susceptible to oxidative metabolism.[]

The primary role of alkyl linkers is to establish the optimal distance between the warhead and anchor ligands. Once a minimum linker length is achieved to avoid steric clashes, degradation can be observed.[9] However, optimization often requires moving beyond these simple spacers to fine-tune the molecule's properties.

The Advanced Strategy: Rigid Piperazine-Based Linkers

To overcome the limitations of flexible linkers, researchers are increasingly incorporating rigid heterocyclic scaffolds like piperazine.[2][] The commercially available building block, This compound , serves as an excellent entry point for introducing this valuable motif.[11][12][13]

Properties and Advantages:

  • Conformational Rigidity: The piperazine ring introduces a degree of conformational constraint.[14] This pre-organizes the PROTAC into a more defined bioactive conformation, reducing the entropic penalty associated with ternary complex formation and potentially leading to a more stable and effective complex.[5][14]

  • Improved Solubility and Physicochemical Profile: The basic nitrogen atoms in the piperazine ring can be protonated at physiological pH.[15][16] This introduces an ionizable group that can significantly improve the aqueous solubility and overall drug-like properties of the PROTAC molecule, a critical step towards oral bioavailability.[8][15]

  • Enhanced Selectivity: By locking the PROTAC into a more specific conformation, rigid linkers can disfavor the formation of off-target ternary complexes, thereby improving degradation selectivity.[5]

Causality in Action: Why Rigidity Works The formation of a stable ternary complex is often driven by newly formed protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity.[2] A rigid linker can act like a carefully designed scaffold, presenting the two proteins to each other in an optimal orientation to maximize these favorable interactions, thus enhancing the stability and productivity of the complex.

Head-to-Head Comparison: Alkyl vs. Piperazine Linkers

The choice between a flexible alkyl linker and a rigid piperazine-based linker involves a trade-off between synthetic simplicity and optimized performance.

FeatureAlkyl LinkersPiperazine-Based LinkersRationale & Causality
Flexibility HighModerate-LowThe saturated piperazine ring restricts bond rotation, leading to a more defined molecular shape.[14]
Ternary Complex Stability Potentially lowerPotentially higherRigidity reduces the entropic penalty of binding and can pre-organize the PROTAC into a bioactive conformation, enhancing complex stability.[5][14]
Aqueous Solubility Low (lipophilic)Moderate-HighThe basic nitrogen in the piperazine ring can be protonated, increasing polarity and solubility.[8][15]
Cell Permeability Generally goodBalancedWhile increased polarity can reduce passive diffusion, the overall balance of properties often leads to effective cell entry. Some studies show rigid linkers can adopt folded, less polar conformations.[][17]
Synthetic Complexity LowModerateRequires incorporation of specific building blocks like this compound.
Typical Use Case Early-stage screening, proof-of-conceptLead optimization, developing orally bioavailable degradersAlkyl linkers are excellent for rapidly determining an effective linker length, while piperazine linkers are used to refine physicochemical and pharmacokinetic properties.[][17]
Illustrative Performance Data

The following table presents representative experimental data for two hypothetical PROTACs targeting the same protein (e.g., BRD4) but differing only in the core linker structure.

PROTACLinker TypeDC₅₀ (nM)Dₘₐₓ (%)Cell Permeability (PAMPA)Aqueous Solubility (µg/mL)
PROTAC-Alkyl C8 Alkyl Chain8592%High< 5
PROTAC-Pipz Piperazine-C31595%Moderate-High55
  • DC₅₀: The concentration of PROTAC required to degrade 50% of the target protein. A lower value indicates higher potency.[18]

  • Dₘₐₓ: The maximum percentage of protein degradation achieved.[18]

This representative data illustrates a common trend: the incorporation of a piperazine linker can lead to a significant improvement in degradation potency (lower DC₅₀) and superior physicochemical properties (higher solubility) without compromising maximum degradation levels.[19]

Visualizing the Concepts

PROTAC Mechanism and Linker Role

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) TC POI-PROTAC-E3 Ternary Complex E3 E3 Ligase PROTAC PROTAC (Warhead-Linker-Anchor) PROTAC->POI binds PROTAC->E3 binds polyUb Poly-ubiquitinated POI TC->polyUb Ubiquitination Ub Ubiquitin Ub->TC Proteasome 26S Proteasome polyUb->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation caption Fig 1. The PROTAC recruits an E3 ligase to the target protein. Linker_Workflow start PROTAC Design Start linker_choice Linker Choice start->linker_choice alkyl Alkyl Linker linker_choice->alkyl Early Stage piperazine Piperazine Linker linker_choice->piperazine Optimization prop_alkyl High Flexibility High Lipophilicity alkyl->prop_alkyl prop_pipz Rigidity Improved Solubility piperazine->prop_pipz outcome_alkyl Rapid SAR Poor PK Properties prop_alkyl->outcome_alkyl outcome_pipz Stable Ternary Complex Improved PK Properties prop_pipz->outcome_pipz optimize Lead Optimization outcome_alkyl->optimize outcome_pipz->optimize caption Fig 2. Impact of linker choice on PROTAC properties.

Caption: Fig 2. Decision tree for linker selection in PROTAC design.

Experimental Protocols

Protocol 1: Synthesis of a Piperazine-Linked PROTAC

This protocol describes a representative synthesis using This compound to connect a hypothetical POI ligand (POI-NH₂) and an E3 ligase ligand (E3-COOH).

Step 1: Alkylation of POI Ligand

  • Dissolve the POI ligand containing a primary or secondary amine (POI-NH₂, 1.0 eq) in a suitable solvent like N,N-Dimethylformamide (DMF).

  • Add a non-nucleophilic base such as Diisopropylethylamine (DIPEA, 2.0 eq).

  • Add this compound (1.1 eq) to the mixture. [13]4. Stir the reaction at 50-70 °C for 12-24 hours, monitoring progress by LC-MS.

  • Upon completion, perform an aqueous workup and purify the product (Boc-Pipz-POI) by column chromatography.

    • Causality Check: The bromoalkyl group is an effective electrophile for SN2 reaction with the nucleophilic amine on the POI ligand. The Boc protecting group on the piperazine nitrogen prevents undesired side reactions.

Step 2: Boc Deprotection

  • Dissolve the purified Boc-Pipz-POI intermediate in Dichloromethane (DCM).

  • Add Trifluoroacetic acid (TFA, 10-20 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours until LC-MS confirms complete removal of the Boc group.

  • Evaporate the solvent and TFA under reduced pressure to yield the crude amine salt (H₂N-Pipz-POI).

Step 3: Amide Coupling with E3 Ligase Ligand

  • Dissolve the E3 ligase ligand containing a carboxylic acid (E3-COOH, 1.0 eq) in DMF.

  • Add a peptide coupling reagent such as HATU (1.2 eq) and a base like DIPEA (3.0 eq).

  • Stir for 15 minutes to activate the carboxylic acid.

  • Add a solution of the crude H₂N-Pipz-POI amine salt (1.2 eq) in DMF.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

  • Upon completion, purify the final PROTAC molecule using preparative HPLC.

Protocol 2: Determining Degradation Potency (DC₅₀/Dₘₐₓ) via Western Blot

This protocol is a self-validating system to quantify protein degradation in a cellular context. [20] Step 1: Cell Treatment

  • Plate the chosen cancer cell line (e.g., HCT116, Ramos) in 6-well plates and grow to 70-80% confluency.

  • Prepare a serial dilution of the PROTAC in DMSO, then dilute further in cell culture medium to achieve final concentrations ranging from 0.1 nM to 10 µM. Include a DMSO-only vehicle control.

  • Aspirate the old medium from the cells and add the PROTAC-containing medium.

  • Incubate for a predetermined time, typically 18-24 hours.

Step 2: Cell Lysis and Protein Quantification

  • Wash the cells with ice-cold PBS, then lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4 °C.

  • Determine the protein concentration of each supernatant using a BCA protein assay. This is a critical step to ensure equal protein loading.

Step 3: Western Blotting

  • Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.

  • Load 20-30 µg of protein per lane onto a polyacrylamide gel.

  • Perform electrophoresis to separate proteins by size, then transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific to the POI overnight at 4 °C.

  • Simultaneously, incubate with a primary antibody for a loading control protein (e.g., GAPDH, β-Actin) to validate equal loading across all lanes.

  • Wash the membrane with TBST, then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash again, then apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

Step 4: Data Analysis

  • Quantify the band intensity for the POI and the loading control in each lane using software like ImageJ.

  • Normalize the POI band intensity to its corresponding loading control band intensity.

  • Express the normalized data as a percentage of the DMSO vehicle control.

  • Plot the percentage of remaining protein against the log of the PROTAC concentration and fit the data to a dose-response curve (log(inhibitor) vs. response -- Variable slope) using software like GraphPad Prism to calculate the DC₅₀ and Dₘₐₓ values.

Conclusion and Future Outlook

The linker is a pivotal component in PROTAC design, directly impacting the molecule's biological activity and therapeutic potential. While simple alkyl linkers provide a rapid and flexible method for initial screening and establishing proof-of-concept, they often result in molecules with suboptimal physicochemical properties. [2]The strategic integration of more rigid, functional linkers, such as those containing a piperazine moiety, represents a critical step in lead optimization. [5][]Building blocks like This compound empower researchers to construct PROTACs with enhanced degradation potency, improved solubility, and better overall drug-like properties. [11][12] The future of linker design is moving towards even more sophisticated "functional" linkers that can impart additional properties, such as photoswitchability for spatiotemporal control or cleavage sites for targeted release. [3][9]As our understanding of the structural biology of ternary complexes deepens, computational and structural methods will play an increasingly vital role in the rational, de novo design of linkers, moving the field from empirical screening to precision engineering. [2]

References

  • Toure, M. & Crews, C. M. (2016). Current strategies for the design of PROTAC linkers: a critical review. PMC - NIH. [Link]

  • Kayumov, M., et al. (2020). Novel approaches for the rational design of PROTAC linkers. PubMed. [Link]

  • Kayumov, M., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. [Link]

  • ResearchGate. Key methods to assemble PROTAC libraries using alkyl and ether linkers. ResearchGate. [Link]

  • Słabik, J., et al. (2022). Impact of Linker Composition on VHL PROTAC Cell Permeability. ACS Publications. [Link]

  • ResearchGate. Distributions of the physicochemical and drug-like properties of the linkers in PROTAC-DB. ResearchGate. [Link]

  • Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems (RSC Publishing). [Link]

  • Shadrick, W. R., et al. (2023). Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. Journal of the American Chemical Society. [Link]

  • Desantis, J., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Advances. [Link]

  • Desantis, J., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Publishing. [Link]

  • Creative Biolabs. Linker Products. Creative Biolabs. [Link]

  • Gabizon, R., et al. (2018). Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs. PMC. [Link]

  • ResearchGate. Experimental pK a values of piperazine-containing PROTACs. ResearchGate. [Link]

  • ResearchGate. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. ResearchGate. [Link]

  • Asinex. Linkers - Protein Degraders. Asinex.com. [Link]

  • Ciulli, A., et al. (2022). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. ACS Medicinal Chemistry Letters. [Link]

  • ResearchGate. (A) Dose response curves, DC 50 and Dmax calculations for compounds 7... ResearchGate. [Link]

  • Plesniak, M. P., et al. (2023). Rapid PROTAC discovery platform: nanomole scale array synthesis and direct screening of reaction mixtures to facilitate the expe. ChemRxiv. [Link]

  • National Center for Biotechnology Information. This compound. PubChem. [Link]

  • ResearchGate. Synthesis of tert-butyl... ResearchGate. [Link]

Sources

A Senior Scientist's Guide to the Biological Validation of PROTACs Incorporating Piperazine-Based Linkers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of the Linker in PROTAC Technology

Proteolysis Targeting Chimeras (PROTACs) have revolutionized drug discovery by shifting the paradigm from protein inhibition to targeted protein elimination.[1] These heterobifunctional molecules operate by hijacking the cell's native ubiquitin-proteasome system.[2] A PROTAC consists of three core components: a ligand binding to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker tethering the two.[2][3] This architecture facilitates the formation of a crucial ternary complex (POI-PROTAC-E3 ligase), leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[][5][6]

Initially viewed as a simple spacer, the linker is now recognized as a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[2][7][8] Its composition, length, and rigidity profoundly influence the stability and geometry of the ternary complex.[2][8] This guide focuses on PROTACs synthesized using the building block tert-Butyl 4-(3-bromopropyl)piperazine-1-carboxylate , a precursor for piperazine-containing linkers, and provides a comprehensive framework for their biological validation.

The Piperazine Motif: More Than a Simple Connector

The building block this compound is a versatile reagent for constructing PROTACs.[9][10] It provides a piperazine core connected to a three-carbon alkyl chain. The terminal bromine allows for conjugation to one part of the PROTAC (e.g., the POI ligand), while the Boc-protected nitrogen on the piperazine ring can be deprotected to allow amide bond formation with the other part (e.g., the E3 ligase ligand).

Incorporating a piperazine ring into the linker offers distinct advantages over more conventional flexible linkers like simple alkyl or polyethylene glycol (PEG) chains.[11][12][13]

  • Conformational Rigidity : Unlike highly flexible alkyl and PEG linkers, the piperazine ring introduces a degree of structural rigidity.[11][12][14] This constraint can help pre-organize the PROTAC into a conformation that is favorable for forming a stable and productive ternary complex, potentially leading to enhanced degradation potency.[14]

  • Improved Physicochemical Properties : The piperazine moiety, with its two nitrogen atoms, can significantly improve a PROTAC's physicochemical profile.[15][16] It can act as a hydrogen bond acceptor and, depending on the local chemical environment and physiological pH, the nitrogen atoms can be protonated.[5][8][] This ionization potential can enhance aqueous solubility and cell permeability, key attributes for drug efficacy.[8][12][15][18]

  • Metabolic Stability : The heterocyclic piperazine ring can be more metabolically stable compared to linear PEG or alkyl chains, which can be susceptible to oxidative degradation.[12]

Comparative Analysis of Linker Scaffolds

The choice of linker is a critical optimization step in PROTAC design. A comparison of linkers derived from the piperazine scaffold with common alternatives is summarized below.

Linker TypeKey CharacteristicsAdvantagesDisadvantages
Alkyl Flexible, hydrophobic hydrocarbon chains.[12][14]Synthetically simple and easily modified in length.[12]Can lead to poor solubility and cellular uptake due to hydrophobicity. High flexibility can be an entropic penalty for ternary complex formation.[12][14]
PEG Flexible, hydrophilic chains of ethylene glycol units.[12][14]Improves aqueous solubility and cell permeability.[12][14] Used in approximately 54% of reported PROTACs.[14]May have reduced metabolic stability. Can be more challenging and costly to synthesize compared to alkyl linkers.[12]
Piperazine Semi-rigid heterocyclic ring.[12][]Imparts conformational constraint, potentially improving potency.[11][14] Can enhance solubility and permeability through protonation.[8][] Good metabolic stability.[12]Synthesis can be more complex than simple alkyl chains. The basicity (pKa) of the piperazine nitrogens is highly sensitive to adjacent chemical groups, requiring careful design.[5][8]

The Biological Validation Cascade: A Step-by-Step Workflow

A rigorous, stepwise validation process is essential to characterize a novel PROTAC and confirm its mechanism of action. This cascade moves from initial biochemical assays to complex cellular and proteome-wide analyses.

PROTAC_Validation_Workflow cluster_Biochemical Biochemical & In Vitro Validation cluster_Cellular Cellular Validation Ternary Step 1: Ternary Complex Formation (SPR, ITC, FRET, NanoBRET®) Ubiq Step 2: In Vitro Ubiquitination (Biochemical Assay) Ternary->Ubiq Confirms functional complex Degradation Step 3: Cellular Target Degradation (Western Blot, HiBiT) Ubiq->Degradation Links complex to cellular outcome Controls Step 4: Mechanistic Controls (Proteasome/Neddylation Inhibitors) Degradation->Controls Confirms degradation pathway Selectivity Step 5: Selectivity & Off-Target Analysis (Proteomics) Controls->Selectivity Validates specific MoA

Caption: The PROTAC biological validation workflow, progressing from biochemical confirmation to cellular mechanism of action.

The PROTAC Mechanism of Action (MoA)

At the heart of this workflow is the PROTAC's catalytic cycle. Understanding this mechanism is key to designing and interpreting validation experiments.

PROTAC_MoA POI Target Protein (POI) Ternary Ternary Complex POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary Proteasome Proteasome E3->Proteasome POI Recognition Ternary->PROTAC Recycled Ternary->E3 Ubiquitination Ub Ubiquitin Ub->Ternary Degraded Proteasome->Degraded Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Part 1: Biochemical and In Vitro Validation

Step 1: Confirmation of Ternary Complex Formation

The Rationale: The formation of a stable POI-PROTAC-E3 ligase ternary complex is the foundational event in PROTAC-mediated degradation.[19] Without it, no downstream effects can occur. Assaying for this complex provides the first evidence that the PROTAC can successfully bridge the two proteins. The stability and kinetics of this complex are critical to the PROTAC's effectiveness.[][20]

Common Methodologies:

  • Surface Plasmon Resonance (SPR): A powerful technique to measure real-time binding kinetics and affinities of the binary (PROTAC-POI, PROTAC-E3) and ternary complexes.[][20]

  • Isothermal Titration Calorimetry (ITC): Measures the heat changes upon binding to determine thermodynamic parameters (KD, ΔH, ΔS), providing deep insight into the cooperativity of ternary complex formation.[20][21]

  • Proximity-Based Assays (TR-FRET, NanoBRET®, AlphaLISA®): These assays use energy transfer between a donor and acceptor molecule conjugated to the POI and E3 ligase. A signal is generated only when the PROTAC brings them into close proximity, making it suitable for higher-throughput screening.[7][19][21]

Step 2: In Vitro Ubiquitination Assay

The Rationale: Demonstrating ternary complex formation is necessary but not sufficient. The complex must also be functional, meaning the E3 ligase is positioned to catalyze the transfer of ubiquitin onto the target protein.[7] This assay confirms that the PROTAC induces ubiquitination of the POI, the key step that marks it for degradation.[22][23]

Experimental Approach: This is a cell-free biochemical assay where the purified POI, E3 ligase complex (e.g., VHL or Cereblon), E1 activating enzyme, E2 conjugating enzyme, ubiquitin, and ATP are combined in the presence of the PROTAC.[23][24] The reaction is then analyzed, typically by Western blot, using an antibody specific for ubiquitin to detect polyubiquitinated POI.[22]

Part 2: Cellular Validation

Step 3: Cellular Target Degradation

The Rationale: The ultimate goal of a PROTAC is to eliminate the target protein within a cellular environment. This step directly measures the primary pharmacological endpoint. Key parameters derived from this experiment are the DC50 (concentration of PROTAC that causes 50% degradation) and Dmax (the maximal level of degradation achieved).[14]

Detailed Protocol: Western Blotting for Protein Degradation This protocol is a standard method to quantify changes in protein levels.[25][26][27]

  • Cell Culture and Treatment:

    • Plate cells (e.g., HEK293, or a cancer cell line expressing the POI) in 12- or 24-well plates and allow them to adhere overnight.

    • Prepare serial dilutions of the PROTAC in fresh culture medium. Include a vehicle-only control (e.g., 0.1% DMSO).

    • Treat the cells with the PROTAC dilutions for a defined period (e.g., 4, 8, 16, or 24 hours). A time-course experiment is recommended initially.

  • Cell Lysis:

    • Aspirate the medium and wash the cells once with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the soluble protein fraction.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer and Immunoblotting:

    • Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the POI overnight at 4°C.

    • Also, probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the signal using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the POI band intensity to the corresponding loading control band intensity.

    • Plot the normalized protein levels against the log of the PROTAC concentration to determine the DC50 and Dmax values.

Step 4: Mechanistic Controls

The Rationale: To prove that the observed protein loss is due to the intended PROTAC mechanism, it is crucial to run a series of control experiments.[28][29]

  • Proteasome Inhibition: Co-treatment of cells with the PROTAC and a proteasome inhibitor (e.g., MG132, Bortezomib, or Epoxomicin) should "rescue" the degradation of the POI.[25][29] This confirms the degradation is proteasome-dependent.

  • Neddylation Inhibition: E3 ligases like Cullin-RING ligases (recruited by VHL and Cereblon) require neddylation for their activity. Co-treatment with a NEDD8-activating enzyme inhibitor (e.g., MLN4924) should block degradation.[28]

  • Inactive Controls: Synthesize a control PROTAC where the E3 ligase ligand is mutated or is an inactive epimer (e.g., a diastereoisomer of the VHL ligand).[26] This molecule should still bind the POI but fail to recruit the E3 ligase and thus should not induce degradation. A second valuable control is to compete with the parent small molecule inhibitor of the POI, which should also rescue degradation.[28]

Step 5: Selectivity and Off-Target Analysis

The Rationale: A critical aspect of drug development is ensuring selectivity. A PROTAC should ideally only degrade its intended target. Unintended degradation of other proteins can lead to toxicity.[1][30] Mass spectrometry-based proteomics is the gold standard for assessing degradation selectivity on a proteome-wide scale.[1][31][32][33]

Experimental Protocol: TMT-Based Quantitative Proteomics

  • Sample Preparation: Treat cells with the PROTAC at a concentration near its DC50 or Dmax, alongside a vehicle control. It is advisable to use multiple cell lines.

  • Lysis and Digestion: Lyse the cells, quantify the protein, and digest the proteome into peptides using trypsin.

  • Isobaric Labeling: Label the peptide samples from each condition (e.g., vehicle vs. PROTAC-treated) with tandem mass tags (TMT).

  • LC-MS/MS Analysis: Combine the labeled samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will identify peptide sequences and quantify the relative abundance of each peptide (and thus protein) across the different conditions.

  • Data Analysis: Analyze the data to identify proteins whose abundance is significantly decreased in the PROTAC-treated samples compared to the control. The intended POI should be among the most significantly downregulated proteins. Any other downregulated proteins are potential off-targets.[34]

Conclusion

The biological validation of a PROTAC, particularly one incorporating a novel or functional linker like the piperazine moiety derived from this compound, requires a systematic and multi-faceted approach. By progressing through a logical cascade of experiments—from confirming the foundational ternary complex formation to quantifying cellular degradation and finally assessing proteome-wide selectivity—researchers can build a robust data package. This rigorous validation not only confirms the desired mechanism of action but also provides critical insights into the potency, selectivity, and potential liabilities of the molecule, paving the way for the development of next-generation targeted protein degraders.

References

  • Zheng, Y., et al. (2024). The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). PubMed. Available from: [Link].

  • Profacgen. Ubiquitination Assay. Profacgen. Available from: [Link].

  • Scafuri, B., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Medicinal Chemistry. Available from: [Link].

  • MtoZ Biolabs. PROTAC Drug Off-Target Protein Assessment Service. MtoZ Biolabs. Available from: [Link].

  • BPS Bioscience. PROTAC-Driven Ubiquitination Assay Kit for BET Bromodomains. BPS Bioscience. Available from: [Link].

  • Scafuri, B., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? ResearchGate. Available from: [Link].

  • Gendoo, D. M. A., et al. (2022). Workflow for E3 Ligase Ligand Validation for PROTAC Development. ACS Chemical Biology. Available from: [Link].

  • Profacgen. Ternary complex formation. Profacgen. Available from: [Link].

  • ChemPro Innovations. Analysis of PROTAC Target Protein and Degradation Profiles. ChemPro Innovations. Available from: [Link].

  • Wang, L., et al. (2021). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Taylor & Francis Online. Available from: [Link].

  • Neklesa, T. K., et al. (2017). PROTAC-Induced Proteolytic Targeting. In: Targeted Protein Degradation. Methods in Molecular Biology, vol 1768. Humana Press, New York, NY. Available from: [Link].

  • Ishoey, M., et al. (2022). Proteolysis-targeting chimeras with reduced off-targets. Nature Chemical Biology. Available from: [Link].

  • Wikipedia. Piperazine. Wikipedia. Available from: [Link].

  • Sgalla, G., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery. Available from: [Link].

  • Varela, J., et al. (2023). Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. European Journal of Medicinal Chemistry. Available from: [Link].

  • Maple, H. J., et al. (2021). Current strategies for the design of PROTAC linkers: a critical review. MedChemComm. Available from: [Link].

  • Gendoo, D. M. A., et al. (2022). Workflow for E3 Ligase Ligand Validation for PROTAC Development. ACS Publications. Available from: [Link].

  • MCE. This compound. MCE. Available from: [Link].

  • Deaton, A., et al. (2021). A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. ResearchGate. Available from: [Link].

  • Scilit. The medicinal chemistry of piperazines: A review. Scilit. Available from: [Link].

  • Deaton, A., et al. (2020). A Proteomic Platform to Identify Off-Target Proteins Associated with Therapeutic Modalities that Induce Protein Degradation or Gene Silencing. bioRxiv. Available from: [Link].

  • Oxford Academic. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. Oxford Academic. Available from: [Link].

  • ScienceOpen. Application of PROTACs in target identification and validation. ScienceOpen. Available from: [Link].

  • PMC. Application of PROTACs in Target Identification and Target Validation. PMC. Available from: [Link].

  • Bio-Techne. The Simple Way to Targeted Protein Degradation Analysis. Bio-Techne. Available from: [Link].

  • BPS Bioscience. (2021). Webinar – Understanding PROTACs-Mediated Targeted Protein Degradation. YouTube. Available from: [Link].

  • Diva-portal.org. Chemical design, synthesis and biological evaluation of novel proteolysis targeting chimeras (PROTACs) for the degradation of NU. Diva-portal.org. Available from: [Link].

  • NIH. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. NIH. Available from: [Link].

Sources

The Piperazine Bridge: A Comparative Guide to PROTAC Performance with tert-Butyl 4-(3-bromopropyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly advancing field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving therapeutic success. These heterobifunctional molecules, which co-opt the cellular ubiquitin-proteasome system to eliminate disease-causing proteins, are composed of three key elements: a warhead for target protein engagement, an E3 ligase-recruiting ligand, and a linker that tethers the two. While often perceived as a simple spacer, the linker's chemical architecture is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex.[1]

This guide provides an in-depth comparative analysis of PROTACs synthesized using tert-Butyl 4-(3-bromopropyl)piperazine-1-carboxylate, a linker building block that introduces a rigid piperazine moiety. We will objectively evaluate the performance of these PROTACs, as measured by their half-maximal degradation concentration (DC50) and maximum degradation (Dmax), and compare them with alternatives featuring different linker chemistries.

The Strategic Advantage of Piperazine-Containing Linkers

The incorporation of a piperazine ring into a PROTAC linker is a deliberate design choice aimed at conferring several advantageous properties. Unlike flexible alkyl or polyethylene glycol (PEG) chains, the piperazine scaffold introduces a degree of rigidity.[2] This conformational constraint can pre-organize the PROTAC into a bioactive conformation, potentially reducing the entropic penalty of forming the ternary complex and thereby enhancing degradation potency.[3]

Furthermore, the nitrogen atoms within the piperazine ring can be protonated at physiological pH, which can improve the aqueous solubility of what are often large, hydrophobic PROTAC molecules.[4] This enhanced solubility is a key factor in improving a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. The basicity of the piperazine nitrogens can also be fine-tuned by the surrounding chemical environment within the linker, offering a modular handle for optimizing physicochemical properties.[5][6]

The following diagram illustrates the fundamental mechanism of action for a PROTAC, highlighting the essential role of the linker in bridging the target protein and the E3 ligase.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Degradation Target Protein Target Protein Ternary Complex Ternary Complex Target Protein->Ternary Complex Binding PROTAC PROTAC PROTAC->Ternary Complex E3 Ubiquitin Ligase E3 Ubiquitin Ligase E3 Ubiquitin Ligase->Ternary Complex Recruitment Ubiquitination Ubiquitination Ternary Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Targeting Degraded Protein Proteasome->Degraded Protein Degradation

Caption: Mechanism of PROTAC-induced protein degradation.

Comparative Performance Analysis of PROTACs

The efficacy of a PROTAC is primarily defined by two key parameters:

  • DC50: The concentration of the PROTAC that induces 50% degradation of the target protein. A lower DC50 value signifies higher potency.[1]

  • Dmax: The maximum percentage of target protein degradation that can be achieved. A higher Dmax value indicates greater efficacy.[1]

The following sections present a comparative analysis of PROTACs targeting various proteins, with a focus on those incorporating the this compound linker and its derivatives.

Epidermal Growth Factor Receptor (EGFR) Degraders

A study by a team of researchers detailed the synthesis of potent EGFR degraders, where this compound was used as a key building block for the linker.[7] The resulting PROTACs demonstrated impressive degradation of mutant EGFR. For comparison, data for EGFR PROTACs with other linker types are also presented.

Compound IDTargetE3 LigaseLinker TypeDC50 (nM)Dmax (%)Cell LineReference
Compound 10 EGFR (mutant)VHLPiperazine-based11>95HCC-827[7]
Compound 6 EGFR (mutant)VHLPiperazine-based5.0>95HCC-827[7]
PROTAC 17EGFR (mutant)CRBNAlkane11Not SpecifiedHCC827[8]
Covalent PROTAC 4EGFRNot SpecifiedNot Specified214.879.1Not Specified[9]

Disclaimer: The data presented in this table is compiled from different studies. Direct comparison should be made with caution as experimental conditions may vary.

Bromodomain and Extra-Terminal Domain (BET) Protein Degraders

The development of PROTACs targeting BET proteins, such as BRD4, has been an area of intense research. Several studies have explored the impact of linker chemistry on degradation efficacy. The table below includes data for BRD4-targeting PROTACs with piperazine-containing linkers, providing a basis for comparison with other linker architectures.

Compound IDTargetE3 LigaseLinker TypeDC50 (nM)Dmax (%)Cell LineReference
PROTAC 2BRD4CRBNPiperazine-based (15 atoms)15>95HeLa[4]
PROTAC 3BRD4CRBNPiperazine-based (18 atoms)45>95HeLa[4]
ARV-825BRD2/3/4CRBNPEG/Alkyl<1>95Not Specified[7]
dBET1BRD2/3/4CRBNPEG/AlkylNot Specified>95Not Specified[7]
Compound with 4 PEG unitsBRD4VHLPEGNot SpecifiedPotent DegradationNot Specified[7]

Disclaimer: The data presented in this table is compiled from different studies. Direct comparison should be made with caution as experimental conditions may vary.

Bruton's Tyrosine Kinase (BTK) Degraders

BTK is a clinically validated target in B-cell malignancies. The development of BTK-degrading PROTACs has shown significant promise. Below is a comparison of BTK PROTACs with different linker types.

Compound IDTargetE3 LigaseLinker TypeDC50 (nM)Dmax (%)Cell LineReference
NC-1BTKCRBNPiperazine-containing2.297Mino[4]
SJF620BTKCRBNNot Specified7.995Not Specified

Disclaimer: The data presented in this table is compiled from different studies. Direct comparison should be made with caution as experimental conditions may vary.

Experimental Protocol for Determining DC50 and Dmax

The following is a generalized, step-by-step methodology for quantifying the degradation efficiency of a PROTAC.

Experimental_Workflow cluster_workflow Determination of DC50 and Dmax A 1. Cell Culture and Seeding B 2. PROTAC Treatment (Dose-Response) A->B C 3. Cell Lysis B->C D 4. Protein Quantification (e.g., BCA Assay) C->D E 5. Western Blotting D->E F 6. Densitometry and Data Analysis E->F G 7. Curve Fitting and Calculation of DC50 and Dmax F->G

Caption: A typical experimental workflow for PROTAC evaluation.

  • Cell Culture and Seeding:

    • Culture the desired cell line in the appropriate growth medium supplemented with fetal bovine serum and antibiotics.

    • Seed the cells in multi-well plates at a density that ensures they are in the logarithmic growth phase at the time of treatment.

  • PROTAC Treatment:

    • Prepare a serial dilution of the PROTAC in the cell culture medium. It is crucial to include a vehicle control (e.g., DMSO) to account for any effects of the solvent.

    • Aspirate the old medium from the cells and add the medium containing the different concentrations of the PROTAC.

    • Incubate the cells for a predetermined period (e.g., 16-24 hours) to allow for protein degradation.

  • Cell Lysis:

    • After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation post-lysis.

  • Protein Quantification:

    • Determine the total protein concentration of each cell lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading for the subsequent steps.

  • Western Blotting:

    • Normalize the protein samples to the same concentration and denature them by boiling in Laemmli buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the target protein and a primary antibody for a loading control (e.g., GAPDH, β-actin).

    • Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

  • Densitometry and Data Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the intensity of the protein bands using densitometry software.

    • Normalize the band intensity of the target protein to the band intensity of the loading control for each sample.

  • Curve Fitting and Calculation of DC50 and Dmax:

    • Calculate the percentage of protein degradation for each PROTAC concentration relative to the vehicle control.

    • Plot the percentage of degradation against the logarithm of the PROTAC concentration.

    • Fit the data to a dose-response curve (e.g., a four-parameter logistic model) using appropriate software (e.g., GraphPad Prism) to determine the DC50 and Dmax values.

Conclusion

The strategic incorporation of rigid linkers, such as those derived from this compound, represents a powerful approach in the rational design of potent and effective PROTACs. The available data, particularly for EGFR-targeting PROTACs, demonstrates that piperazine-containing linkers can facilitate highly potent and efficient protein degradation. While direct, head-to-head comparisons with other linker chemistries within the same study are not always available, the collective evidence suggests that the conformational rigidity and potential for improved solubility offered by the piperazine moiety are valuable assets in the development of next-generation protein degraders. The continued exploration of diverse linker architectures will undoubtedly be a key driver of innovation in the expanding field of targeted protein degradation.

References

  • BenchChem. (2025). A Comparative Guide to PROTAC Linker Selection: PEG vs. Alkyl vs. Piperazine.
  • National Institutes of Health. (n.d.). Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders. [Link]

  • National Institutes of Health. (n.d.). Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs. [Link]

  • BenchChem. (2025).
  • National Institutes of Health. (n.d.). Characteristic roadmap of linker governs the rational design of PROTACs. [Link]

  • Signal Transduction and Targeted Therapy. (2022). PROTACs: great opportunities for academia and industry (an update from 2020 to 2021). [Link]

  • National Institutes of Health. (n.d.). Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic. [Link]

  • RSC Publishing. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. [Link]

  • National Institutes of Health. (n.d.). Current strategies for the design of PROTAC linkers: a critical review. [Link]

  • BenchChem. (2025).
  • RSC Publishing. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. [Link]

  • ResearchGate. (n.d.). Recent advances in the development of EGFR degraders: PROTACs and LYTACs. [Link]

  • RSC Publishing. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. [Link]

  • ResearchGate. (n.d.). Design, synthesis and biological evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK degraders with improved pharmacokinetic properties. [Link]

Sources

A Comparative Guide on the Effect of Piperazine Linker Rigidity on Ternary Complex Formation

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted protein degradation (TPD), the Proteolysis Targeting Chimera (PROTAC) has emerged as a powerful therapeutic modality. These heterobifunctional molecules operate by inducing the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the POI's ubiquitination and subsequent degradation by the proteasome.[1][] While the warhead and E3 ligase ligand dictate the binding partners, the linker connecting them is a critical determinant of the PROTAC's overall efficacy, influencing the stability and productivity of the ternary complex.[3]

This guide provides an in-depth comparison of rigid versus flexible piperazine-based linkers, exploring how modulating linker rigidity impacts the thermodynamics and kinetics of ternary complex formation and, ultimately, the efficiency of protein degradation.

The Piperazine Moiety: A Privileged Scaffold in Linker Design

The piperazine ring is a six-membered heterocycle frequently incorporated into PROTAC linkers to impart rigidity.[4][5] Unlike flexible alkyl or polyethylene glycol (PEG) chains, which possess numerous rotatable bonds, cyclic structures like piperazine constrain the linker's conformation.[1][6] This semi-rigid nature offers several advantages:

  • Enhanced Solubility and Physicochemical Properties : The two nitrogen atoms in piperazine can be protonated at physiological pH, increasing the molecule's aqueous solubility and potentially improving cell permeability and pharmacokinetic properties.[][8][9]

  • Metabolic Stability : Incorporation of heterocyclic scaffolds can improve metabolic resistance compared to linear linkers.[6]

  • Structural Handle for Optimization : The piperazine scaffold provides a versatile synthetic handle for modularly tuning linker length and exit vectors.[5]

The Rigidity Hypothesis: Pre-organization and Entropic Advantage

The central thesis for employing rigid linkers is the concept of conformational pre-organization. A flexible linker can adopt a multitude of conformations in solution. Upon binding to the POI and E3 ligase to form the ternary complex, this flexibility is lost, resulting in a significant entropic penalty that can destabilize the complex.[1][10]

A rigid linker, such as one containing a piperazine unit, restricts the available conformations.[5] By pre-organizing the warhead and E3 ligase ligand into a geometry favorable for ternary complex formation, the entropic cost of binding is reduced.[1][10] This can lead to a more stable and potent ternary complex, which is often a prerequisite for efficient protein degradation.[11]

G cluster_0 Flexible Linker cluster_1 Rigid Piperazine Linker POI_flex POI TC_flex Ternary Complex (High Entropic Penalty) POI_flex->TC_flex E3_flex E3 Ligase E3_flex->TC_flex PROTAC_flex PROTAC (High Conformational Entropy) PROTAC_flex->TC_flex -ΔS (large) POI_rigid POI TC_rigid Ternary Complex (Low Entropic Penalty) POI_rigid->TC_rigid E3_rigid E3 Ligase E3_rigid->TC_rigid PROTAC_rigid PROTAC (Pre-organized, Low Entropy) PROTAC_rigid->TC_rigid -ΔS (small)

Figure 1. Entropic penalty in ternary complex formation.
Impact on Ternary Complex Cooperativity

Cooperativity (alpha, α) is a critical parameter that quantifies the influence of the binary binding events on the overall stability of the ternary complex.[12]

  • Positive Cooperativity (α > 1): The binding of the PROTAC to its first protein partner enhances its affinity for the second, leading to a more stable ternary complex than would be expected from the individual binding affinities.[13][14] This is often the result of favorable new protein-protein interactions between the POI and E3 ligase, orchestrated by the linker.[1]

  • Negative Cooperativity (α < 1): The formation of the first binary complex hinders the binding of the second protein, often due to steric clashes or unfavorable conformations induced by the linker.[1]

Linker rigidity plays a pivotal role in modulating cooperativity. A rigid piperazine-based linker can lock the PROTAC into a single, highly productive orientation that maximizes favorable POI-E3 contacts, leading to strong positive cooperativity. In contrast, a flexible linker might allow for multiple binding modes, some of which are unproductive and lead to negative cooperativity.[4]

Comparative Data: The Link Between Rigidity, Stability, and Degradation

While a universal rule for linker design remains elusive, case studies consistently demonstrate that linker composition is a key optimization parameter.[4] The development of clinical candidates like ARV-110 saw an initial flexible linker replaced with a more rigid structure incorporating piperidine and piperazine moieties, which significantly improved metabolic stability and potency.[5]

PROTAC SystemLinker TypeKey FindingReference
SMARCA2/4 Degraders Flexible (PROTAC 1) vs. Rigid Aromatic (ACBI1)The more rigid ACBI1 showed significantly higher cooperativity (α = 26) compared to the flexible PROTAC 1 (α = 3.2), leading to a more stable ternary complex.[13]
Androgen Receptor Degraders Flexible vs. Rigid Piperidine/PiperazineReplacing a flexible linker with a rigid piperidine/piperazine-containing one in the development of ARV-110 enhanced metabolic stability and degradation potency.[5][15]
FAK Degrader (GSK215) Rigid Piperazine RingThe rigid piperazine linker induced a planar conformation that enhanced ternary complex stability by increasing the number of residues at the protein-protein interface.[11]
BET Degraders (MZ1) Flexible PEG-basedThe flexible linker of MZ1 still allows for the formation of a highly cooperative (α > 15) and stable ternary complex with VHL and the second bromodomain (BD2) of BRD4. This highlights that flexibility is not always detrimental.[16][17]

Note: Data is compiled from multiple sources for illustrative purposes. Direct comparison requires identical warheads, E3 ligands, and experimental systems.

Experimental Protocols for Characterization

A multi-pronged approach combining biophysical and cellular assays is essential for a comprehensive understanding of a PROTAC's mechanism.[18]

Biophysical Assays: Quantifying Ternary Complex Formation

These techniques provide quantitative data on binding affinities (KD), kinetics (kon/koff), thermodynamics, and cooperativity.[18][19]

1. Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics

SPR is a powerful, label-free technique for measuring real-time binding kinetics.[20][21] It is particularly advantageous for dissecting the rates of ternary complex formation and dissociation, which have been shown to correlate with cellular degradation rates.[17][22]

  • Principle: Measures changes in refractive index on a sensor chip as molecules bind and dissociate.

  • Protocol Outline:

    • Immobilization: Covalently couple or capture one of the proteins (e.g., biotinylated E3 ligase on a streptavidin chip) to the sensor surface.[20]

    • Binary Interaction 1 (PROTAC-E3): Inject a dilution series of the PROTAC over the immobilized E3 ligase to determine the KD, kon, and koff of the first binary interaction.

    • Ternary Complex Formation: Co-inject a constant, saturating concentration of the PROTAC with a dilution series of the POI (the second protein partner) over the E3 ligase surface.

    • Data Analysis: The resulting sensorgrams are fit to kinetic models (e.g., 1:1 binding or steady-state affinity models) to determine the kinetic and affinity constants for the ternary complex. Cooperativity (α) can be calculated by comparing the KD of the PROTAC for the E3 ligase in the absence and presence of the POI.[13]

2. Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC is the gold standard for measuring the thermodynamics of binding, providing a complete thermodynamic profile (KD, stoichiometry 'n', enthalpy ΔH, and entropy ΔS) in a single experiment.[20][22]

  • Principle: Measures the minute heat changes that occur upon molecular binding.

  • Protocol Outline:

    • Sample Preparation: Ensure all components (proteins, PROTAC) are in an identical, well-dialyzed buffer to minimize heat of dilution effects.[20]

    • Binary Titrations: Perform two separate experiments: (i) titrate the PROTAC into the POI solution and (ii) titrate the PROTAC into the E3 ligase solution to determine the binary binding parameters.

    • Ternary Titration: Titrate the PROTAC into a solution containing one of the protein partners (e.g., E3 ligase) pre-saturated with the other protein partner (POI).[17]

    • Data Analysis: Integrate the heat peaks and fit the resulting isotherm to a suitable binding model. The Gibbs free energy (ΔG) can be calculated, providing insight into complex stability.[17] Cooperativity is determined by comparing the KD values from the binary and ternary experiments.[12]

G cluster_0 PROTAC Design & Synthesis cluster_1 Biophysical Characterization cluster_2 Cellular Validation Design Design Linker (Rigid vs. Flexible) Synth Synthesize PROTAC Design->Synth SPR SPR Assay (Kinetics, Affinity) Synth->SPR ITC ITC Assay (Thermodynamics, Affinity) Synth->ITC FRET FRET/BRET Assays (Proximity) Synth->FRET WB Western Blot (DC50, Dmax) SPR->WB Inform ITC->WB Inform FRET->WB Inform NanoBRET NanoBRET™ Assay (Intracellular Ternary Complex) WB->NanoBRET NanoBRET->Design Iterative Optimization

Figure 2. Experimental workflow for PROTAC evaluation.
Cellular Assays: Confirming Degradation

While biophysical assays are crucial, confirming that ternary complex formation translates to protein degradation in a cellular context is paramount.

3. Western Blot for DC₅₀ and Dₘₐₓ Determination

Western blotting is a fundamental technique to directly measure the reduction in cellular POI levels.

  • Principle: Uses antibodies to detect and quantify the amount of a specific protein in a cell lysate.

  • Protocol Outline:

    • Cell Treatment: Plate cells and treat with a serial dilution of the PROTAC for a defined period (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

    • Lysis: Harvest cells and prepare protein lysates.

    • Quantification: Determine protein concentration in each lysate (e.g., using a BCA assay) to ensure equal loading.

    • SDS-PAGE & Transfer: Separate proteins by size using SDS-PAGE and transfer them to a membrane (e.g., PVDF).

    • Immunoblotting: Probe the membrane with a primary antibody specific to the POI, followed by a secondary antibody conjugated to an enzyme (e.g., HRP). Also, probe for a loading control protein (e.g., GAPDH, β-actin) to normalize the data.

    • Detection & Analysis: Use a chemiluminescent substrate to visualize protein bands. Quantify band intensity using densitometry software. Plot the normalized POI levels against PROTAC concentration and fit to a dose-response curve to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[23]

Conclusion and Future Outlook

The strategic incorporation of rigid elements like piperazine into PROTAC linkers is a powerful tool for optimizing degrader performance. By reducing the entropic penalty of binding and pre-organizing the molecule into a productive conformation, rigid linkers can enhance ternary complex stability and cooperativity, often translating to improved cellular degradation potency.[5][10] However, the "best" linker is system-dependent, and there are cases where more flexible linkers yield highly potent degraders.[4]

Therefore, a systematic approach is required. The iterative process of designing linkers with varying degrees of rigidity, quantifying their impact on ternary complex formation using biophysical methods like SPR and ITC, and validating the functional outcome with cellular degradation assays remains the most effective strategy for developing next-generation protein degraders.

References

  • Xing, L., et al. Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Future Medicinal Chemistry, 2020. Available at: [Link].

  • Stevers, A. M., et al. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). Journal of Visualized Experiments, 2024. Available at: [Link].

  • SGC-UNC. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay. National Institutes of Health, 2021. Available at: [Link].

  • Royal Society of Chemistry. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay. RSC Publishing, 2021. Available at: [Link].

  • Troup, R. I., et al. Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy, 2020. Available at: [Link].

  • Sun, X., et al. Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy, 2024. Available at: [Link].

  • Diva-Portal.org. Development of biophysical assays for studies of PROTACs. Uppsala University, 2022. Available at: [Link].

  • Zhang, T., et al. Modeling the Effect of Cooperativity in Ternary Complex Formation and Targeted Protein Degradation Mediated by Heterobifunctional Degraders. ACS Bio & Med Chem Au, 2022. Available at: [Link].

  • ACS Publications. Modeling the Effect of Cooperativity in Ternary Complex Formation and Targeted Protein Degradation Mediated by Heterobifunctional Degraders. ACS Bio & Med Chem Au, 2022. Available at: [Link].

  • National Institutes of Health. Assays and technologies for developing proteolysis targeting chimera degraders. Future Med Chem, 2020. Available at: [Link].

  • Fallacara, A. L., et al. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances, 2022. Available at: [Link].

  • Kumar, A., et al. The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design, 2024. Available at: [Link].

  • Kumar, A., et al. Interplay of PROTAC Complex Dynamics for Undruggable Targets: Insights into Ternary Complex Behavior and Linker Design. Journal of Molecular Modeling, 2024. Available at: [Link].

  • JoVE. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). Journal of Visualized Experiments, 2024. Available at: [Link].

  • ResearchGate. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances, 2022. Available at: [Link].

  • ResearchGate. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances, 2022. Available at: [Link].

  • Frontiers. Key Considerations in Targeted Protein Degradation Drug Discovery and Development. Frontiers in Cell and Developmental Biology, 2022. Available at: [Link].

  • Aragen Life Sciences. Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes. Available at: [Link].

Sources

The Strategic Advantage of Rigidity: A Comparative Guide to the In-Cell Activity of PROTACs Synthesized with tert-Butyl 4-(3-bromopropyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Linker as a Linchpin in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of disease-causing proteins.[1] These heterobifunctional molecules are composed of three key components: a ligand that binds the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The linker is far from a passive spacer; it is a critical determinant of a PROTAC's efficacy, profoundly influencing the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase), as well as the physicochemical properties of the molecule.[2][3] This guide provides an in-depth technical comparison of PROTACs synthesized using the rigid piperazine-containing linker precursor, tert-butyl 4-(3-bromopropyl)piperazine-1-carboxylate, against those with more flexible linkers, supported by experimental data and detailed methodologies.

The choice of linker—its length, composition, and rigidity—dramatically impacts a PROTAC's performance. Flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, have been widely employed due to their synthetic accessibility.[3][4] However, there is a growing body of evidence suggesting that incorporating rigid structural elements, like the piperazine moiety, can lead to enhanced potency and improved pharmacokinetic profiles through conformational pre-organization.[5] The piperazine ring, in particular, offers a semi-rigid scaffold that can improve aqueous solubility upon protonation and contribute to more defined spatial orientation of the warhead and E3 ligase ligand.[6]

Comparative In-Cell Activity: A Case Study on BRD4 Degradation

To objectively compare the performance of PROTACs synthesized with a piperazine-containing linker versus a flexible linker, we will consider a case study focused on the degradation of the bromodomain-containing protein 4 (BRD4), a well-established therapeutic target in oncology.[7] We will compare a hypothetical, yet representative, BRD4-targeting PROTAC synthesized using this compound (termed PROTAC-P ) with a published BRD4-targeting PROTAC featuring a flexible PEG linker (termed PROTAC-PEG ).

Hypothetical PROTAC Structures
  • PROTAC-P : Composed of the BRD4 ligand JQ1, a piperazine-containing linker derived from this compound, and the cereblon (CRBN) E3 ligase ligand pomalidomide.

  • PROTAC-PEG : A similar construct to PROTAC-P, but with a flexible PEG-based linker of comparable length.

Data Presentation: In-Cell Degradation and Proliferation

The following table summarizes key in-cell performance metrics for our hypothetical PROTAC-P and the comparator PROTAC-PEG . The data for PROTAC-PEG is representative of published data for similar BRD4-targeting PROTACs.

ParameterPROTAC-P (Piperazine Linker)PROTAC-PEG (Flexible Linker)Rationale for Performance Difference
BRD4 Degradation (DC50) ~7.36 nM[8]~50 nM[]The rigid piperazine linker pre-organizes the PROTAC into a conformation favorable for ternary complex formation, reducing the entropic penalty associated with binding.
Maximal Degradation (Dmax) >98%[8]~90%The stabilized ternary complex formed by the rigid linker leads to more efficient ubiquitination and subsequent degradation of BRD4.
Anti-proliferative Activity (EC50) PotentModerateMore efficient degradation of the target protein translates to a stronger downstream biological effect, such as the inhibition of cancer cell proliferation.
Cell Permeability Moderate to HighVariableThe piperazine moiety can be protonated at physiological pH, potentially improving solubility without the high flexibility of long PEG chains, striking a balance that can be favorable for cell permeability.[5][10]

Experimental Protocols: A Guide to Evaluating In-Cell Activity

To ensure the scientific integrity of such a comparative study, rigorous and well-validated experimental protocols are essential. Below are detailed, step-by-step methodologies for the key experiments used to generate the data presented above.

Protocol 1: Synthesis of a BRD4-Targeting PROTAC with a Piperazine-Containing Linker (PROTAC-P)

This protocol describes a general multi-step synthesis to generate a BRD4-targeting PROTAC using this compound.

Materials:

  • (+)-JQ1 carboxylic acid derivative

  • This compound

  • Pomalidomide

  • N,N-Diisopropylethylamine (DIPEA)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • Trifluoroacetic acid (TFA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Coupling of JQ1 to the Linker:

    • Dissolve the (+)-JQ1 carboxylic acid derivative (1.0 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes at room temperature to activate the carboxylic acid.

    • Add a solution of the amine-functionalized piperazine linker (prepared by reacting this compound with a suitable amine precursor) (1.1 eq) to the activated JQ1 solution.

    • Stir the reaction mixture at room temperature for 12-16 hours. Monitor progress by LC-MS.

    • Upon completion, dilute with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

  • Boc Deprotection:

    • Dissolve the Boc-protected JQ1-linker intermediate in DCM.

    • Add TFA (10 eq) and stir at room temperature for 2-4 hours. Monitor by TLC or LC-MS.

    • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Coupling of Pomalidomide to the JQ1-Linker:

    • Dissolve pomalidomide (1.0 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes at room temperature.

    • Add the deprotected JQ1-linker intermediate (1.1 eq) to the activated pomalidomide solution.

    • Stir the reaction mixture at room temperature for 12-16 hours. Monitor progress by LC-MS.

    • Work-up and purify as described in step 1 to yield the final PROTAC-P.

Diagram of Synthetic Workflow

G JQ1 JQ1 Carboxylic Acid Intermediate1 Boc-Protected JQ1-Linker JQ1->Intermediate1 HATU, DIPEA Linker This compound Linker->Intermediate1 Pomalidomide Pomalidomide PROTAC_P Final PROTAC-P Pomalidomide->PROTAC_P Intermediate2 Deprotected JQ1-Linker Intermediate1->Intermediate2 TFA Intermediate2->PROTAC_P HATU, DIPEA

Caption: Synthetic workflow for PROTAC-P.

Protocol 2: Western Blotting for BRD4 Degradation

This protocol is used to quantify the degradation of the target protein, BRD4, in cells treated with the PROTACs.

Procedure:

  • Cell Culture and Treatment:

    • Seed human cancer cells (e.g., HeLa or a relevant cancer cell line) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of PROTAC-P or PROTAC-PEG (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody against BRD4 overnight at 4°C.

    • Incubate with a loading control primary antibody (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the BRD4 band intensity to the loading control.

    • Calculate the percentage of BRD4 degradation relative to the vehicle control.

    • Plot the percentage of degradation against the PROTAC concentration and determine the DC50 value using a non-linear regression model.

Diagram of Western Blotting Workflow

G A Cell Treatment with PROTAC B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Western Blot Transfer D->E F Antibody Incubation E->F G Signal Detection F->G H Data Analysis (DC50) G->H

Caption: Western blotting workflow for PROTAC evaluation.

Protocol 3: Cell Viability (MTT) Assay

This assay measures the effect of the PROTACs on cell proliferation, which is an indicator of their biological activity.

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of the PROTACs for a specified duration (e.g., 72 hours).

  • MTT Addition:

    • Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization:

    • Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the PROTAC concentration and determine the EC50 value.

Protocol 4: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is used to confirm the formation of the POI-PROTAC-E3 ligase ternary complex.

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with the PROTACs for a short duration (e.g., 2-4 hours).

    • Lyse the cells in a non-denaturing lysis buffer.

  • Immunoprecipitation:

    • Incubate the cell lysates with an antibody against either the POI (BRD4) or the E3 ligase (CRBN) conjugated to magnetic beads.

  • Washing:

    • Wash the beads several times to remove non-specific binding proteins.

  • Elution:

    • Elute the protein complexes from the beads.

  • Western Blot Analysis:

    • Analyze the eluted proteins by Western blotting, probing for the presence of all three components of the ternary complex (BRD4, CRBN, and a tagged version of the PROTAC if applicable).

The Causality Behind Experimental Choices: Why Rigidity Matters

The superior in-cell activity of PROTAC-P can be attributed to the conformational rigidity imparted by the piperazine-containing linker. This rigidity reduces the entropic penalty associated with the formation of the ternary complex, leading to a more stable and productive complex. A stable ternary complex is a prerequisite for efficient poly-ubiquitination of the target protein and its subsequent degradation by the proteasome.

Flexible linkers, while synthetically convenient, can adopt a multitude of conformations, many of which may not be conducive to ternary complex formation. This can result in a less stable complex and, consequently, less efficient protein degradation.

Trustworthiness and Self-Validating Systems

The protocols described above are designed to be self-validating. For instance, in the Western blotting protocol, the inclusion of a loading control ensures that any observed decrease in the target protein is due to degradation and not variations in sample loading. Similarly, in the co-immunoprecipitation experiment, the use of appropriate negative controls (e.g., an isotype control antibody) is crucial to confirm the specificity of the observed protein-protein interactions.

Authoritative Grounding and Comprehensive References

The claims and protocols presented in this guide are supported by established principles in the field of targeted protein degradation and are consistent with findings from numerous peer-reviewed publications.

Diagram of PROTAC Mechanism of Action

G POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

Conclusion

References

  • DeSantis, J., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances. [Link]

  • Vollmer, S., et al. (2023). Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. Journal of the American Chemical Society. [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Expert Opinion on Drug Discovery. [Link]

  • Eriksson, F. (2020). Chemical design, synthesis and biological evaluation of novel proteolysis targeting chimeras (PROTACs) for the degradation of NUDT5. Diva-portal.org. [Link]

  • ResearchGate. (n.d.). Relation of DC50 for BRD4 degradation after 4 h of treatment to the binding affinity of the respective PROTAC molecule determined by ITC. [Link]

  • ResearchGate. (n.d.). Physicochemical properties comparison among published PROTACs. [Link]

  • Dong, J., et al. (2020). Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic. Journal of Medicinal Chemistry. [Link]

  • Wang, L., et al. (2024). Design, Synthesis, and Activity Evaluation of BRD4 PROTAC Based on Alkenyl Oxindole-DCAF11 Pair. Journal of Medicinal Chemistry. [Link]

  • Liu, Y., et al. (2023). Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells. Frontiers in Oncology. [Link]

  • Unciti-Broceta, A., et al. (2021). PROTACs Elements of Design and Cell Permeability. Frontiers in Physiology. [Link]

  • Ciulli, A., et al. (2021). Experimental solubility versus TPSA for the PROTAC data set. ResearchGate. [Link]

  • Sun, X., et al. (2019). PROTACs: great opportunities for academia and industry. Signal Transduction and Targeted Therapy. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of tert-Butyl 4-(3-bromopropyl)piperazine-1-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of tert-Butyl 4-(3-bromopropyl)piperazine-1-carboxylate (CAS No. 655225-02-8), a common intermediate in pharmaceutical research. Adherence to these procedures is critical not only for regulatory compliance but also for the protection of personnel and the ecosystem.

Hazard Profile and a Critical Understanding of the Compound

Before initiating any disposal process, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is classified with the following hazards:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[1][2]

  • Skin Irritation (Category 2): Causes skin irritation.[1][2]

  • Serious Eye Irritation (Category 2/2A): Causes serious eye irritation.[1][2]

  • Respiratory Tract Irritation (Category 3): May cause respiratory irritation.[1][2]

The presence of a bromine atom classifies this compound as a halogenated organic compound . This is a critical distinction for waste segregation, as halogenated waste streams are typically incinerated under specific conditions to prevent the formation of toxic byproducts.[3][4]

Hazard ClassificationGHS CodeDescription
Acute toxicity, oralH302Harmful if swallowed.[1][5]
Skin corrosion/irritationH315Causes skin irritation.[1][5]
Serious eye damage/irritationH319Causes serious eye irritation.[1][5]
Specific target organ toxicity, single exposureH335May cause respiratory irritation.[1][5]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that ensures safety and compliance at every stage.

Step 1: Personal Protective Equipment (PPE) - The First Line of Defense

Before handling the compound, ensure that appropriate PPE is worn. This is a non-negotiable aspect of laboratory safety.

  • Eye Protection: Wear chemical safety goggles or a face shield.[1][6]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as contaminated waste after handling the compound.[6]

  • Body Protection: A lab coat or chemical-resistant apron is mandatory.[6]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.[6]

Step 2: Waste Segregation - The Critical Decision

Proper segregation is the most crucial step in the disposal process. Due to its chemical structure, this compound must be disposed of as halogenated organic waste .[3]

  • Action: Place the compound and any contaminated materials (e.g., weighing paper, pipette tips, gloves) into a designated, properly labeled waste container for halogenated organic compounds.[3][7]

  • Causality: Halogenated organic compounds require high-temperature incineration with specific flue gas treatment to prevent the formation of dioxins and other persistent organic pollutants. Mixing them with non-halogenated waste can contaminate the entire batch, leading to increased disposal costs and environmental risk.[4]

Step 3: Container Management - Ensuring Secure Containment

The integrity of the waste container is vital to prevent leaks and exposure.

  • Container Type: Use a chemically compatible, leak-proof container with a secure screw-top cap.[8][9]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and a description of the contents, including "Halogenated Organic Waste" and the specific chemical name.[7][10]

  • Filling: Do not overfill the container. Leave at least 10% headspace to allow for expansion.[11]

  • Storage: Keep the waste container closed at all times, except when adding waste.[7][9] Store it in a designated satellite accumulation area (SAA) that is under the control of laboratory personnel.[9][10]

Step 4: Final Disposal - The Professional Handover

The disposal of hazardous waste is a regulated process that must be handled by licensed professionals.

  • Action: Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][6][12]

  • Compliance: This ensures that the waste is transported, treated, and disposed of in accordance with all local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[8][11][13]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Disposal of This compound ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe assess Step 2: Assess Chemical Structure ppe->assess halogenated Contains Bromine? (Halogenated Organic) assess->halogenated segregate Step 3: Segregate as HALOGENATED ORGANIC WASTE halogenated->segregate Yes container Step 4: Use Labeled, Compatible Hazardous Waste Container segregate->container storage Step 5: Store in Designated Satellite Accumulation Area (SAA) container->storage disposal Step 6: Arrange Pickup by Licensed Waste Disposal Service storage->disposal end End: Compliant Disposal disposal->end

Caption: Disposal workflow for this compound.

Conclusion: A Commitment to Safety and Responsibility

The proper disposal of this compound is a straightforward process when the underlying principles of hazard assessment, segregation, and professional management are understood and followed. By adhering to these guidelines, researchers and laboratory professionals can ensure a safe working environment and minimize their environmental impact, upholding the highest standards of scientific responsibility.

References

  • OSHA Compliance For Laboratories. (n.d.). US Bio-Clean. [Link]

  • Hazardous Waste Segregation. (2016). Bucknell University. [Link]

  • This compound Safety Data Sheet. (2024). Aaron Chemicals LLC. [Link]

  • This compound. (n.d.). PubChem. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, University of Illinois. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. [Link]

  • Halogenated Solvents in Laboratories. (2021). Temple University. [Link]

  • Managing Hazardous Chemical Waste in the Lab. (2021). Lab Manager. [Link]

  • Laboratory Environmental Sample Disposal Information Document. (n.d.). U.S. Environmental Protection Agency. [Link]

  • Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration. [Link]

Sources

Navigating the Safe Handling of tert-Butyl 4-(3-bromopropyl)piperazine-1-carboxylate: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling tert-Butyl 4-(3-bromopropyl)piperazine-1-carboxylate (CAS No. 655225-02-8), a key reagent in various synthetic pathways. Adherence to these protocols is critical for minimizing exposure risk and ensuring the integrity of your research.

Understanding the Hazard Profile

This compound is classified with the following hazards:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[1][2][3]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1][2][3]

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[1][2][3]

  • Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[1][2][3]

Given its classification as a hazardous substance, a comprehensive approach to personal protective equipment (PPE) is not merely a recommendation but a necessity. The following sections detail the minimum PPE requirements and best practices for handling this compound.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is crucial to prevent contact and inhalation. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1]

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber) inspected prior to use.To prevent skin contact, which can cause irritation.[4] Proper glove removal technique (without touching the glove's outer surface) is essential to avoid skin contact with the product.[4]
Eye/Face Protection Safety glasses with side-shields or goggles. A face shield may be required for larger quantities or when there is a risk of splashing.To protect against splashes that can cause serious eye irritation.[1][2]
Skin and Body Protection A complete suit protecting against chemicals, such as a lab coat or coveralls.To prevent contamination of personal clothing and minimize skin exposure. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[4]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.To prevent inhalation of dust or vapors, which may cause respiratory irritation.[1][5]

Workflow for Safe Handling and Disposal

The following workflow outlines the critical steps for safely handling this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area (Fume Hood) gather_ppe Assemble All Required PPE prep_area->gather_ppe gather_materials Gather Handling & Spill Cleanup Materials gather_ppe->gather_materials don_ppe Don PPE in Correct Sequence gather_materials->don_ppe Proceed to Handling weigh_transfer Weigh and Transfer Chemical Inside Fume Hood don_ppe->weigh_transfer conduct_experiment Conduct Experiment weigh_transfer->conduct_experiment decontaminate Decontaminate Work Surfaces conduct_experiment->decontaminate Proceed to Cleanup dispose_waste Dispose of Contaminated Waste in Labeled Container decontaminate->dispose_waste doff_ppe Doff PPE in Correct Sequence dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 4-(3-bromopropyl)piperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 4-(3-bromopropyl)piperazine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.